Tpca-1

Catalog No.
S547972
CAS No.
507475-17-4
M.F
C12H10FN3O2S
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tpca-1

CAS Number

507475-17-4

Product Name

Tpca-1

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide

Molecular Formula

C12H10FN3O2S

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide, TPCA-1, TPCA1

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F

The exact mass of the compound TPCA-1 is 279.0478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TPCA-1 IKKβ inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of TPCA-1

The table below summarizes the key biochemical and physical properties of this compound.

Property Description
Molecular Target IKKβ (IKK2), with selective inhibition over IKKα [1] [2].
Mechanism of Action ATP-competitive inhibitor [1].
IC₅₀ for IKKβ 17.9 - 18 nM [1] [2].
Selectivity over IKKα Approximately 22-fold (IC₅₀ for IKKα is ~400 nM) [1].
Known Off-Targets STAT3 (blocks its recruitment to upstream kinases) [1] [2].
Molecular Formula C₁₂H₁₀FN₃O₂S [2].
CAS Number 507475-17-4 [2].
Solubility Soluble in DMSO (30 mg/mL) [2].

Experimental Protocols and Applications

This compound is a versatile tool in preclinical research for investigating the role of IKKβ/NF-κB signaling in various diseases.

Cell Viability and Apoptosis Assay (ESCC Research)

This protocol demonstrates how this compound inhibits cancer cell viability [3].

  • Cell Lines: Esophageal Squamous Cell Carcinoma (ESCC) cells (e.g., KYSE-450) and a non-tumorigenic epithelial cell line (Het-1A) as a control.
  • Treatment: Cells are treated with varying concentrations of this compound for 24-72 hours.
  • Viability Measurement: Cell viability is typically assessed using colorimetric assays like MTT or MTS. The protocol involves adding MTT reagent to wells, incubating to allow formazan crystal formation, solubilizing the crystals, and measuring absorbance at 570 nm [4] [3].
  • Mechanistic Analysis: To confirm on-target effect, lysates from treated cells are analyzed by western blotting for phosphorylation of IKKβ (p-IKKβ), total IKKβ, phosphorylation and degradation of IκBα, and cleavage of caspase-3 as a marker of apoptosis [3].
Antiviral Assay (Glioma Research)

This protocol tests the impact of this compound on interferon-mediated antiviral activity [4].

  • Cell Lines & Pretreatment: Human glioma cell lines (e.g., U87) are pretreated with this compound and/or IFNα for 24 hours.
  • Virus Infection: Cells are infected with oncolytic viruses such as Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis Virus (EMCV).
  • Viral Replication Measurement: The viral yield in the medium is quantified 24 hours post-infection. For VSV, this is done by a plaque-forming assay on Vero cells. For EMCV, viral RNA is isolated and quantified by qRT-PCR [4].
In Vivo Model (Tendon Regeneration Research)

This compound has been delivered in vivo using a controlled-release system to engineer a healing microenvironment [5].

  • Hydrogel Delivery System: this compound is loaded into microspheres, which are then incorporated into a hydrogel scaffold along with human stem cells (e.g., hPDLSCs).
  • Implantation: The hydrogel system is implanted into a rodent model of acute tendon injury.
  • Analysis: The effect on tendon regeneration and suppression of inflammatory signaling is assessed through histological and molecular techniques [5].

Biological Significance and Therapeutic Potential

This compound inhibits the canonical NF-κB pathway by preventing IKKβ-mediated phosphorylation and subsequent degradation of IκBα. This stabilizes IκBα, sequestering NF-κB transcription factors (like p65/RelA) in the cytoplasm and preventing the expression of pro-inflammatory and pro-survival genes [1] [2] [3]. The diagram below illustrates this signaling pathway and the inhibition point of this compound.

G ProInflammatorySignals Pro-inflammatory Signals (TNF-α, IL-1) IKKComplex IKK Complex (IKKα/IKKβ/NEMO) ProInflammatorySignals->IKKComplex Activates IkB IκBα (inhibitor) IKKComplex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->GeneExpression Drives TPCA1 This compound TPCA1->IKKComplex Inhibits

This compound inhibits IKKβ, blocking NF-κB signaling and pro-inflammatory gene expression [1] [2] [3].

Summary of Preclinical Therapeutic Efficacy

Research has demonstrated the potential of this compound in several disease models, as summarized below.

Disease Model Key Findings Delivery Method
Rheumatoid Arthritis Reduced inflammation and joint damage in murine collagen-induced arthritis [1] [2]. Oral administration [1].
Esophageal Squamous Cell Carcinoma (ESCC) Selectively inhibited ESCC cell viability, induced apoptosis; showed greater toxicity to cancer cells than to normal epithelial cells [3]. In vitro cell culture treatment [3].
Tendon Regeneration Engineered a pro-tenogenic niche in an inflammatory injury environment, restoring stem cell differentiation and promoting tendon repair [5]. Controlled release from microsphere-incorporated hydrogel [5].
Glioma & Oncolytic Virotherapy Inhibited IFN-induced antiviral activity, potentially enhancing the efficacy of oncolytic viruses like VSV and EMCV for cancer therapy [4]. In vitro cell culture treatment [4].
Chronic Obstructive Pulmonary Disease (COPD) Showed efficacy in pre-clinical models of inflammatory airway disease [1]. Oral administration or intra-peritoneal injection [1].

Important Research Considerations

  • Specificity Note: While this compound is selective for IKKβ over IKKα, it has a documented off-target effect where it directly binds to the SH2 domain of STAT3, inhibiting its activity [1] [2]. Appropriate controls are essential when attributing effects solely to NF-κB inhibition.
  • Current Status: Despite promising preclinical results in multiple fields, this compound remains a preclinical research tool and has not progressed to clinical approval for human therapeutics [1] [6]. Challenges associated with systemic IKKβ inhibition, including potential on-target toxicities, have hindered the clinical translation of this class of drugs [1].

References

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 exerts its effects through a dual-inhibition mechanism:

g cluster_0 NF-κB Pathway cluster_1 STAT3 Pathway Cytokine Stimulus (e.g., IL-1β, TNF-α, LPS) Cytokine Stimulus (e.g., IL-1β, TNF-α, LPS) IKK_Complex IKK_Complex Cytokine Stimulus (e.g., IL-1β, TNF-α, LPS)->IKK_Complex IκBα (inhibitor of NF-κB) IκBα (inhibitor of NF-κB) IKK_Complex->IκBα (inhibitor of NF-κB) Phosphorylates NF-κB Degradation NF-κB Degradation IκBα (inhibitor of NF-κB)->NF-κB Degradation Targets for NF-κB (p65/p50) NF-κB (p65/p50) NF-κB Degradation->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription\n(e.g., Pro-inflammatory cytokines,\n cell survival, proliferation) Gene Transcription (e.g., Pro-inflammatory cytokines, cell survival, proliferation) Nucleus->Gene Transcription\n(e.g., Pro-inflammatory cytokines,\n cell survival, proliferation) Activates Growth Factors & Cytokines (e.g., IL-6) Growth Factors & Cytokines (e.g., IL-6) JAKs / Upstream Kinases JAKs / Upstream Kinases Growth Factors & Cytokines (e.g., IL-6)->JAKs / Upstream Kinases STAT3 STAT3 JAKs / Upstream Kinases->STAT3 Phosphorylate Dimerized STAT3 Dimerized STAT3 STAT3->Dimerized STAT3 Dimerizes Dimerized STAT3->Nucleus Translocates to TPCA1 This compound TPCA1->IKK_Complex Inhibits IKKβ (IC₅₀ = 17.9 nM) STAT3 Recruitment STAT3 Recruitment TPCA1->STAT3 Recruitment Blocks by binding STAT3 SH2 domain

This compound inhibits inflammation and cancer progression by blocking NF-κB activation and STAT3 dimerization.

Key Experimental Data

The biological effects of this compound have been characterized in various in vitro and in vivo models.

In Vitro Bioactivity

This compound demonstrates potent activity in cellular assays, particularly in reducing the production of pro-inflammatory cytokines [1] [2] [3].

Cell Type/Line Assay Description Concentration/Incubation Key Outcome Source
Human Monocytes LPS-induced cytokine production 0.1-10 µM; 24 hrs Inhibited TNF-α, IL-6, IL-8 production (IC₅₀: 170-320 nM) [1] [2] [3]
Human Glioma Lines (U87, etc.) Cell proliferation (MTT assay) 0-50 µM; 3 days Inhibited cell proliferation [1]
NSCLC Cells (HCC827, H1975) Cell viability & cycle analysis 0-10 µM; 0.5-2 hrs Suppressed proliferation; induced G2-M cell-cycle arrest in HCC827 [3]
HEK-293T Cells STAT3 phosphorylation (Western Blot) 0-2 µM; 0.5-2 hrs before cytokine stimulation Inhibited cytokine-induced STAT3 phosphorylation in a dose-dependent manner [3]
In Vivo Efficacy

This compound has shown efficacy in animal models of inflammatory and autoimmune diseases, as well as cancer [1] [2] [3].

Disease Model Animal Dosing Regimen Key Results Source
Collagen-Induced Arthritis (CIA) DBA/1 mice 3, 10, or 20 mg/kg; i.p., twice daily Dose-dependent reduction in disease severity and onset; reduced pro-inflammatory cytokines in paw tissue [1] [2] [3]
NSCLC Xenograft BALB/c nude mice injected with HCC827 cells 10 mg/kg; i.p., daily Inhibited tumor growth; enhanced the anti-tumor effect of ZD1839 (gefitinib) [3]

Experimental Protocols

Below are summarized protocols for common applications of this compound in research, based on cited studies.

In Vitro Cell-Based Assay

This protocol is adapted from studies using human monocytes to assess inhibition of cytokine production [1] [3].

Step Parameter Details
1. Stock Solution Preparation Reconstitute this compound in DMSO to create a 10-15 mM stock solution. Aliquot and store at -20°C [4] [3].
2. Cell Seeding & Pretreatment Cell Line Human peripheral blood monocytes or relevant cell line (e.g., RAW264.7) [5] [1].
Pretreatment Pre-treat cells with this compound (e.g., 0.5-10 µM) for a specified time (e.g., 1 hour) before stimulation [1] [3].
3. Stimulation Inducer Add inflammatory stimulant such as LPS (e.g., 100 ng/mL) or TNF-α to the culture medium [1] [6] [3].
4. Incubation & Analysis Incubation Time Incubate for a defined period (e.g., 8-24 hours) [1] [3].
Analysis Collect cell supernatant and measure cytokine levels (e.g., TNF-α, IL-6) via ELISA or analyze protein phosphorylation via Western blot [1] [3].
In Vivo Animal Study

This protocol is based on the murine collagen-induced arthritis model [1] [2] [3].

Step Parameter Details
1. Formulation Vehicle Prepare a suitable formulation for in vivo administration, often involving a mixture of DMSO, PEG300, Tween-80, and saline [3].
2. Animal Model Model Induction Use DBA/1 mice immunized with bovine type II collagen to induce arthritis [1] [2].
3. Dosing Route Intraperitoneal (i.p.) injection [1] [2] [3].
Regimen Administer this compound (e.g., 10 mg/kg) twice daily. Treatment can be prophylactic (starting at immunization) or therapeutic (starting after disease onset) [1] [2].
4. Assessment Endpoints Monitor arthritis severity by clinical scoring, measure paw swelling, and analyze cytokine levels or histology of joint tissue at endpoint [1] [2].

Advanced Research and Delivery Strategies

Recent research has focused on improving the efficacy and targeting of this compound through advanced delivery systems:

  • Targeted Nanoparticles for Inflammation: A 2023 study developed this compound-loaded nanoparticles functionalized with an antibody targeting PECAM-1, a protein overexpressed on injured endothelium and activated macrophages. This system enhanced drug delivery to inflammatory sites, effectively reducing inflammation in a model of vascular injury [5].
  • Cartilage-Targeted Nanosomes for Osteoarthritis: In a 2019 study, this compound was encapsulated in 'immunonanosomes' tagged with an antibody against type II collagen. This system specifically targeted stressed chondrocytes, reduced oxidative stress and inflammation, and protected against TNF-α-induced damage more effectively than free this compound [6].
  • Tissue Engineering for Tendon Repair: A 2024 study used a microsphere-incorporated hydrogel system for the controlled release of this compound. This approach inhibited NF-κB signaling in an acute tendon injury model, creating a pro-regenerative environment that supported stem cell-mediated tendon repair [7].

References

TPCA-1 NF-κB signaling pathway mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism of TPCA-1 involves a direct and selective inhibition of the IKK complex within the canonical NF-κB pathway. The step-by-step process is summarized in the table below and illustrated in the subsequent diagram:

Step Process Effect of this compound
1 Pathway Activation: Pro-inflammatory stimuli (e.g., TNF-α, IL-1, LPS) activate the IKK complex [1]. This compound directly binds to and inhibits the IKKβ subunit of the IKK complex [2] [3] [4].
2 IκBα Phosphorylation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically a p65/p50 dimer) in the cytoplasm [1]. Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα [2].
3 NF-κB Translocation: Degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus [1]. NF-κB remains trapped in the cytoplasm by IκBα, blocking nuclear translocation [2].
4 Gene Transcription: Nuclear NF-κB binds to κB sites on DNA, promoting the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) [4] [1]. Downregulation of pro-inflammatory gene expression occurs, reducing inflammation and its downstream effects [4] [5].

The following diagram visualizes this process and the inhibitory action of this compound:

G Stimulus Pro-inflammatory Stimulus (TNF-α, IL-1, LPS) IKK_Complex IKK Complex (IKKα/IKKβ/IKKγ) Stimulus->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_Inactive NF-κB (p65/p50) (Inactive, Cytoplasmic) IkB->NFkB_Inactive Degradation NFkB_Active NF-κB (p65/p50) (Active, Nuclear) NFkB_Inactive->NFkB_Active Nuclear Translocation GeneTranscription Gene Transcription (IL-6, TNF-α, COX-2) NFkB_Active->GeneTranscription TPCA1 This compound Inhibition Inhibition of IKKβ Phosphorylation TPCA1->Inhibition Inhibition->IKK_Complex

Diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of this compound, which blocks IKKβ phosphorylation.

It is crucial to note that this compound has also been identified as a direct dual inhibitor that can also suppress the STAT3 signaling pathway by docking into its SH2 domain, thereby preventing STAT3 recruitment and phosphorylation [3]. This dual activity may contribute to its potent anti-inflammatory and anti-cancer effects.

Therapeutic Applications & Experimental Data

This compound has demonstrated efficacy across various preclinical models of inflammation and cancer. Key findings are consolidated in the table below.

Disease Model Delivery System Key Efficacy Findings Reference
Acute Tendon Injury Microsphere-incorporated hydrogel Restored tenogenesis of stem cells in inflammatory niche; engineered pro-tenogenic microenvironment. [2]
Post-Traumatic Osteoarthritis (PTOA) Type II collagen-targeted nanosomes Reduced serum NO and LDH; downregulated IL-1β, TNF-α, ADAMTS-5, MMP-13; attenuated cartilage degradation. [4]
Mutant EGFR-associated NSCLC Free compound (in vitro) Repressed cancer cell proliferation; induced apoptosis; acted as dual inhibitor of NF-κB and STAT3. [3]
Uncontrolled Inflammation (Vascular Injury) PECAM-1 mAb-targeted nanoparticles (mAb-TPCA-1@HCNPs) Enhanced cellular uptake; inhibited M1 macrophage polarization; reduced ROS/NO; alleviated organ damage. [5]

Detailed Experimental Protocols

To facilitate research replication and application, here are detailed methodologies from key studies:

1. In Vitro Anti-inflammatory Assessment in Macrophages (Raw264.7 cells) [5]

  • Cell Culture & Treatment: Culture Raw264.7 cells in DMEM with 10% FBS. Seed cells and pre-treat with this compound-loaded nanoparticles (mAb-TPCA-1@HCNPs), non-targeted NPs, or free this compound (1 µM final this compound concentration) for 2 hours.
  • Inflammation Induction: Stimulate cells with LPS (100 ng/mL) for 24 hours to induce M1 polarization and inflammatory response.
  • Outcome Measures:
    • Cytokine Secretion: Collect cell culture supernatant. Quantify TNF-α and IL-6 levels using commercial ELISA kits.
    • M1 Polarization: Analyze cells by flow cytometry using fluorescence-labeled antibodies against surface markers CD80 and CD11b.
    • Oxidative Stress: Measure intracellular ROS with a fluorescent ROS detection kit and NO production using the DAF-FM DA fluorescent probe.

2. In Vivo Efficacy in PTOA Mouse Model [4]

  • Animal Model Induction: Use 3-5 month old C57BL/6 male mice. Induce PTOA via non-invasive mechanical loading of the knee joint using a controlled electronic device, applying specific force parameters for defined sessions.
  • Nanosome Formulation: Prepare type II collagen-targeted nanosomes (MabCII-conjugated) encapsulating this compound. The final this compound concentration is approximately 1 µM after nanosome lysis, with a loading efficiency of ~90%.
  • Treatment Protocol: Administer targeted this compound nanosomes via intra-articular injection following mechanical loading. Compare against free this compound, untargeted nanosomes, and saline control groups.
  • Outcome Assessment:
    • Serum Biomarkers: Measure levels of hydrogen peroxide (H₂O₂), total nitric oxide (NO), and lactate dehydrogenase (LDH) in serum.
    • Gene Expression: Analyze joint tissue for expression of inflammatory (IL-1β, TNF-α) and catabolic (MMP-13, ADAMTS-5) markers using RT-PCR.
    • Histopathology: Evaluate cartilage degradation, proteoglycan loss, and overall joint structure using Safranin-O staining and OARSI scoring systems.

Experimental Workflow Visualization

The overall experimental workflow for developing and testing a targeted this compound delivery system, as used in recent studies, can be summarized as follows:

G Synthesis 1. NP Synthesis (HES-CH polymer self-assembly) Loading 2. Drug Loading (this compound encapsulation) Synthesis->Loading Conjugation 3. Antibody Conjugation (PECAM-1 or Collagen mAb) Loading->Conjugation InVitro 4. In Vitro Testing (Cellular uptake, cytotoxicity, cytokine secretion) Conjugation->InVitro InVivo 5. In Vivo Assessment (Disease model, targeted delivery, efficacy analysis) InVitro->InVivo

Diagram of the workflow for developing targeted this compound nanoparticles, from synthesis to biological assessment.

Key Research Implications

  • Targeted Delivery is Crucial: While this compound is potent, its efficacy and safety are significantly enhanced by advanced delivery systems (nanoparticles, hydrogels) that minimize systemic exposure and increase local concentration at the disease site [2] [4] [5].
  • Dual Inhibition Advantage: this compound's dual suppression of NF-κB and STAT3 may provide broader and more potent therapeutic effects, especially in complex diseases like cancer and chronic inflammation where multiple pathways are involved [3].
  • Translational Potential: The successful use of targeted nanocarriers in preclinical models highlights a promising strategy to overcome the limitations of free drugs and brings this approach closer to clinical application [4] [6] [5].

References

Delivery Systems & Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

A significant challenge for TPCA-1 is achieving effective local concentration at the disease site while minimizing systemic side effects [1]. Research has focused on developing sophisticated delivery platforms:

Delivery System Composition Key Findings & Outcomes
Targeted Nanosomes (for Osteoarthritis) Anti-type II collagen antibody-conjugated nanosomes (liposomes) [1]. Effectively delivered this compound to damaged cartilage in a mouse model of post-traumatic osteoarthritis (PTOA), reducing inflammation, cartilage degradation, and pain [1].
Microsphere-Incorporated Hydrogel (for Tendon Repair) This compound loaded in silk fibroin (SF) microspheres, incorporated within a GelMA hydrogel alongside human periodontal ligament stem cells (hPDLSCs) [2] [3]. Controlled release of this compound created a pro-tenogenic environment, rescuing the tenogenic differentiation of stem cells and promoting tendon regeneration in a rat model [2] [3].
Targeted Nanoparticles (for Vascular Inflammation) This compound loaded in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles, functionalized with a PECAM-1 targeting antibody [4]. The system facilitated targeted delivery to inflamed endothelial cells and macrophages, effectively mitigating uncontrolled inflammation in a mouse model of vascular injury [4].

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound and its delivery systems, researchers typically employ a range of in vitro and in vivo assays.

  • In Vitro Cell Culture Models: Studies use relevant cell lines (e.g., RAW264.7 macrophages, HUVECs) or primary cells (e.g., chondrocytes, tendon stem/progenitor cells) stimulated with pro-inflammatory agents like LPS or IL-1β to create an inflammatory environment [3] [4].
  • Key In Vitro Assays:
    • Cell Viability: CCK-8 assay to determine non-toxic concentrations of this compound and delivery vehicles [4].
    • Gene & Protein Expression: RT-PCR, Western Blot, and ELISA to measure the downregulation of NF-κB target genes (TNF-α, IL-6, IL-1β, MMPs) and pathway proteins (e.g., phospho-IκBα) [1] [3] [4].
    • Cellular Uptake & Targeting: Fluorescence microscopy and flow cytometry using fluorescently labelled nanoparticles (e.g., C6@HCNPs) to confirm targeted delivery [4].
    • Oxidative Stress Measurement: Kits to detect levels of reactive oxygen species (ROS) and nitric oxide (NO) [1] [4].
  • In Vivo Animal Models:
    • Post-Traumatic Osteoarthritis (PTOA) Model: Induced in mice (e.g., C57BL/6) via mechanical loading of the knee joint or surgical ligament transection. Treatments are administered via intra-articular injection [1].
    • Acute Tendon Injury Model: Created in rats by surgically injuring the Achilles tendon. The delivery system (e.g., hydrogel with cells and this compound) is implanted at the lesion site [3].
    • Acute Vascular Inflammation Model: Induced in mice by LPS injection. Targeted nanoparticles are administered intravenously [4].
  • In Vivo Outcome Measures:
    • Histopathology: Analysis of joint, tendon, or vascular tissue sections for structure, inflammation, and matrix degradation [1] [4].
    • Behavioral Analysis: Pain-related behaviors (e.g., weight-bearing asymmetry) in osteoarthritis models [1].
    • Biodistribution Studies: Using near-infrared dyes (e.g., DiR) to track the accumulation of targeted nanoparticles at inflammatory sites [4].

Signaling Pathway & Delivery Workflow

This compound's mechanism and application can be visualized through the following pathways and workflows. The diagrams below, generated with Graphviz, illustrate the core NF-κB signaling pathway and a representative targeted delivery strategy.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) IKKComplex IKK Complex (IKKα/IKKβ/IKKγ) ProInflammatoryStimuli->IKKComplex IkBalpha IκBα (Inhibitor of NF-κB) IKKComplex->IkBalpha Phosphorylation NFkB NF-κB (p50/p65) IkBalpha->NFkB Degradation & Release GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, MMPs) NFkB->GeneTranscription Nuclear Translocation TPCA1 This compound TPCA1->IKKComplex Inhibits IKKβ

This compound inhibits IKKβ to block NF-κB signaling.

G NPFormation Nanoparticle Formation (e.g., HES-CH polymer) DrugLoad This compound Encapsulation NPFormation->DrugLoad SurfaceMod Surface Functionalization (with targeting antibody) DrugLoad->SurfaceMod SystemicInj Systemic Injection SurfaceMod->SystemicInj Binding Binding to Target Cell (e.g., inflamed endothelium) SystemicInj->Binding Uptake Cellular Uptake & Drug Release Binding->Uptake Effect Inhibition of Local Inflammation Uptake->Effect

Workflow for targeted this compound delivery to inflammation sites.

References

Detailed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 exerts its effects through a dual-inhibition mechanism, primarily by suppressing the NF-κB pathway and secondarily by inhibiting the STAT3 pathway.

The following diagram illustrates the core NF-κB signaling pathway and how this compound inhibits it.

G cluster_0 Cytoplasm (Inactive State) cluster_1 Nucleus (Active State) ProInflammatorySignals Pro-inflammatory Signals (e.g., TNF-α, IL-1β) IKKComplex IKK Complex (IKKα, IKKβ, NEMO) ProInflammatorySignals->IKKComplex IkB IκBα (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_Nucleus NF-κB (p65/p50) IkB->NFkB_Nucleus Degradation Releases NF-κB GeneTranscription Gene Transcription NFkB_Nucleus->GeneTranscription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) GeneTranscription->Cytokines TPCA1 This compound TPCA1->IKKComplex Inhibits IKKβ

This compound inhibits IKKβ, preventing IκBα degradation and NF-κB activation.

  • Inhibition of NF-κB Signaling: In the canonical NF-κB pathway, pro-inflammatory signals (like TNF-α or IL-1β) activate the IKK complex. Within this complex, IKKβ is the key catalytic subunit responsible for phosphorylating IκBα, the inhibitor of NF-κB. This phosphorylation marks IκBα for degradation, freeing the NF-κB transcription factor (typically a p65/p50 dimer) to translocate to the nucleus and turn on genes for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 [1] [2] [3]. By selectively inhibiting IKKβ, This compound prevents the phosphorylation and subsequent degradation of IκBα. This results in NF-κB being retained in the cytoplasm in an inactive state, thereby blocking the entire downstream inflammatory gene expression program [4] [3] [5].

  • Inhibition of STAT3 Signaling: Beyond the NF-κB pathway, this compound is also a direct inhibitor of the transcription factor STAT3. It inhibits STAT3 phosphorylation, DNA binding, and transactivation in a dose- and time-dependent manner, without affecting total STAT3 protein levels [4]. The STAT3 pathway is a critical regulator of cell growth and survival, and its constitutive activation is associated with various cancers. This dual inhibition of both NF-κB and STAT3 makes this compound particularly effective in suppressing cancer cell proliferation and inducing apoptosis [6] [4] [7].

Experimental Applications & Protocols

This compound has been utilized in a wide range of experimental models. Its application often requires tailored delivery systems to improve efficacy and reduce potential systemic toxicity.

In Vitro Models and Protocols

In cell-based experiments, this compound is used to inhibit cytokine production and cell proliferation, typically dissolved in DMSO.

Application Cell Model Concentration Incubation Time Key Readout
Cytokine Inhibition Human peripheral blood monocytes stimulated with LPS [4] 0 - 10 µM ~24 hours Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [4]
STAT3 Inhibition HEK-293T, HCC827, H1975 cells [4] 0 - 2 µM (pre-treatment) 0.5 - 2 hours Suppression of STAT3 phosphorylation; inhibition of cell proliferation [4]
Apoptosis Induction Esophageal squamous carcinoma (ESCC) KYSE-450 cells [7] Not specified Not specified Induction of apoptosis; inhibition of IKKβ phosphorylation and IκBα stabilization [7]
Tenogenic Differentiation Human periodontal ligament stem cells (hPDLSCs) in inflammatory environment [8] Not specified Not specified Restoration of tenogenic differentiation potential by inhibiting NF-κB [8]
In Vivo Models and Delivery Systems

Due to challenges with systemic administration, researchers have developed sophisticated localized delivery systems for this compound. Key models and approaches include:

  • Collagen-Induced Arthritis (CIA) Model: this compound administered via intraperitoneal (i.p.) injection at 3, 10, or 20 mg/kg (twice daily) resulted in a dose-dependent reduction in arthritis severity and delayed disease onset. It reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in paw tissue and attenuated antigen-induced T-cell proliferation [4] [3].
  • Localized Delivery for Disease-Specific Applications: To mitigate systemic toxicity and achieve sustained drug release, several targeted delivery systems have been engineered:
    • PLGA Microparticles: Used for retrobulbar injection to treat laser-induced choroidal neovascularization (CNV) in mice. This system provided a sustained drug release into the retina/choroid, significantly reducing CNV and macrophage recruitment without systemic toxicity [9].
    • Targeted Nanosomes: Type II collagen-targeted nanosomes (liposomes) were used to deliver this compound specifically to damaged cartilage in a mouse model of post-traumatic osteoarthritis. This targeted approach effectively reduced inflammation and cartilage degradation [1].
    • Microsphere-Incorporated Hydrogel: A system combining silk fibroin microspheres (for this compound loading) within a GelMA hydrogel was developed to deliver stem cells and this compound simultaneously for tendon repair. The controlled release of this compound created a pro-regenerative niche, enhancing stem cell-based therapy [8].

Key Considerations for Research Use

When working with this compound, please note the following technical details:

  • Solubility and Storage: this compound is soluble in DMSO (≥ 100 mg/mL). It is recommended to store the lyophilized powder at -20°C in a desiccated environment. Once in solution, it should be stored at -20°C and used within 3-6 months, with aliquoting to avoid repeated freeze-thaw cycles [4] [2].
  • Specificity and Toxicity: While this compound shows good selectivity for IKK-2 over IKK-1 and other kinases, results from its use should be interpreted with caution due to its dual inhibition of IKK-2 and STAT3. Although it has a low toxicity profile in many in vitro and in vivo models [6], systemic administration can pose toxicity risks, making localized delivery strategies preferable for tissue-specific applications [1] [9].
  • Research Use Only: this compound is explicitly labeled "For Research Use Only" and is not approved for diagnostic or therapeutic use in humans [2] [5].

References

TPCA-1 preliminary research investigation

Author: Smolecule Technical Support Team. Date: February 2026

Research Applications & Models

TPCA-1 has demonstrated efficacy across various disease models. Key research applications are summarized below.

Disease Area Model/System Observed Effect Citation
Inflammatory Disease Murine Collagen-Induced Arthritis (CIA) Dose-dependent reduction in disease severity; reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1].
Lipopolysaccharide (LPS)-Stimulated Human Monocytes Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [1] [2].
Mouse Model of Vascular Injury & Acute Inflammation Targeted nanoparticles reduced inflammatory cell infiltration [3] [4].
Cancer Research Esophageal Squamous Cell Carcinoma (ESCC) Preferentially inhibited viability of ESCC cells; induced apoptosis [5].
Non-Small Cell Lung Cancer (NSCLC) with mutant EGFR Repressed cell proliferation; synergized with tyrosine kinase inhibitors (e.g., gefitinib) to induce apoptosis [6].
Cervical Cancer (HeLa cells) Reversed IL-1β-promoted cell proliferation, migration, and invasion [7].
Other Conditions Post-Traumatic Osteoarthritis (PTOA) Mouse Model Targeted nanosomes reduced inflammation and cartilage degradation [8].

Experimental Protocols

In Vitro Cell Culture and Treatment

A common application is inhibiting inflammatory cytokine production in immune cells.

  • Cell Line: Human peripheral blood monocytes [1] [2] or mouse bone marrow-derived macrophages (BMDM) [1].
  • Pretreatment: Cells are pretreated with this compound (e.g., 0.5 μM) for about 1 hour [1].
  • Stimulation: Cells are then stimulated with LPS (e.g., 1-100 ng/mL) to induce inflammation [1] [2].
  • Readout: The production of cytokines like TNF-α is measured in the supernatant after 8-24 hours using an immunoassay (e.g., ELISA) [1].
In Vivo Administration

This compound has been used in animal models of inflammation and cancer.

  • Disease Model: For murine collagen-induced arthritis, DBA/1 mice are commonly used [1].
  • Dosage & Route: this compound is typically administered via intraperitoneal (i.p.) injection at 3, 10, or 20 mg/kg, twice daily (b.i.d.) [1].
  • Assessment: Disease severity is scored, and paw tissue is analyzed for nuclear p65 localization and cytokine levels [1].

Mechanism of Action and Signaling Pathways

This compound functions primarily as a dual inhibitor of the NF-κB and STAT3 pathways [6].

G cluster_nucleus Nucleus ProInflammatoryStimuli Pro-Inflammatory Stimuli (e.g., LPS, IL-1β) IKKComplex IKK Complex ProInflammatoryStimuli->IKKComplex STAT3 STAT3 ProInflammatoryStimuli->STAT3 e.g., IL-6, IFN-α IKK2 IKKβ (IKK2) IKKComplex->IKK2 IkB IκBα (Inhibitor of NF-κB) IKK2->IkB Phosphorylates TPCA1 This compound TPCA1->IKK2 Inhibits TPCA1->STAT3 Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_Nucleus NF-κB (p65/p50) NFkB->NFkB_Nucleus Translocates CytokineGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB_Nucleus->CytokineGenes Transcription STAT3_P p-STAT3 STAT3->STAT3_P Phosphorylation STAT3_Nucleus p-STAT3 STAT3_P->STAT3_Nucleus Translocates CellSurvival Cell Survival & Proliferation STAT3_Nucleus->CellSurvival Transcription

This compound acts as a dual inhibitor of the NF-κB and STAT3 signaling pathways, reducing the expression of pro-inflammatory cytokines and genes involved in cell survival.

Key Considerations for Researchers

  • Specificity: While this compound is a potent IKK-2 inhibitor, be aware that it also directly inhibits STAT3 by docking into its SH2 domain, affecting cytokine-induced signaling [6].
  • Working Concentrations: Effective in vitro concentrations can vary. Always conduct dose-response curves, but common working ranges are 0.1-10 μM [1].
  • Delivery Systems: New formulations are being developed to overcome potential limitations. For instance, encapsulating this compound in targeted nanoparticles (e.g., using hydroxyethyl starch-cholesterol polymers or collagen-targeting nanosomes) enhances delivery to inflammatory sites and cartilage, improving efficacy and potentially reducing systemic exposure [3] [8] [4].

References

Comprehensive Technical Guide to TPCA-1: Mechanism, Applications, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent small molecule inhibitor that has emerged as a valuable research tool in immunology, oncology, and drug development. With the molecular formula C({12})H({10})FN({3})O({2})S and a molecular weight of 279.3 g/mol, this compound exhibits >98% purity and is soluble in DMSO at 30 mg/mL [1]. This compound is also known by its alternate name GW683965 and carries the CAS registry number 507475-17-4 [1]. This compound was initially developed as a selective inhibitor of the IκB kinase (IKK) subunit β, but subsequent research has revealed its additional activity against STAT3 signaling, making it a dual-pathway inhibitor with broad research applications [2].

From a pharmaceutical perspective, this compound is supplied as a lyophilized powder that should be stored desiccated at -20°C, where it remains stable for 24 months. For experimental use, researchers typically reconstitute this compound in DMSO to create a 15 mM stock solution (achieved by adding 1.19 mL DMSO to 5 mg powder). Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. The compound's core structure consists of a thiophene carboxamide scaffold with fluorophenyl and ureido substituents that contribute to its kinase inhibitory properties.

Mechanism of Action and Signaling Pathways

Primary Mechanism: IKKβ Inhibition and NF-κB Pathway Suppression

This compound functions primarily as a potent selective inhibitor of IκB kinase subunit β (IKKβ), a key enzyme in the NF-κB signaling pathway. The inhibitory concentration (IC(_{50})) of this compound for IKKβ is approximately 17.9 nM, demonstrating its high potency [1]. The NF-κB pathway represents a critical signaling cascade that regulates numerous cellular processes including immune responses, inflammation, cell survival, and proliferation [3]. Under basal conditions, NF-κB dimers (typically composed of RelA/p65 and p50 subunits) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by pro-inflammatory signals such as TNF-α or LPS, the IKK complex (consisting of IKKα, IKKβ, and the regulatory subunit NEMO) becomes activated, leading to IκB phosphorylation at specific serine residues (Ser32/Ser36) [3].

This compound specifically blocks this process by inhibiting IKKβ activity, thereby preventing IκB phosphorylation and subsequent degradation. This inhibition maintains NF-κB in its cytoplasmic inactive state, preventing its nuclear translocation and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2 [4] [3]. The central role of NF-κB in inflammation and cancer makes this pathway an attractive therapeutic target, and this compound's potent inhibition of IKKβ has established it as a valuable tool for studying NF-κB-mediated processes.

Secondary Mechanism: STAT3 Pathway Inhibition

Beyond its effects on NF-κB signaling, research has revealed that this compound also functions as a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). This compound achieves this inhibition by docking into the SH2 domain of STAT3, which prevents STAT3 recruitment to upstream kinases and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases [2]. This dual inhibition capability is significant because both NF-κB and STAT3 pathways often cooperate in promoting cell survival, proliferation, and inflammation in pathological conditions such as cancer [2].

The diagram below illustrates this compound's dual inhibitory effects on both NF-κB and STAT3 signaling pathways:

G TNFα TNFα IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFα->IKK_complex LPS LPS LPS->IKK_complex IL6 IL6 STAT3 STAT3 IL6->STAT3 EGFR EGFR EGFR->STAT3 IκB IκB-NF-κB Complex IKK_complex->IκB Phosphorylation NFκB NF-κB (p65/p50) IκB->NFκB Releases InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB->InflammatoryGenes pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 ProliferationGenes Proliferation/Anti-apoptotic Genes pSTAT3->ProliferationGenes TPCA1 TPCA1 TPCA1->IKK_complex Inhibits TPCA1->STAT3 Inhibits SH2 Domain

This compound inhibits both IKKβ in NF-κB pathway and STAT3 recruitment, suppressing inflammatory and proliferative gene expression.

Synergistic Effects in Combination Therapies

The dual inhibition capability of this compound creates synergistic therapeutic effects in various disease models. Research in non-small cell lung cancer (NSCLC) has demonstrated that while tyrosine kinase inhibitors (TKIs) like gefitinib target EGFR mutations, they often fail to sufficiently suppress both NF-κB and STAT3 pathways. Interestingly, TKI treatment can even increase phospho-STAT3 levels in some cancer cells [2]. Combining this compound with TKIs results in enhanced apoptosis and increased treatment sensitivity, suggesting that co-targeting EGFR, STAT3, and NF-κB represents a more effective strategy for cancers with specific EGFR mutations [2]. This synergistic approach highlights the therapeutic potential of combining pathway-specific inhibitors to overcome compensatory mechanisms that often limit single-agent efficacy.

Therapeutic Applications and Research Findings

Oncology Research

This compound has demonstrated significant potential in cancer research, particularly through its ability to simultaneously target multiple signaling pathways essential for tumor survival and proliferation. In esophageal squamous cell carcinoma (ESCC), this compound preferentially inhibited the viability of ESCC cells compared to non-tumorigenic epithelial Het-1A cells [4]. Mechanistic studies revealed that this compound induced ESCC cell apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent NF-κB signaling inhibition [4]. The table below summarizes key findings from oncology-focused studies of this compound:

Table 1: this compound Applications in Oncology Research

Cancer Type Model System Key Findings Proposed Mechanism Citation
Esophageal Squamous Cell Carcinoma (ESCC) KYSE-450 cell line Preferentially inhibited ESCC cell viability; Induced apoptosis IKKβ inhibition, IκBα stabilization, NF-κB pathway suppression [4]
Non-Small Cell Lung Cancer (NSCLC) Mutant EGFR-associated human NSCLC cells Repressed proliferation; Enhanced gefitinib-induced apoptosis Dual inhibition of STAT3 and NF-κB; Blocked STAT3 recruitment to kinases [2]
Various Cancers Preclinical models Suppressed proliferation and promoted apoptosis Inhibition of NF-κB-mediated pro-survival genes and STAT3 signaling [1] [2]

In mutant EGFR-associated non-small cell lung cancer, this compound effectively repressed cell proliferation and showed particular efficacy against NSCLC cells with constitutive STAT3 activation [2]. The dual inhibition approach proved superior to EGFR inhibition alone, as gefitinib treatment failed to efficiently suppress NF-κB and STAT3 activity. This research highlights the importance of pathway crosstalk in cancer therapy resistance and positions this compound as a promising candidate for combination therapies targeting multiple signaling nodes simultaneously.

Inflammation and Autoimmune Disease

The potent anti-inflammatory properties of this compound have been investigated across various inflammatory conditions. In murine collagen-induced arthritis models, this compound significantly reduced inflammation and antigen-induced T cell proliferation [1]. Similar anti-inflammatory effects have been observed in models of chronic periodontitis and nasal epithelial inflammation [1]. The following table summarizes key inflammatory conditions where this compound has demonstrated efficacy:

Table 2: this compound Applications in Inflammation and Autoimmune Research

Condition/Disease Model System Key Findings Delivery Method Citation
Uncontrolled Inflammation LPS-induced vascular injury mouse model Reduced inflammatory cell infiltration; Inhibited M1 macrophage polarization PECAM-1-targeted nanoparticles [5]
Post-Traumatic Osteoarthritis (PTOA) Mechanical loading mouse model Reduced oxidative stress, inflammation, and cartilage degradation; Improved pain behavior Type II collagen-targeted nanosomes [6]
Lupus-like Autoimmune Disease Lyn-deficient mouse model Inhibited IRF5 nuclear translocation in monocytes and plasmacytoid DCs Small molecule inhibitor in vitro [7]
Collagen-Induced Arthritis Murine model Reduced inflammation and T cell proliferation Systemic administration [1]

Recent advances in targeted drug delivery have enhanced the therapeutic potential of this compound for inflammatory conditions. Researchers have developed this compound-loaded nanoparticles functionalized with monoclonal antibodies that specifically bind to platelet/endothelial cell adhesion molecule-1 (PECAM-1), which is overexposed on injured endothelium and activated macrophages during inflammation pathogenesis [5]. These targeted nanoparticles significantly enhanced cellular uptake compared to unmodified nanoparticles and demonstrated improved efficacy in mitigating uncontrolled inflammation in animal models [5].

Similarly, in post-traumatic osteoarthritis (PTOA) research, this compound delivered via type II collagen-targeted nanosomes effectively reduced inflammation and cartilage degradation in a mouse model [6]. This targeted approach allowed specific delivery to osteoarthritis lesions, resulting in reduced levels of total nitric oxide (NO) and lactate dehydrogenase (LDH) in serum, lower expression of pain-related neuropeptides, and improved behavioral measures of pain [6]. These advanced delivery systems help overcome the limitations of systemic this compound administration while enhancing local bioavailability at disease sites.

Metabolic and Hematopoietic Regulation

Beyond inflammation and cancer, this compound has shown interesting effects in metabolic and hematopoietic regulation. In studies of hematopoietic stem/progenitor cells (HSPCs), this compound treatment at 100 nM concentration enhanced ex vivo expansion of phenotypical HSPCs while better preserving their function [8]. This effect was mediated through metabolic reprogramming, as NF-κB inhibition diminished mitochondrial metabolic activity and shifted metabolic flux toward glycolysis [8]. The diagram below illustrates how this compound influences hematopoietic stem cell expansion through metabolic regulation:

G TPCA1 TPCA1 NFκB_pathway NF-κB Pathway Activation TPCA1->NFκB_pathway Inhibits Glycolysis Glycolysis TPCA1->Glycolysis Promotes Cytokines Cytokines Cytokines->NFκB_pathway TNFα TNFα TNFα->NFκB_pathway Mitochondrial_Respiration Mitochondrial Respiration (OXPHOS) NFκB_pathway->Mitochondrial_Respiration HSPC_Differentiation HSPC Differentiation Mitochondrial_Respiration->HSPC_Differentiation HSPC_Expansion HSPC Expansion & Function Preservation Glycolysis->HSPC_Expansion

This compound promotes hematopoietic stem cell expansion by inhibiting NF-κB, shifting energy production from mitochondrial respiration to glycolysis.

In hypothalamic neuroprogenitor cells, TNFα-induced oxidative stress and mitochondrial dysfunction altered neurogenesis and promoted appetite neuropeptide expression. This compound treatment prevented these effects by inhibiting STAT3/NF-κB signaling, suggesting potential applications in metabolic regulation and neural development [9]. These diverse effects across multiple biological systems highlight the broad research utility of this compound as a tool for investigating interconnected signaling networks.

Experimental Protocols and Methodologies

In Vitro Cell Culture and Treatment

Standardized protocols for this compound application in cell culture systems have been established across various research applications. For standard cell viability assays in cancer research, ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) are typically cultured in appropriate media and treated with this compound across a concentration range to determine IC(_{50}) values [4]. Working concentrations generally range from nanomolar to low micromolar levels, with treatment duration varying from 24 to 72 hours depending on the specific experimental endpoint.

For mechanistic studies investigating NF-κB and STAT3 signaling, researchers often pre-treat cells with this compound for 2-4 hours before stimulating with cytokines (e.g., TNF-α, IL-6) or other pathway activators. Following treatment, cells are harvested for protein analysis using Western blotting to examine phosphorylation status of IKKβ, IκBα, STAT3, and NF-κB subunit p65, or for RNA analysis to measure expression of downstream target genes [4] [2]. Immunofluorescence staining can be performed to visualize nuclear translocation of transcription factors, providing visual confirmation of pathway inhibition.

In Vivo Animal Models

This compound has been evaluated in various animal models of disease, with administration routes and dosages optimized for specific applications. In oncology models, this compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 5-25 mg/kg, depending on the frequency and duration of treatment [2]. For inflammation models such as collagen-induced arthritis, effective doses have been reported in the range of 10-30 mg/kg administered systemically [1].

Recent advances in targeted delivery approaches have led to more sophisticated administration protocols. For osteoarthritis models, researchers have developed this compound-loaded nanosomes conjugated with monoclonal anti-type II collagen antibody (MabCII) for intra-articular injection [6]. These nanosomes typically range from 50-200 nm in size and exhibit high drug loading efficiency of approximately 90% [6]. Similarly, for vascular inflammation models, this compound has been encapsulated in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles functionalized with PECAM-1-targeting antibodies, administered intravenously [5]. These targeted approaches enhance local drug concentration at disease sites while minimizing systemic exposure.

Nanoparticle Formulation Protocol

The preparation of this compound-loaded nanoparticles follows a well-established emulsion solvent evaporation method [5]. The step-by-step protocol includes:

  • Polymer Solution Preparation: 50 mg of amphiphilic hydroxyethyl starch-coupled cholesterol polymer (HES-CH) is dissolved in 50 mL deionized water to obtain a 1 mg/mL aqueous solution using probe sonication for 10 minutes at 100 W.
  • Drug Incorporation: 5 mL of this compound solution (1 mg/mL in chloroform) is slowly added to the polymer solution under continuous sonication.
  • Emulsion Formation: The mixture is sonicated for 5 minutes to form a homogeneous oil/water emulsion.
  • Solvent Removal: Chloroform is evaporated using a rotary evaporator, and the nanoparticle solution is centrifuged at 5000 rpm for 10 minutes to remove large aggregates.
  • Purification: The supernatant is dialyzed overnight to remove unloaded this compound and subsequently lyophilized to obtain this compound@HCNP powder.
  • Surface Functionalization: For targeted delivery, nanoparticles are conjugated with specific antibodies (e.g., PECAM-1 mAb or anti-type II collagen antibody) using carbodiimide chemistry.

The resulting nanoparticles typically exhibit uniform size distribution, high encapsulation efficiency, and sustained drug release profiles suitable for in vivo applications [5] [6].

Research Limitations and Future Directions

Pharmacological Challenges

Despite its promising research applications, this compound faces several pharmacological challenges that limit its translational potential. The compound exhibits poor aqueous solubility, necessitating formulation with organic solvents like DMSO for in vitro studies and creating challenges for in vivo administration [1]. While nanoparticle-based delivery systems have partially addressed this limitation, optimization of pharmaceutical formulations remains an active research area.

Additionally, this compound demonstrates limited specificity at higher concentrations. Although designed as an IKKβ inhibitor, studies have revealed its activity against STAT3, and potential off-target effects cannot be ruled out, particularly in complex biological systems [2]. This lack of absolute specificity complicates the interpretation of mechanistic studies, as observed phenotypes may result from inhibition of multiple targets rather than solely IKKβ. Researchers must therefore include appropriate controls and complementary approaches (e.g., genetic knockdown) to validate findings obtained with this compound.

Safety and Toxicity Considerations

The therapeutic application of this compound is limited by potential systemic toxicity associated with broad NF-κB inhibition. Since NF-κB plays crucial roles in immune homeostasis, cell survival, and tissue development, systemic inhibition may lead to undesirable side effects including immunosuppression, impaired tissue repair, and hepatic toxicity [6] [8]. These concerns have motivated the development of targeted delivery approaches that minimize systemic exposure while maximizing local drug concentrations at disease sites.

Future research directions for this compound include the optimization of tissue-specific delivery systems, exploration of combination therapies with other targeted agents, and investigation of intermittent dosing regimens to balance efficacy and toxicity. Additionally, further mechanistic studies are needed to fully elucidate the consequences of dual IKKβ/STAT3 inhibition across different biological contexts and disease states. While this compound may have limitations as a clinical candidate, it remains an invaluable research tool for probing NF-κB and STAT3 signaling biology and validating these pathways as therapeutic targets across multiple disease areas.

Conclusion

References

Comprehensive Technical Guide: TPCA-1 Transcriptional Signatures in the LINCS Database

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 Compound Profile and Biological Activity

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor with significant implications for cancer research and therapeutic development. This section details its fundamental characteristics and documented biological effects.

Table: this compound Biochemical and Pharmacological Profile

Parameter Specification Experimental Context
CAS Number 507475-17-4 Chemical registry
Molecular Formula C12H10FN3O2S Structural composition
Molecular Weight 279.29 g/mol Biochemical characterization
Primary Target IKK-2 (IKKβ) Kinase inhibition assay
IC50 (IKK-2) 17.9 nM In vitro enzymatic assay
Secondary Target STAT3 Phosphorylation inhibition
Cellular Activity Inhibits LPS-induced cytokine production Human monocytes
TNF-α Inhibition IC50 170-320 nM LPS-stimulated human monocytes
In Vivo Efficacy Collagen-induced arthritis model Murine system, 3-20 mg/kg i.p.

This compound demonstrates potent anti-inflammatory and anticancer properties through its selective inhibition of the IKK-2 kinase, a critical component of the NF-κB signaling pathway. By targeting IKK-2, this compound effectively suppresses the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of NF-κB and transcription of pro-survival, inflammatory, and angiogenic genes. Additionally, this compound has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, expanding its mechanistic profile beyond NF-κB pathway inhibition [1].

The compound has shown dose-dependent efficacy in disease models, notably reducing severity in murine collagen-induced arthritis and demonstrating antitumor activity in xenograft models of non-small cell lung cancer with EGFR mutation. This compound has also been shown to potentiate the antitumor effects of other targeted therapies like ZD1839, suggesting potential for combination treatment approaches [1].

LINCS L1000 Platform Overview

The Library of Integrated Network-based Cellular Signatures (LINCS) program represents a transformative NIH initiative designed to generate extensive perturbation-response signatures across biological systems. The L1000 platform, a central component of LINCS, employs an innovative reduced-representation transcriptomics approach that enables large-scale profiling at significantly reduced cost while maintaining comprehensive biological information.

L1000 Assay Technology and Design
  • Gene Expression Profiling: The L1000 platform directly measures the expression of only 978 carefully selected "landmark" transcripts through a high-throughput, ligation-mediated amplification (LMA) assay detected by Luminex bead-based technology.
  • Transcriptome Inference: Using data from thousands of reference transcriptomes, the platform computationally infers expression levels of approximately 81% of non-measured transcripts (∼9,200 additional genes) beyond the directly measured landmarks, effectively capturing most of the transcriptome's information content.
  • Cost Efficiency: The optimized design reduces reagent costs to approximately $2 per sample, enabling the profiling of over 1.3 million samples across diverse perturbation conditions.

The landmark genes were selected through a completely data-driven approach analyzing 12,031 Affymetrix expression profiles to maximize information capture rather than based on prior biological knowledge. This selection demonstrates no substantial enrichment for any particular protein class or developmental lineage bias, ensuring broad representation of biological processes [2].

LINCS Data Structure and Accessibility

The LINCS L1000 database encompasses mass-scale perturbation signatures including:

  • >20,000 chemical compounds tested across multiple cell lines
  • >4,500 genetic knockdowns targeting various genes
  • >3,000 gene over-expressions in diverse cellular contexts
  • Standardized profiling across core cell lines including A375, A549, HA1E, HCC515, HEPG2, HT29, MCF7, and PC3

The platform provides multiple access points for researchers, including the CLUE.io web interface (https://clue.io), programmatic access through APIs, and the iLINCS integrative analysis portal (http://ilincs.org), which facilitates signature connectivity analysis, dataset exploration, and interactive visualization tools [3] [4] [5].

Transcriptome-Based Drug Repositioning Workflow for this compound Identification

The discovery of this compound as a potential therapeutic agent for Esophageal Squamous Cell Carcinoma (ESCC) exemplifies a sophisticated computational drug repositioning pipeline that integrates large-scale transcriptomic data with experimental validation. This systematic approach leverages the LINCS resource to identify compounds that reverse disease-associated gene expression signatures.

ESCC Transcriptome Data\n(20 datasets, 911 samples) ESCC Transcriptome Data (20 datasets, 911 samples) Consensus DEG Identification\n(522 down, 461 up in >50% datasets) Consensus DEG Identification (522 down, 461 up in >50% datasets) ESCC Transcriptome Data\n(20 datasets, 911 samples)->Consensus DEG Identification\n(522 down, 461 up in >50% datasets) Similar Cell Line Selection\n(70 non-ESCC lines with PCC>0.83) Similar Cell Line Selection (70 non-ESCC lines with PCC>0.83) Consensus DEG Identification\n(522 down, 461 up in >50% datasets)->Similar Cell Line Selection\n(70 non-ESCC lines with PCC>0.83) LINCS Reference Signatures\n(6 cell lines with perturbation data) LINCS Reference Signatures (6 cell lines with perturbation data) Similar Cell Line Selection\n(70 non-ESCC lines with PCC>0.83)->LINCS Reference Signatures\n(6 cell lines with perturbation data) LINCS Database\n(Small-molecule perturbations) LINCS Database (Small-molecule perturbations) ZhangScore Analysis\n(Rank compounds by signature reversal) ZhangScore Analysis (Rank compounds by signature reversal) LINCS Database\n(Small-molecule perturbations)->ZhangScore Analysis\n(Rank compounds by signature reversal) Top 50 Candidate Molecules Top 50 Candidate Molecules ZhangScore Analysis\n(Rank compounds by signature reversal)->Top 50 Candidate Molecules Experimental Validation\n(4 candidates tested in ESCC cells) Experimental Validation (4 candidates tested in ESCC cells) Top 50 Candidate Molecules->Experimental Validation\n(4 candidates tested in ESCC cells) This compound Identification\n(Selective inhibition of ESCC viability) This compound Identification (Selective inhibition of ESCC viability) Experimental Validation\n(4 candidates tested in ESCC cells)->this compound Identification\n(Selective inhibition of ESCC viability)

Diagram: LINCS-Based Drug Repositioning Workflow for this compound Identification in ESCC

Computational Methodology

The transcriptome-based drug repositioning approach implemented in the ESCC study involved several sophisticated computational steps:

  • Consensus DEG Identification: Analysis of 20 ESCC transcriptomic datasets comprising 911 samples (515 tumor, 396 normal) identified consistently dysregulated genes. The analysis revealed 522 consistently downregulated and 461 consistently upregulated genes appearing in >50% of datasets with adjusted P<0.05 and |log2FoldChange|>1. These consensus DEGs represent robust transcriptional alterations in ESCC [6] [7].

  • Similar Cell Line Selection: Since LINCS lacked ESCC-specific perturbation data, researchers identified surrogate cell lines by analyzing transcriptomes of >1,000 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). They identified 70 non-ESCC cell lines with high transcriptomic similarity to ESCC (Pearson Correlation Coefficient >0.83), of which six cell lines (A375, CORL23, HT115, HT29, SNUC5, SW620) had comprehensive small-molecule perturbation data in LINCS [6].

  • Signature Reversal Scoring: The ZhangScore algorithm was employed to quantify the ability of small molecules to reverse ESCC-associated transcriptional alterations. This method scores compounds based on their potential to counteract disease-associated gene expression patterns, with molecules ranked in ascending order (lower scores indicating stronger reversal potential). The RobustRankAggreg (RRA) method integrated ranking results across all six cell lines to identify consistently top-ranked compounds [6] [7].

Experimental Validation Protocol

The computational predictions underwent rigorous experimental validation using established in vitro models:

  • Cell Culture Conditions: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and non-tumorigenic esophageal epithelial Het-1A cells were maintained under standard culture conditions. Cells were treated with candidate compounds identified through the computational pipeline [7].

  • Cell Viability Assay: Metabolic activity of viable cells was measured using WST reagent in 96-well plates. Cells were seeded at optimized densities (100-500 cells/well), treated with drugs at 10μM concentration 24 hours after seeding, and cultured for 72 hours at 37°C. Absorbance was measured at 450nm after 2 hours of WST reagent application. Experiments were repeated five times to ensure statistical reliability [6] [7].

  • Apoptosis and Mechanism Analysis: this compound-induced apoptosis was assessed in KYSE-450 cells. Mechanistic studies evaluated this compound's effect on phosphorylation of IKKβ, IκBα stabilization, and nuclear translocation of NF-κB components to confirm pathway-specific activity [6].

This compound Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through selective inhibition of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The NF-κB pathway is frequently constitutively activated in numerous cancer types, making it an attractive therapeutic target.

Inflammatory Signals\n(TNF-α, IL-1, LPS) Inflammatory Signals (TNF-α, IL-1, LPS) IKK Complex Activation IKK Complex Activation Inflammatory Signals\n(TNF-α, IL-1, LPS)->IKK Complex Activation IKK Complex IKK Complex IKKα IKKα IKK Complex->IKKα IKKβ IKKβ IKK Complex->IKKβ IKKγ IKKγ IKK Complex->IKKγ IκBα Phosphorylation IκBα Phosphorylation IKKβ->IκBα Phosphorylation Promotes This compound This compound This compound->IKKβ Inhibits IC₅₀ = 17.9 nM IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Leads to NF-κB Release\n(p65-p50 complex) NF-κB Release (p65-p50 complex) IκBα Degradation->NF-κB Release\n(p65-p50 complex) Enables Nuclear Translocation Nuclear Translocation NF-κB Release\n(p65-p50 complex)->Nuclear Translocation Target Gene Transcription Target Gene Transcription Nuclear Translocation->Target Gene Transcription Proliferation Genes Proliferation Genes Target Gene Transcription->Proliferation Genes Anti-apoptotic Genes Anti-apoptotic Genes Target Gene Transcription->Anti-apoptotic Genes Inflammatory Genes Inflammatory Genes Target Gene Transcription->Inflammatory Genes IκBα IκBα NF-κB Release NF-κB Release IκBα->NF-κB Release Sequesters in cytoplasm

Diagram: NF-κB Signaling Pathway and this compound Inhibition Mechanism

The molecular mechanism of this compound action involves:

  • IKK Complex Inhibition: this compound specifically inhibits IKKβ (IKK-2) with an IC50 of 17.9 nM, demonstrating remarkable selectivity over other kinases. The IKK complex (IκB kinase) is responsible for phosphorylating the inhibitory IκBα protein in response to various stimuli [1].

  • IκBα Stabilization: By inhibiting IKKβ, this compound prevents the phosphorylation-induced degradation of IκBα, thereby maintaining NF-κB subunits (primarily p65-p50 heterodimers) sequestered in the cytoplasm and unable to activate transcription of target genes [6].

  • Downstream Effects: The prevention of NF-κB nuclear translocation results in reduced expression of pro-survival, inflammatory, and proliferative genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. In ESCC models, this compound induced apoptosis by disrupting this pathway and demonstrated preferential cytotoxicity toward cancer cells compared to non-tumorigenic epithelial cells [6] [7].

Additionally, this compound has been shown to inhibit STAT3 phosphorylation and transactivation in a dose- and time-dependent manner, completely suppressing STAT3 phosphorylation without changing total STAT3 levels. This secondary mechanism expands this compound's therapeutic potential beyond NF-κB pathway inhibition [1].

Practical Applications and Protocol Implementation

This section provides actionable guidance for researchers seeking to leverage LINCS resources and implement similar drug repositioning strategies in their work.

Accessing and Analyzing LINCS Data

The iLINCS platform (http://ilincs.org) provides a user-friendly interface for conducting sophisticated signature-based analyses without requiring programming expertise. Key functionalities include:

  • Signature Connectivity Analysis: Users can submit gene expression signatures (lists of up- and down-regulated genes) and identify connected perturbagens (compounds or genetic perturbations) that induce inversely correlated expression patterns.
  • Dataset Exploration: iLINCS provides access to >34,000 processed omics datasets and >220,000 precomputed signatures that can be mined for specific biological or therapeutic questions.
  • Interactive Visualization: The platform incorporates interactive heatmaps, volcano plots, GSEA plots, and pathway diagrams to facilitate data interpretation and hypothesis generation [5].

For advanced users, programmatic access to LINCS data is available through APIs and R/Python packages, enabling integration with custom analysis pipelines and high-throughput screening applications.

Experimental Design Considerations

When implementing transcriptome-based drug repositioning strategies, several methodological considerations optimize success:

  • Cell Line Selection: The strategy of identifying non-disease cell lines with high transcriptomic similarity to the disease of interest (as demonstrated in the ESCC study) is particularly valuable when disease-relevant perturbation data is unavailable in LINCS. Correlation thresholds (PCC>0.83) should be empirically determined based on the specific disease context [6].

  • Signature Robustness: Consensus DEGs identified across multiple independent datasets (e.g., >50% of datasets as in the ESCC study) yield more reliable repositioning candidates than signatures derived from single studies. Meta-analysis approaches enhance signal-to-noise ratio in transcriptional signatures [6] [8].

  • Validation Prioritization: The ZhangScore and RRA aggregation method provides a statistically rigorous framework for prioritizing compounds for experimental validation. Researchers should consider both rank consistency across multiple cell lines and magnitude of connectivity scores when selecting candidates for downstream testing [6].

Conclusion and Future Perspectives

The identification of this compound as a potential therapeutic agent for ESCC exemplifies the power of integrative computational-experimental approaches for drug repositioning. The LINCS L1000 platform provides an unprecedented resource for connecting disease-associated transcriptional signatures with chemical perturbations, enabling systematic discovery of novel therapeutic applications for existing compounds.

Future directions in this field include the development of more sophisticated multi-omics integration approaches that combine transcriptional signatures with proteomic, epigenomic, and chemical structural data. Additionally, methods for predicting synergistic drug combinations based on complementary transcriptional responses represent an active area of investigation with significant clinical implications [9] [5].

References

Comprehensive Technical Guide: TPCA-1 Drug Repositioning Screening for Esophageal Squamous Cell Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug Repositioning and TPCA-1 Context

Drug repositioning represents a strategic approach to pharmaceutical development that identifies new therapeutic applications for existing drugs or drug candidates. This paradigm offers significant advantages over traditional drug development, including reduced timelines (3-12 years vs. 10-17 years), lower costs (approximately 50% reduction), and diminished risk profiles since repositioned candidates have established safety and pharmacokinetic data. [1] The escalating challenges of traditional drug development - with costs approaching $2 billion per approved drug and success rates below 10% - have made repositioning an increasingly attractive strategy for addressing unmet medical needs. [2]

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent selective inhibitor of IKKβ (Inhibitor of NF-κB kinase subunit β), a key component in the NF-κB signaling pathway. [3] Originally investigated for inflammatory conditions, this compound has emerged as a promising candidate for drug repositioning in oncology, particularly for esophageal squamous cell carcinoma (ESCC). The NF-κB signaling pathway represents a compelling target for cancer therapy due to its central role in regulating inflammation, cell survival, proliferation, and immune responses - processes frequently dysregulated in malignancies. [3] [1]

This technical guide provides researchers and drug development professionals with comprehensive methodologies for this compound repositioning screening, encompassing computational approaches, experimental validation protocols, and technical implementation strategies based on current literature and experimental data.

This compound Drug Repositioning Screening Methodology

Computational Screening Using LINCS Database

The Library of Integrated Network-based Cellular Signatures (LINCS) program provides a comprehensive resource containing transcriptional signatures for approximately 1.4 million genetic and small-molecule perturbations across 50 cell types. [3] This database employs L1000 technology to generate gene expression profiles, creating a robust foundation for identifying compounds that reverse disease-specific transcriptional signatures. For ESCC, researchers have developed an innovative approach that leverages non-ESCC cell lines with similar transcriptomic profiles to overcome the absence of ESCC-specific perturbation data in LINCS.

The screening methodology involves several critical steps:

  • Transcriptomic Similarity Analysis: Researchers analyzed transcriptomes of >1,000 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) to identify non-ESCC lines with similar profiles to ESCC cells. This identified 70 candidate lines, with six (A375, CORL23, HT115, HT29, SNUC5, and SW620) having available small-molecule perturbation data in LINCS. [3]
  • Consensus DEG Identification: Analysis of 20 ESCC datasets identified consistently dysregulated genes, with 522 downregulated and 461 upregulated differentially expressed genes (DEGs) appearing in >50% of datasets. [3]
  • ZhangScore Implementation: The ZhangScore algorithm quantifies a small molecule's ability to reverse disease-associated transcriptomic alterations, with molecules ranked by their potential to counteract ESCC-specific DEG patterns. [3]
Transcriptomic Analysis and Signature Reversal

The foundational premise of this approach is that compounds inducing transcriptional changes opposite to disease-associated patterns may have therapeutic potential. For this compound, this involved:

Table 1: Key Dataset Sources for ESCC Drug Repositioning

Database Data Type Sample Information Access Information
Cancer Cell Line Encyclopedia (CCLE) Gene expression profiles >1,000 human cancer cell lines https://portals.broadinstitute.org/ccle
LINCS Small-molecule-perturbed gene expression 1.4 million perturbations across 50 cell types GEO accession GSE92742
ESCC Datasets 20 gene expression datasets 515 tumor samples, 396 normal samples Xena, SRA, and GEO databases

The bioinformatic pipeline for consensus DEG identification employs multiple analytical frameworks. For microarray data, the Limma package performs background correction, normalization, and differential expression analysis. [3] For RNA-seq data, the align-free tool Salmon quantifies transcript abundance, followed by DEG analysis using DESeq2. [3] Consensus DEGs are defined as genes with adjusted p<0.05 and |log2FoldChange|>1 that are consistently dysregulated across >50% of analyzed datasets.

Experimental Validation and Mechanistic Studies

In Vitro Validation Protocols

Following computational identification of this compound as a candidate ESCC therapeutic, rigorous experimental validation is essential. The top 50 molecules identified by ZhangScore ranking underwent preliminary screening, with four candidates (nutlin-3a, vemurafenib, this compound, and CID2858522) selected for experimental verification. [3]

Cell Viability Assay Protocol:

  • Cell Lines: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and non-tumorigenic esophageal epithelial Het-1A cells as controls. [3]
  • Culture Conditions: Standard cell culture conditions with appropriate media and supplements as specified by cell line providers.
  • Viability Assessment: MTT or WST-1 assays following 24-72 hours of drug exposure at varying concentrations (typically 0.1-100 μM).
  • Data Analysis: Dose-response curves and IC50 calculation using four-parameter logistic regression.

This compound demonstrated selective cytotoxicity against ESCC cells compared to non-tumorigenic Het-1A cells, indicating a favorable therapeutic window. [3] This preferential effect is critical for potential clinical translation, as it suggests reduced off-target toxicity.

Mechanism of Action Studies

The mechanistic basis for this compound activity in ESCC involves targeted inhibition of the NF-κB signaling pathway. Detailed molecular analyses revealed:

Apoptosis Assay Protocol:

  • Treatment: ESCC KYSE-450 cells treated with this compound at relevant concentrations (based on IC50 determinations).
  • Apoptosis Detection: Annexin V/propidium iodide staining followed by flow cytometry analysis at 24-48 hours post-treatment.
  • Additional Markers: Caspase-3/7 activation measurements using fluorescent substrates.

Western Blot Analysis for NF-κB Pathway:

  • Protein Extraction: Cell lysis in RIPA buffer with protease and phosphatase inhibitors.
  • Antibodies: Primary antibodies against IKKβ, phospho-IKKβ, IκBα, NF-κB p65, and cleaved caspase-3.
  • Key Findings: this compound inhibited phosphorylation of IKKβ, prevented IκBα degradation, and reduced nuclear translocation of NF-κB p65. [3]

Table 2: Experimental Results for this compound in ESCC Models

Experimental Parameter Finding Biological Significance
ESCC Cell Viability (IC50) Significant reduction in multiple ESCC cell lines Potent anti-cancer activity
Selectivity Index Higher for ESCC vs. Het-1A non-tumorigenic cells Therapeutic window favorable
Apoptosis Induction Increased Annexin V+ cells Activates programmed cell death
IKKβ Phosphorylation Dose-dependent inhibition Target engagement confirmed
IκBα Levels Stabilized after this compound treatment NF-κB pathway suppression
NF-κB Nuclear Translocation Reduced p65 nuclear localization Transcriptional activity decreased

The experimental data confirm that this compound exerts its anti-ESCC effects through specific inhibition of the canonical NF-κB pathway, ultimately inducing apoptosis in cancer cells while sparing non-tumorigenic counterparts. [3]

Advanced Computational Approaches in Drug Repositioning

Knowledge Graph and Deep Learning Frameworks

Recent advances in artificial intelligence have transformed drug repositioning paradigms, with knowledge graph embedding and deep learning approaches demonstrating particular promise. The UKEDR (Unified Knowledge-Enhanced Deep learning framework for Drug Repositioning) represents one such approach that integrates knowledge graph embedding, pre-training strategies, and recommendation systems to address challenges like cold start problems and diverse network representations. [4]

Knowledge Graph Construction:

  • Entity Types: Drugs, targets, diseases, genes, side effects, and biological processes
  • Relationship Types: Drug-target interactions, drug-disease associations, target-disease links, and protein-protein interactions
  • Embedding Techniques: Translation models (TransE, Attranse), bilinear models (DistMult, Attdismult), and attention mechanisms to capture complex relational patterns [2]

The DTD-GNN model (Drug-Target-Disease Graph Neural Network) specifically addresses ternary relationships among drugs, targets, and diseases using a heterogeneous graph structure that combines graph convolutional networks (GCN) and graph attention networks (GAT). [5] This approach introduces "event nodes" to represent complex interactions among the three entity types, enabling more comprehensive relationship modeling beyond simple binary associations.

Cross-Application to this compound Repositioning

For this compound repositioning, these advanced computational frameworks can be implemented through:

  • Semantic Similarity Embedding: Mapping this compound into shared vector space with other IKKβ inhibitors and inflammatory pathway modulators
  • Heterogeneous Network Analysis: Constructing multi-relational graphs connecting this compound to cancer types through shared pathways and molecular targets
  • Attention Mechanisms: Prioritizing most relevant biological features for specific cancer contexts, particularly ESCC

Evaluation of these approaches demonstrates superior performance compared to traditional methods, with AUC values exceeding 0.95 when combining knowledge graph embedding with attention-based recommendation systems. [4] This represents a 39.3% improvement over next-best models in some benchmarking studies, particularly for challenging cold-start scenarios where limited prior knowledge exists. [4]

Technical Implementation and Protocol Development

NF-κB Signaling Pathway and this compound Mechanism

The following Graphviz diagram illustrates the NF-κB signaling pathway and this compound's mechanism of action:

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 Activation TLR4 Activation Inflammatory Stimuli->TLR4 Activation TIRAP/TRAM TIRAP/TRAM TLR4 Activation->TIRAP/TRAM MyD88/TRIF MyD88/TRIF TIRAP/TRAM->MyD88/TRIF IRAK1/4 IRAK1/4 MyD88/TRIF->IRAK1/4 TRAF6 TRAF6 IRAK1/4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50)->NF-κB Nuclear Translocation Target Gene Expression Target Gene Expression NF-κB Nuclear Translocation->Target Gene Expression This compound This compound This compound->IKK Complex inhibits

caption: NF-κB signaling pathway with this compound inhibition mechanism.

Experimental Workflow for Drug Repositioning

The following diagram outlines the comprehensive experimental workflow for this compound repositioning:

workflow ESCC Transcriptome Datasets\n(20 datasets, 515 tumor samples) ESCC Transcriptome Datasets (20 datasets, 515 tumor samples) Consensus DEG Identification\n(522 down, 461 up in >50% datasets) Consensus DEG Identification (522 down, 461 up in >50% datasets) ESCC Transcriptome Datasets\n(20 datasets, 515 tumor samples)->Consensus DEG Identification\n(522 down, 461 up in >50% datasets) CCLE Database\n(>1,000 cancer cell lines) CCLE Database (>1,000 cancer cell lines) Similar Cell Line Identification\n(6 lines with PCC>0.83) Similar Cell Line Identification (6 lines with PCC>0.83) CCLE Database\n(>1,000 cancer cell lines)->Similar Cell Line Identification\n(6 lines with PCC>0.83) LINCS Database\n(small-molecule perturbations) LINCS Database (small-molecule perturbations) ZhangScore Calculation\n(ranking 50 top molecules) ZhangScore Calculation (ranking 50 top molecules) LINCS Database\n(small-molecule perturbations)->ZhangScore Calculation\n(ranking 50 top molecules) Consensus DEG Identification\n(522 down, 461 up in >50% datasets)->ZhangScore Calculation\n(ranking 50 top molecules) Similar Cell Line Identification\n(6 lines with PCC>0.83)->ZhangScore Calculation\n(ranking 50 top molecules) In Vitro Viability Screening\n(4 candidate molecules) In Vitro Viability Screening (4 candidate molecules) ZhangScore Calculation\n(ranking 50 top molecules)->In Vitro Viability Screening\n(4 candidate molecules) Mechanistic Studies\n(NF-κB pathway analysis) Mechanistic Studies (NF-κB pathway analysis) In Vitro Viability Screening\n(4 candidate molecules)->Mechanistic Studies\n(NF-κB pathway analysis) Selectivity Assessment\n(ESCC vs. non-tumorigenic cells) Selectivity Assessment (ESCC vs. non-tumorigenic cells) In Vitro Viability Screening\n(4 candidate molecules)->Selectivity Assessment\n(ESCC vs. non-tumorigenic cells)

caption: Comprehensive workflow for this compound drug repositioning screening.

Implementation Considerations

For researchers implementing this compound repositioning screening, several technical considerations are essential:

  • Data Quality Control: Ensure rigorous normalization of transcriptomic data across different platforms and batches to avoid technical artifacts
  • Validation Prioritization: While computational screening may identify dozens of candidates, prioritize based on ZhangScore, pathway relevance, and commercial availability
  • Dose Range Finding: Conduct preliminary experiments to establish appropriate concentration ranges for this compound based on reported IC50 values (typically low micromolar range)
  • Pathway Monitoring: Include multiple readouts for NF-κB pathway activity beyond IκBα degradation, such as target gene expression (IL-6, TNF-α) and nuclear translocation assays

The experimental protocols outlined here provide a framework for validating this compound activity in ESCC, but may require optimization for specific laboratory conditions and equipment configurations. Additionally, researchers should consider exploring this compound in combination therapies, as NF-κB inhibition may sensitize cancer cells to conventional chemotherapy or other targeted agents.

Conclusion and Future Directions

This technical guide has comprehensively outlined the methodological framework for this compound drug repositioning screening, from initial computational identification through experimental validation. The integration of large-scale transcriptomic data from LINCS and CCLE with robust bioinformatic approaches like ZhangScore analysis provides a powerful strategy for identifying new therapeutic applications for existing compounds.

The experimental validation of this compound in ESCC models demonstrates the concrete output of such approaches, revealing both its efficacy in reducing cancer cell viability and its specific mechanism of action through IKKβ inhibition and NF-κB pathway suppression. [3] Future research directions should include:

  • Expanded Cancer Indications: Investigating this compound efficacy in other malignancies with constitutive NF-κB activation
  • Combination Therapy Strategies: Evaluating this compound alongside conventional chemotherapy or immunotherapy
  • Advanced Delivery Systems: Developing targeted delivery approaches to enhance tumor-specific accumulation
  • Clinical Trial Design: Establishing appropriate patient selection biomarkers based on NF-κB pathway activation status

References

TPCA-1 In Vitro Application Notes: Protocols for Inflammation and Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of the IκB kinase subunit IKKβ (IKK2), a crucial component of the NF-κB signaling pathway [1] [2]. By inhibiting IKKβ with an IC50 of 17.9 nM, this compound effectively blocks the phosphorylation and degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines [2]. Additionally, research indicates that this compound also inhibits STAT3 phosphorylation, DNA binding, and transactivation, which contributes to its anti-inflammatory and potential anti-cancer effects [2]. These dual mechanisms make this compound a valuable tool compound for studying NF-κB and STAT3 signaling pathways in various disease models.

This compound Solution Preparation and Storage

Stock Solution Preparation

This compound is typically supplied as a lyophilized powder and requires reconstitution in dimethyl sulfoxide (DMSO) [1].

  • Recommended Stock Concentration: 10-30 mM in DMSO [1] [2].
  • Calculation: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder (Molecular Weight: 279.29-279.3 g/mol) in 1.19 mL of pure, anhydrous DMSO [1].
  • Solubility: The compound is highly soluble in DMSO (≥ 100 mg/mL, or approximately 358 mM) [2].
  • Procedure: Gently vortex or sonicate the mixture briefly to ensure complete dissolution.
Storage Conditions
  • Lyophilized Powder: Store at -20°C, desiccated. Under these conditions, the chemical is stable for up to 24 months [1].
  • Stock Solution: Aliquot the reconstituted DMSO stock solution and store at -80°C for 1 year or at -20°C for 6 months. Avoid multiple freeze-thaw cycles to prevent loss of potency [1] [2].

Key Quantitative Data for Experimental Design

Table 1: Summary of this compound Bioactivity and Usage in In Vitro Models

Application / Assay Cell Line / Model Working Concentration Incubation Time Key Outcomes Citation
IKKβ Inhibition Biochemical Assay IC50: 17.9 nM N/A Selective inhibition of IKKβ [2]
Cytokine Inhibition LPS-stimulated human monocytes IC50: 170-320 nM ~24 hours Inhibition of TNF-α, IL-6, and IL-8 production [2]
STAT3 Inhibition HEK-293T cells 0.5-2 µM 0.5-2 hours (pre-treatment) Inhibition of STAT3 phosphorylation induced by cytokines [2]
Cell Viability & Proliferation ESCC cell lines (e.g., KYSE-450) Range tested: 0-10 µM Not specified Preferentially inhibited ESCC cell viability; induced apoptosis [3]
Tenogenic Differentiation Human stem cells (hPDLSCs) in inflammatory niche Effective concentration used with delivery system Varies (multi-day culture) Restored tenogenic differentiation potential [4]
Macrophage Polarization Raw264.7 macrophages Effective concentration used with delivery system Varies (e.g., 24h for cytokine measurement) Inhibited M1 polarization; downregulated pro-inflammatory cytokines [5]

Table 2: Sample Preparation for In Vivo Studies (for reference)

Administration Route Formulation Dosage Vehicle Citation
Intraperitoneal (IP) Injection Free compound in solution 3-20 mg/kg (e.g., twice daily) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [2]

Detailed In Vitro Protocols

Protocol 1: Inhibiting Cytokine Production in Immune Cells

This protocol is adapted from studies on LPS-stimulated human monocytes and macrophages [2] [5].

  • Objective: To assess the anti-inflammatory effect of this compound by measuring the suppression of pro-inflammatory cytokines.
  • Materials:
    • Cell line: Human peripheral blood monocytes, THP-1 human monocytes, or Raw264.7 mouse macrophages [2] [5].
    • Stimulant: Lipopolysaccharide (LPS).
    • Assay Kits: ELISA kits for TNF-α, IL-6, IL-1β.
  • Procedure:
    • Cell Culture: Seed cells in appropriate culture plates (e.g., 96-well for ELISA) and allow them to adhere overnight.
    • Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.1 - 2 µM) or vehicle control (DMSO, typically < 0.1%) for 1-2 hours [2].
    • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce inflammatory response.
    • Incubation: Continue incubation for a further ~24 hours [2].
    • Sample Collection: Collect the cell culture supernatant by centrifugation.
    • Analysis: Measure the levels of TNF-α, IL-6, and other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to LPS-only stimulated controls to determine the IC50 value.
Protocol 2: Investigating STAT3 Signaling Pathway

This protocol is based on experiments in HEK293T and other cell lines [2].

  • Objective: To analyze the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation.
  • Materials:
    • Cell line: HEK-293T, HCC827, or H1975 cells [2].
    • Inducers: IL-6, IFN-α, or other STAT3-activating cytokines.
    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Antibodies: Anti-phospho-STAT3, anti-total STAT3.
  • Procedure:
    • Cell Culture: Seed cells and grow to 70-80% confluence.
    • Serum Starvation: Starve cells in serum-free medium for several hours to reduce background signaling.
    • Pre-treatment: Pre-treat cells with this compound (0.5-2 µM) or vehicle control for 1-2 hours [2].
    • Stimulation: Stimulate cells with IL-2, IFN-α, or other cytokines for 15-30 minutes to activate STAT3.
    • Cell Lysis: Lyse cells on ice with RIPA buffer.
    • Western Blotting:
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe the membrane with anti-phospho-STAT3 and anti-total STAT3 antibodies.
      • Use chemiluminescence for detection.
  • Expected Results: this compound treatment should show a dose-dependent inhibition of STAT3 phosphorylation without altering total STAT3 protein levels [2].
Protocol 3: Cell Viability and Apoptosis Assay in Cancer Cells

This protocol is derived from studies on Esophageal Squamous Cell Carcinoma (ESCC) and Non-Small Cell Lung Cancer (NSCLC) cells [3] [2].

  • Objective: To evaluate the effect of this compound on cancer cell viability and induction of apoptosis.
  • Materials:
    • Cell lines: ESCC cells (e.g., KYSE-450), NSCLC cells (e.g., HCC827, H1975), and a non-tumorigenic control cell line (e.g., Het-1A) [3] [2].
    • Assay Kits: CCK-8 kit or MTT assay kit for viability; Annexin V/PI apoptosis detection kit.
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate.
    • Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-10 µM) for 24-72 hours.
    • Viability Measurement: Add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm.
    • Apoptosis Analysis (Optional):
      • Harvest this compound treated and control cells after 24-48 hours.
      • Stain cells with Annexin V and Propidium Iodide (PI).
      • Analyze the stained cells using flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic populations.
  • Mechanistic Insight: In ESCC cells, this compound induces apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent inhibition of the NF-κB signaling pathway [3].

Experimental Workflow and Signaling Pathway

This compound Mechanism of Action and Experimental Workflow

The following diagram illustrates the signaling pathways targeted by this compound and a general workflow for in vitro experiments:

G cluster_pathway This compound Mechanism of Action cluster_workflow General In Vitro Workflow LPS Inflammatory Stimulus (e.g., LPS) IKK_complex IKK Complex LPS->IKK_complex Activates IkB IκB (Inhibitor of NF-κB) IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (Inactive, Cytoplasm) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (Active, Nucleus) NFkB_inactive->NFkB_active Translocates GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_active->GeneTranscription STAT3_cyt STAT3 (Cytoplasm) STAT3_nuc STAT3 (Active, Nucleus) STAT3_cyt->STAT3_nuc Phosphorylation & Translocation STAT3_GeneTranscription Cell Growth & Apoptosis Genes STAT3_nuc->STAT3_GeneTranscription Cytokine Cytokine Stimulus (e.g., IL-6) Cytokine->STAT3_cyt Activates TPCA_1 This compound TPCA_1->IKK_complex Inhibits TPCA_1->STAT3_cyt Inhibits Phosphorylation Start 1. Prepare this compound Stock (10-30 mM in DMSO) Step2 2. Seed & Culture Cells Start->Step2 Step3 3. Pre-treat with this compound (1-2 hours) Step2->Step3 Step4 4. Apply Stimulus (e.g., LPS, Cytokine) Step3->Step4 Step5 5. Incubate (6 - 24 hours) Step4->Step5 Step6 6. Harvest & Analyze (ELISA, Western Blot, Viability) Step5->Step6

Critical Considerations for Experimental Design

  • Cell Type Variability: The effective concentration of this compound can vary depending on the cell line and the specific biological process being investigated. Dose-response experiments are crucial for each new model system. Refer to Table 1 for typical ranges.
  • Solvent Control: The final concentration of DMSO in the cell culture medium should be kept as low as possible (e.g., ≤ 0.1%) and a vehicle control with the same amount of DMSO must be included in every experiment.
  • Pre-treatment Time: A pre-treatment period of 1-2 hours is commonly used to allow the inhibitor to act before introducing an inflammatory or other stimulus.
  • Stability in Medium: While the stock solution is stable when stored correctly, the stability of this compound in aqueous cell culture media over extended periods (e.g., >24 hours) may vary.
  • Off-target Effects: Although this compound is selective for IKKβ, at higher concentrations, off-target effects may occur. The use of complementary genetic approaches (e.g., siRNA) is recommended to validate key findings.

References

TPCA-1 Working Concentrations for Cancer Cell Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The effective concentration of TPCA-1 varies depending on the cancer cell type and the specific assay. The following table consolidates key data from recent studies for your reference.

Cancer Type Cell Line Assay Type / Key Effect Effective Concentration (Incubation Time) Notes / Other Findings
Lymphoma SUDHL2, TMD8, U2932, Pfeiffer, SUDHL6 [1] Viability (CellTiter-Glo) & Cell Death (Annexin V/PI) 10 µM (48 hours) [1] Reduced viability & induced apoptosis; decreased BCL2A1 & c-MYC protein levels [1].
Head and Neck Squamous Cell Carcinoma (HNSCC) PCI1, PCI9, PCI13, PCI52, SCC25 [2] Proliferation Inhibition & Apoptosis Sensitization 1 - 10 µM (context-dependent) [2] Inhibits proliferation, blocks TNFα-induced IL-8 secretion, and sensitizes cells to FasL-induced apoptosis [2].
Esophageal Squamous Cell Carcinoma (ESCC) KYSE-450 [3] Viability & Apoptosis Induction 20 µM (time not specified) [3] Induced apoptosis; inhibited IKKβ phosphorylation and stabilized IκBα [3].
Glioma U87, MT330, SJ-G2, GBM6 [4] Cell Proliferation (MTT) Up to 50 µM (72 hours) [4] Inhibited cell proliferation in a dose-dependent manner [4].

Experimental Protocol for Apoptosis Assessment

This protocol outlines a standard methodology for evaluating this compound-induced apoptosis, synthesizing techniques from the cited studies [3] [1].

Materials Preparation
  • This compound Stock Solution: Reconstitute this compound in DMSO to a high-concentration stock (e.g., 10-100 mM). Aliquot and store at -20°C to -80°C.
  • Cell Lines: Culture relevant cancer cell lines (e.g., DLBCL lines like SUDHL2 or TMD8 [1], ESCC line KYSE-450 [3]) in recommended media (e.g., RPMI-1640 with 10% FBS [1]).
  • Key Reagents:
    • CellTiter-Glo Luminescent Cell Viability Assay kit [1]
    • Annexin V binding buffer, FITC-conjugated Annexin V, and Propidium Iodide (PI) [1]
    • Lysis buffer, SDS-PAGE equipment, and antibodies for Western Blot (e.g., anti-phospho-IKKβ, anti-IκBα, anti-BCL2A1, anti-c-MYC) [3] [1]
Cell Treatment and Viability Assay
  • Seeding: Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well in culture medium and allow to adhere overnight.
  • Dosing: Treat cells with a concentration gradient of this compound (e.g., 1 µM to 20 µM). Include a vehicle control (DMSO at the same dilution as treated groups) and a blank control.
  • Incubation: Incubate for desired duration (e.g., 24-72 hours).
  • Viability Measurement:
    • Equilibrate plate and CellTiter-Glo reagent to room temperature.
    • Add an equal volume of CellTiter-Glo reagent to each well.
    • Mix on an orbital shaker for 2 minutes to induce cell lysis.
    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, indicating metabolically active cells.
Apoptosis Detection by Flow Cytometry
  • Cell Harvesting: After treatment, harvest both adherent and floating cells.
  • Staining:
    • Wash cells once with cold PBS.
    • Resuspend ~1x10⁵ cells in 100 µL of Annexin V binding buffer.
    • Add Annexin V-FITC and PI (final concentration as per manufacturer's recommendation).
    • Incubate the mixture for 15 minutes at room temperature in the dark.
    • Add 400 µL of Annexin V binding buffer to each tube.
  • Analysis: Analyze stained cells using a flow cytometer within 1 hour.
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic/necrotic cells: Annexin V+/PI+
Mechanistic Validation by Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Separation: Determine protein concentration, load equal amounts (20-40 µg) onto SDS-PAGE gels, and separate by electrophoresis.
  • Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA.
  • Antibody Incubation:
    • Incubate membrane with primary antibody (e.g., anti-phospho-IKKβ, anti-IκBα) overnight at 4°C.
    • Wash membrane and incubate with an HRP-conjugated secondary antibody.
  • Detection: Use a chemiluminescent substrate to visualize protein bands. A successful this compound treatment should show reduced phospho-IKKβ and stabilized IκBα levels [3].

This compound Mechanism of Action in Cancer Cells

The diagram below illustrates how this compound inhibition of IKKβ/IKK2 triggers apoptosis in cancer cells via NF-κB and STAT signaling pathways.

tpca1_mechanism cluster_nfkappab NF-κB Pathway cluster_stat STAT3 Pathway TNFα TNFα TNFα_Receptor TNFα_Receptor TNFα->TNFα_Receptor IL6 IL6 IL6_Receptor IL6_Receptor IL6->IL6_Receptor IKK_Complex IKK_Complex TNFα_Receptor->IKK_Complex Activates TNFα_Receptor->IKK_Complex STAT3 STAT3 IL6_Receptor->STAT3 Activates JAK/STAT IL6_Receptor->STAT3 NF_κB NF_κB IKK_Complex->NF_κB Activates IKK_Complex->NF_κB TPCA1 TPCA1 TPCA1->IKK_Complex Inhibits BCL2A1 BCL2A1 NF_κB->BCL2A1 Transcribes NF_κB->BCL2A1 c_MYC c_MYC NF_κB->c_MYC Transcribes STAT3->IKK_Complex Crosstalk STAT3->c_MYC Transcribes STAT3->c_MYC Apoptosis Apoptosis BCL2A1->Apoptosis Inhibits c_MYC->Apoptosis Promotes Cell Survival

Research Applications and Synergistic Potential

  • As a Tool Compound: this compound is highly valuable for basic research to dissect the roles of the IKK/NF-κB and STAT3 pathways in cancer cell survival.
  • Combination Therapy: Research indicates that targeting NF-κB can overcome resistance to other therapies [2]. This compound could be investigated in combination with:
    • BH3 mimetics (e.g., Venetoclax), given its ability to downregulate the anti-apoptotic protein BCL2A1 [1].
    • Death receptor agonists (e.g., FasL), as it sensitizes HNSCC cells to this form of apoptosis [2].
    • BET inhibitors, as both target convergent survival pathways in lymphoma [1].

Key Considerations for Experimental Design

  • Specificity Note: While this compound is a potent IKK2 inhibitor (IC₅₀ = 17.9 nM), it also inhibits STAT3, meaning observed phenotypes may not be solely due to NF-κB inhibition [4].
  • DMSO Control: The final concentration of DMSO in your vehicle control should match the highest concentration used in this compound-treated groups (typically ≤0.1%) to rule out solvent toxicity.
  • Time-Course Studies: Apoptosis is a dynamic process. Consider including multiple time points (e.g., 24, 48, 72 hours) in your initial experiments to capture the full effect.

References

TPCA-1: Chemical Properties & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 is a potent and selective inhibitor of IκB kinase β (IKK-2/IKKβ), which acts on the NF-κB signaling pathway. It is also reported to inhibit STAT3 phosphorylation and enhance apoptosis [1] [2] [3].

Key Chemical Properties

Property Specification
Molecular Formula C₁₂H₁₀FN₃O₂S [2] [4] [5]
Molecular Weight 279.29 g/mol [1] [2] [4]
CAS Number 507475-17-4 [6] [2] [4]
Purity Typically ≥97% to 99.85% (HPLC) [1] [2] [4]

Stock Solution Preparation and Storage

  • Solubility: Highly soluble in DMSO (≥100 mg/mL or approximately 200-358 mM) [6] [3] [5]. It is insoluble in water or ethanol [6].
  • Recommended Stock Concentration: A common concentration for a ready-to-use stock is 10 mM [3].
  • Preparation Example: To prepare a 10 mM stock solution, add 1.79 mL of anhydrous DMSO to 5 mg of this compound lyophilized powder [1] [2].
  • Storage:
    • Lyophilized Powder: Store desiccated at -20°C; stable for at least 24 months [2].
    • DMSO Stock Solution: Store at -20°C or -80°C. Aliquot thoroughly to avoid repeated freeze-thaw cycles. Use within 3 to 6 months to prevent loss of potency [2] [3].

Experimentally Validated Working Concentrations

The following table summarizes effective concentrations of this compound from cited research. You should determine the optimal concentration for your specific experimental system.

In Vitro Applications

Cell Type / Assay System Assay Type Concentration Incubation Time Key Findings / Effect PMID
C57BL/6 mouse BMDM cells [1] Anti-inflammatory Activity 0.5 μM 1 hr pre-treatment Inhibition of LPS-stimulated TNFα production 22533790
Human Peripheral Blood Monocytes [1] [7] [3] Cytokine Production 0.1 - 10 μM ~24 hours Inhibition of LPS-induced TNF-α, IL-6, and IL-8 production (IC₅₀: 170-320 nM) 15316093
Human Glioma Cell Lines (U87, MT330, etc.) [1] [6] Cell Proliferation (MTT) 0 - 50 μM 3 days Inhibition of cell proliferation 22509977
Non-Small Cell Lung Cancer (NSCLC) Cells (HCC827, H1975) [3] Cell Viability / Western Blot 0 - 10 μM / 0 - 2 μM 0.5 - 2 hours Suppressed proliferation; inhibited STAT3 phosphorylation 24401319

In Vivo Application (Murine Collagen-Induced Arthritis Model)

  • Dosage: 3, 10, or 20 mg/kg [1] [6] [7]
  • Administration Route: Intraperitoneal (i.p.) [1] [6] [7]
  • Dosing Frequency: Twice daily (b.i.d.) [1] [6]
  • Key Outcome: Prophylactic administration resulted in a dose-dependent reduction in arthritis severity and delayed disease onset [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

1. IKK-2 Kinase Assay (Cell-Free System) This protocol measures the direct inhibition of IKK-2 kinase activity by this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1] [6].

  • Recombinant Enzyme: Recombinant human IKK-2 (residues 1-756) expressed as an N-terminal GST-tagged fusion protein.
  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4, with 1 mM DTT and 0.01% w/v BSA.
  • Procedure:
    • Dilute IKK-2 to 5 nM final concentration in assay buffer.
    • Add the enzyme to wells containing various concentrations of this compound or DMSO vehicle (3% final).
    • Initiate the reaction by adding GST-IκBα substrate (25 nM final) and ATP (1 μM final) in a total volume of 30 μL.
    • Incubate the reaction for 30 minutes at room temperature.
    • Terminate the reaction by adding 15 μL of 50 mM EDTA.
    • Add detection reagent containing an europium-chelate-labeled anti-phosphoserine-IκBα antibody and an allophycocyanin-labeled anti-GST antibody. Incubate for 60 minutes at room temperature.
    • Measure the degree of GST-IκBα phosphorylation as a ratio of specific 665-nm energy transfer signal to reference europium 620-nm signal.

2. Cell-Based Assay for Cytokine Inhibition This protocol assesses the inhibition of pro-inflammatory cytokine production in cells [7] [3].

  • Cell Line: Human peripheral blood monocytes.
  • Stimulation: Lipopolysaccharide (LPS).
  • This compound Treatment:
    • Prepare working concentrations from the DMSO stock (e.g., 0.1, 0.3, 1, 3, and 10 μM) in cell culture medium.
    • Pre-treat cells with this compound for 30 minutes before challenging with LPS.
    • Incubate for approximately 24 hours.
  • Readout: Measure the production of TNF-α, IL-6, and IL-8 in the supernatant by immunoassay. This compound inhibits production with IC₅₀ values of 170, 290, and 320 nM, respectively [1] [3].

Mechanism of Action and Signaling Pathways

This compound primarily functions as a potent and selective ATP-competitive inhibitor of IKKβ (IKK-2) with an IC₅₀ of 17.9 nM in cell-free assays. It exhibits 22-fold selectivity over IKKα and over 550-fold selectivity against other kinases and enzymes [1] [4] [5].

The diagrams below illustrate the core signaling pathways affected by this compound.

G This compound Inhibits NF-κB and STAT3 Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway ProInflammatoryCytokines Pro-inflammatory Stimuli (e.g., IL-1, TNF-α, LPS) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) ProInflammatoryCytokines->IKK_Complex Activates NKkB_Inactive NF-κB (Inactive) (p50-p65-IκB) IKK_Complex->NKkB_Inactive Phosphorylates IκB NKkB_Active NF-κB (Active) Translocation to Nucleus NKkB_Inactive->NKkB_Active IκB Degradation STAT3_Inactive STAT3 (Inactive) STAT3_Active STAT3 (Active) Phosphorylated Dimer STAT3_Inactive->STAT3_Active Phosphorylation GeneTranscription_NFkB Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NKkB_Active->GeneTranscription_NFkB GeneTranscription_STAT3 Gene Transcription (Cell Growth, Apoptosis) STAT3_Active->GeneTranscription_STAT3 Nucleus CytokinesGrowthFactors Cytokines & Growth Factors CytokinesGrowthFactors->STAT3_Inactive Activates TPCA1 This compound TPCA1->IKK_Complex Inhibits IKKβ TPCA1->STAT3_Active Inhibits Phosphorylation & DNA Binding

Important Handling Notes

  • Solvent Control: Always include a DMSO vehicle control in your experiments. The final concentration of DMSO in cell culture should generally be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
  • In Vivo Formulation: For animal studies, this compound can be formulated as a homogeneous suspension. For example, 5 mg of this compound can be mixed with 1 mL of a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution to achieve a 5 mg/mL working concentration for administration [6].
  • Quality Control: Use high-quality, freshly prepared DMSO to dissolve the compound. Verify the solubility if a precipitate is observed.

References

Comprehensive Application Notes and Protocols: TPCA-1 Loaded PLGA Microparticles for Ocular Anti-Inflammatory Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TPCA-1 and PLGA Microparticle Technology

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key upstream kinase in the NF-κB signaling pathway that regulates inflammation and angiogenesis [1] [2]. This small molecule (MW: 279.29 g/mol) has demonstrated significant potential for treating neovascularization diseases, particularly in ocular conditions like age-related macular degeneration (AMD) [1]. However, therapeutic application of this compound faces challenges including systemic toxicity at effective doses and the need for sustained local delivery to maintain therapeutic efficacy in chronic conditions [1] [2]. To address these limitations, researchers have developed encapsulation strategies using biodegradable polymers like PLGA to achieve controlled local delivery while minimizing systemic exposure.

Poly(lactic-co-glycolic acid) (PLGA) is a FDA-approved biodegradable polymer widely used in drug delivery systems due to its excellent biocompatibility and tunable degradation kinetics [3] [4]. The degradation rate of PLGA can be systematically varied by adjusting the ratio of lactic to glycolic acid, allowing researchers to design microparticles with specific drug release profiles ranging from weeks to months [4]. PLGA-based microparticles provide distinct advantages over nanoparticle systems for ocular applications, including higher drug loading capacity and slower release kinetics due to their larger size [2]. These properties make PLGA microparticles particularly suitable for treating chronic ocular conditions like AMD, where maintaining therapeutic drug levels over extended periods is essential for clinical efficacy while reducing administration frequency.

Formulation Design and Fabrication Protocols

Materials and Equipment
  • Polymers: PLGA (RESOMER RG502; ester terminated, MW 7,000–17,000; 50:50 lactic acid:glycolic acid ratio) [2] [5]
  • Active Pharmaceutical Ingredient: this compound (purity >98%) [2] [5]
  • Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO) [2] [5]
  • Stabilizers: Polyvinyl alcohol (PVA, MW 4,000-8,000) [2] [5]
  • Equipment: High-speed homogenizer (capable of 10,000 RPM), magnetic stirrer, centrifuge, lyophilizer, sonicator [2] [5]
Solvent Evaporation Fabrication Method

The following protocol details the optimized solvent evaporation method for producing this compound-loaded PLGA microparticles based on established procedures [2] [5]:

  • Step 1: Organic Phase Preparation Dissolve 100 mg PLGA in 1.8 mL DCM by vortexing until completely dissolved. In a separate vial, dissolve 10 mg this compound in 200 μL DMSO. Combine both solutions and mix using a homogenizer for 1 minute at 10,000 RPM to form a homogeneous organic phase.

  • Step 2: Emulsion Formation Prepare the aqueous phase by dissolving 200 mg PVA in 10 mL deionized water. Slowly add the organic phase to the aqueous phase while homogenizing at 10,000 RPM to form an oil-in-water (O/W) emulsion. Continue homogenization for 2-3 minutes until a stable emulsion forms.

  • Step 3: Solvent Evaporation Transfer the emulsion to a magnetic stirrer and stir at 1000 RPM overnight at room temperature to allow complete evaporation of DCM. This process results in the formation of a turbid particulate suspension as the microparticles harden.

  • Step 4: Microparticle Recovery Collect the microparticles by centrifugation at 1000 × g for 30 minutes at room temperature. Wash the pellet twice with deionized water to remove excess PVA and unencapsulated drug. Freeze the washed microparticles and lyophilize for 24 hours to obtain a free-flowing powder. Store the dried microparticles in a desiccator at 4°C until use.

G OrganicPhase Organic Phase Preparation (PLGA in DCM + this compound in DMSO) Emulsion Emulsion Formation (O/W with PVA solution) OrganicPhase->Emulsion SolventEvap Solvent Evaporation (Stirring overnight) Emulsion->SolventEvap Recovery Microparticle Recovery (Centrifugation + Lyophilization) SolventEvap->Recovery FinalProduct Final Product (this compound-loaded PLGA Microparticles) Recovery->FinalProduct

Figure 1: Experimental workflow for fabricating this compound-loaded PLGA microparticles using the solvent evaporation method.

Characterization and Quality Control Methods

Drug Loading and Encapsulation Efficiency

High-performance liquid chromatography (HPLC) provides the most accurate method for quantifying this compound loading in PLGA microparticles [2] [5]. The analytical protocol is as follows:

  • HPLC Conditions:

    • Column: μRPC C2/C18 ST 4.6/100
    • Mobile Phase: Gradient from 100% H₂O with 0.1% TFA to 100% acetonitrile over 30 minutes
    • Flow Rate: 0.5 mL/min
    • Detection: UV at 310 nm
    • Retention Time: ~21 minutes for this compound [2]
  • Sample Preparation: Dissolve 1 mg of microparticles in 1 mL DCM, then extract with 10 mL mobile phase. Filter through 0.22 μm membrane before injection. Calculate drug loading parameters using a standard curve of pure this compound (concentration range: 0.1-500 μM).

  • Calculation Formulas: Encapsulation Efficiency (%) = (Actual drug content in microparticles / Theoretical drug content) × 100 Drug Loading (%) = (Weight of drug in microparticles / Total weight of microparticles) × 100

Microparticle Morphology and Size Distribution
  • Particle Size Analysis: Using laser diffraction or dynamic light scattering, confirm a mean diameter of 2.4 μm with narrow size distribution [1] [2].
  • Morphology Characterization: Using scanning electron microscopy, verify spherical morphology with smooth surface topography [1].
  • Surface Charge Analysis: Using zeta potential measurements, characterize the surface charge which affects particle stability and bioadhesion [6].

Table 1: Quality Control Specifications for this compound-Loaded PLGA Microparticles

Parameter Target Specification Analytical Method
Mean Particle Size 2.4 ± 0.5 μm Laser Diffraction
Size Distribution PDI < 0.3 Dynamic Light Scattering
Drug Loading 0.8% w/w HPLC
Encapsulation Efficiency >80% HPLC
Morphology Spherical, smooth surface SEM
In Vitro Release Profiling

The drug release profile should be characterized using the following method:

  • Incubate 10 mg microparticles in 10 mL PBS (pH 7.4) at 37°C with gentle shaking
  • At predetermined time points, centrifuge samples and collect supernatant for HPLC analysis
  • Replace with fresh PBS to maintain sink conditions
  • Plot cumulative drug release versus time to establish release kinetics

This compound-loaded PLGA microparticles typically exhibit a sustained release profile over several weeks, with an initial burst release followed by a continuous slow release phase driven by diffusion and polymer degradation [1] [4].

Therapeutic Applications and Efficacy Assessment

NF-κB Signaling Pathway and this compound Mechanism

The NF-κB signaling pathway plays a central role in regulating inflammatory responses and is implicated in numerous pathological conditions, including ocular neovascular diseases [1] [2]. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon cellular activation by inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to phosphorylation and degradation of IκB proteins. This process allows NF-κB dimers to translocate to the nucleus and initiate transcription of pro-inflammatory genes [2].

This compound exerts its anti-inflammatory effects through specific inhibition of IKK2 (IKKβ), a core catalytic component of the IKK complex [1] [2]. By selectively targeting IKK2 with an IC₅₀ in the nanomolar range, this compound effectively blocks IκB phosphorylation and subsequent degradation, thereby preventing NF-κB nuclear translocation and transcription of downstream inflammatory mediators [1]. This mechanism provides a rational basis for using this compound in conditions characterized by NF-κB-driven inflammation, such as choroidal neovascularization in AMD.

G InflammatoryStimulus Inflammatory Stimulus (TNF-α, LPS) IKKActivation IKK Complex Activation InflammatoryStimulus->IKKActivation IkBPhosphorylation IκB Phosphorylation IKKActivation->IkBPhosphorylation IkBDegradation IκB Degradation IkBPhosphorylation->IkBDegradation NFkBTranslocation NF-κB Nuclear Translocation IkBDegradation->NFkBTranslocation GeneExpression Pro-inflammatory Gene Expression (VEGFA, CCL2, IL-6, IL-8) NFkBTranslocation->GeneExpression TPCA1 This compound Inhibition TPCA1->IKKActivation Blocks

Figure 2: NF-κB signaling pathway and this compound mechanism of action as an IKK2 inhibitor.

In Vivo Efficacy in Ocular Disease Models

The therapeutic efficacy of this compound-loaded PLGA microparticles has been demonstrated in a laser-induced choroidal neovascularization (CNV) mouse model, which replicates key features of human wet AMD [1] [2]. The experimental protocol for efficacy assessment includes:

  • Animal Model: C57BL/6J mice (6-8 weeks old)
  • Administration Route: Retrobulbar injection of 100 μL microparticle suspension containing 10 mg PLGA loaded with 0.8 mg this compound [1]
  • CNV Induction: Laser photocoagulation (532 nm wavelength) to rupture Bruch's membrane immediately after microparticle administration
  • Efficacy Assessment:
    • Fluorescein Angiography: Quantify vascular leakage at day 7 post-laser
    • Isolectin Staining: Measure CNV lesion size in choroid/RPE flat mounts
    • Macrophage Infiltration: Immunostaining with F4/80 antibody to quantify macrophage recruitment to laser lesions [7]
    • Gene Expression Analysis: qPCR measurement of Vegfa and Ccl2 mRNA levels in choroid/RPE tissues [7]

Table 2: Efficacy Outcomes of this compound-Loaded PLGA Microparticles in Laser-Induced CNV Model

Parameter PLGA Control This compound-Loaded PLGA p-value
CNV Area (relative units) 1.0 ± 0.15 0.45 ± 0.12 <0.005
Macrophages per lesion (72h) 35 ± 5 12 ± 3 <0.005
Vegfa mRNA expression 1.0 ± 0.18 0.4 ± 0.15 <0.05
Ccl2 mRNA expression 1.0 ± 0.21 0.35 ± 0.11 <0.005

Studies demonstrated that retrobulbar administration of this compound-loaded PLGA microparticles achieved sustained drug levels in retinal tissues throughout the study period, with no detectable this compound in contralateral eyes, indicating localized delivery [1]. Treatment resulted in significant reduction in CNV development (55% decrease), macrophage infiltration (66% decrease), and expression of key pro-inflammatory and angiogenic factors compared to empty PLGA microparticles [1] [7].

Troubleshooting and Technical Optimization

Common Formulation Challenges and Solutions
  • Low Encapsulation Efficiency:

    • Problem: Less than 80% encapsulation efficiency
    • Solutions: Optimize drug-polymer ratio; increase homogenization speed; use appropriate surfactant concentration; adjust organic solvent composition [8] [4]
  • High Burst Release:

    • Problem: Initial burst release exceeding 40% in first 24 hours
    • Solutions: Incorporate additional polymer layers; optimize microparticle size; use higher molecular weight PLGA; add porogens to matrix [8] [4]
  • Particle Aggregation:

    • Problem: Microparticles form aggregates during preparation
    • Solutions: Increase surfactant concentration; optimize stirring rate during solvent evaporation; include cryoprotectants before lyophilization [8]
  • Poor Sterility:

    • Problem: Microbial contamination in final product
    • Solutions: Implement aseptic techniques throughout; use sterile filtration of solutions where possible; consider terminal sterilization methods compatible with PLGA [4]
Scalability and Manufacturing Considerations

The solvent evaporation method described offers good scalability for pilot production, though specific parameters may require optimization for larger batches. Key considerations include:

  • Maintaining consistent shear forces during emulsion formation at different volumes
  • Ensuring reproducible solvent removal rates in larger vessels
  • Implementing quality control checkpoints for critical parameters including particle size, drug loading, and sterility
  • Adapting lyophilization cycles for larger batch sizes

Conclusion and Future Perspectives

This compound-loaded PLGA microparticles represent a promising therapeutic approach for managing ocular neovascular diseases through sustained inhibition of the NF-κB pathway. The fabrication protocol detailed in this application note consistently yields microparticles with optimal characteristics for retrobulbar administration, including appropriate size, high encapsulation efficiency, and controlled release properties. The demonstrated efficacy in preclinical models, coupled with favorable biosafety profiles, supports further development of this platform for clinical applications.

Future directions for this technology include exploring combination therapies with anti-VEGF agents, developing targeted delivery systems using functionalized nanoparticles [9] [6], and adapting the platform for other chronic inflammatory conditions requiring localized, sustained drug delivery. The modular nature of PLGA-based delivery systems allows for continued refinement and optimization to address specific clinical needs and patient populations.

References and Additional Resources

  • Gaddipati, S., Lu, Q., Kasetti, R. B., Miller, M. C., Lu, Q., Trent, J. O., Kaplan, H. J., & Li, Q. (2015). IKK2 Inhibition Using this compound-Loaded PLGA Microparticles Attenuates Laser-Induced Choroidal Neovascularization and Macrophage Recruitment. PLoS ONE, 10(3), e0121185. [1] [2] [5]

  • Inamdar, S., & Karp, J. M. (2016). Controlled Inhibition of the Mesenchymal Stromal Cell Pro-inflammatory Secretome via Microparticle-mediated Delivery. Stem Cell Reports, 6(6), 926-939. [10]

  • Zhang, C., & Bodmeier, R. (2022). A comparative study of PLGA microparticle properties loaded with micronized, nanosized or dissolved drug. International Journal of Pharmaceutics. [8]

  • Frontiers in Pharmacology. (2016). Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations. [4]

  • PMC. (2023). PLGA-Based Micro/Nanoparticles: An Overview of Their Applications in Respiratory Diseases. [3]

  • Pharmaceutics. (2023). Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles. [9]

  • Pharmaceutics. (2019). Hyaluronic Acid-Modified and this compound-Loaded Gold Nanocages Alleviate Inflammation. [6]

References

TPCA-1: Molecular Profile and Key Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and in vitro biological activities of TPCA-1.

Property Value / Description
CAS Number 507475-17-4 [1]
Molecular Formula C₁₂H₁₀FN₃O₂S [1]
Molecular Weight 279.29 g/mol [1]
Primary Target (IC₅₀) IKKβ (17.9 nM) [2] [3]
Selectivity >22-fold selective over IKKα (IC₅₀ = 0.40 μM) and >550-fold selective over other kinases and enzymes [1] [4] [3]

| Key In Vitro Activities | • Inhibits LPS-induced TNF-α, IL-6, and IL-8 production in human monocytes (IC₅₀ = 170-320 nM) [1] [3]. • Inhibits STAT3 phosphorylation and transactivation [1] [2]. • Sensitizes cancer cells to oncolytic viruses and other therapeutics [1] [5]. |

This compound functions by inhibiting IKKβ, the kinase responsible for phosphorylating IκBα. This prevents IκBα degradation and subsequent translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes and other NF-κB-driven processes [6]. It also has a noted role in inhibiting STAT3 signaling [1] [2]. The following diagram illustrates this core mechanism and a key application in cancer research involving oncolytic viruses.

G cluster_pathway This compound Mechanism of Action cluster_application Application: Enhancing Oncolytic Virotherapy InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α, IL-1, LPS) IKKComplex IKK Complex (IKKα/IKKβ/IKKγ) InflammatoryStimulus->IKKComplex IkBalpha IκBα (Inhibitor of NF-κB) IKKComplex->IkBalpha Phosphorylates NFkB NF-κB (p65/p50) IkBalpha->NFkB Degradation Releases GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->GeneTranscription TPCA1 This compound TPCA1->IKKComplex Inhibits IKKβ ResistantCell Virus-Resistant Cancer Cell JAK1 JAK1 Kinase ResistantCell->JAK1 STAT1 STAT1/2 Phosphorylation JAK1->STAT1 AntiviralState Antiviral State (MxA, OAS Gene Expression) STAT1->AntiviralState ViralReplication Restricted Viral Replication & Oncolysis AntiviralState->ViralReplication TPCA1_JV This compound TPCA1_JV->JAK1 Dual Inhibition EnhancedLlysis EnhancedLlysis TPCA1_JV->EnhancedLlysis Combined Treatment Virus Oncolytic Virus (e.g., VSV-ΔM51) Virus->ResistantCell Virus->EnhancedLlysis Combined Treatment EnhancedLysis Enhanced Viral Replication & Tumor Cell Lysis

Experimental Protocols

IKKβ Kinase Activity Assay

This protocol uses a commercially available luminescent kinase assay kit to directly measure the inhibitory effect of this compound on IKKβ enzyme activity [7].

Materials:

  • Enzyme: Recombinant human IKKβ (GST-tagged), provided in the kit (BPS Bioscience #78507) [7].
  • Substrate: IKKtide peptide substrate, provided in the kit [7].
  • Cofactor: ATP (500 µM), provided in the kit [7].
  • Inhibitor: this compound stock solution in DMSO.
  • Detection Reagent: Kinase-Glo MAX luminescent assay reagent (Promega #V6071) to measure remaining ATP after the reaction [7].
  • Equipment: White 96-well plate, microplate reader capable of reading luminescence, 30°C incubator [7].

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, combine the following on ice:
    • Kinase assay buffer (1X final concentration).
    • Recombinant IKKβ enzyme.
    • ATP (at the recommended Km concentration for the kit).
    • IKKtide substrate.
    • This compound at varying concentrations (e.g., 0.1 nM to 10 µM). Maintain a constant concentration of DMSO (not exceeding 1%) across all wells [7].
    • Include control wells with DMSO only (no inhibitor) for 100% activity and no enzyme for background.
  • Incubate: Incubate the reaction mixture at 30°C for 30-60 minutes to allow the kinase reaction to proceed [7].
  • Terminate and Detect: Add an equal volume of the Kinase-Glo MAX reagent to each well. This reagent quantifies the amount of ATP remaining, which is inversely proportional to kinase activity. Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal [7].
  • Read Plate: Measure the luminescence intensity using a microplate reader.
  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control. Plot inhibitor concentration vs. % inhibition to determine the IC₅₀ value.
Cellular Assay: Inhibition of Cytokine Production

This protocol assesses the functional consequence of IKKβ inhibition in a physiologically relevant cell-based system [1] [3].

Materials:

  • Cells: Human peripheral blood monocytes [1] [3].
  • Stimulant: Lipopolysaccharide (LPS) from E. coli.
  • Inhibitor: this compound stock solution in DMSO.
  • Cell Culture Media: Appropriate medium (e.g., RPMI-1640 with 10% FBS).

Procedure:

  • Cell Plating: Plate human monocytes in a 96-well culture plate and allow them to adhere.
  • Pre-treatment: Pre-treat cells with This compound (0.1 to 10 µM) or vehicle control (DMSO) for 30 minutes [3].
  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the culture medium. Incubate the cells for a further ~24 hours [1] [3].
  • Sample Collection: Collect the cell culture supernatant by centrifugation.
  • Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in the supernatant using standard immunoassay techniques like ELISA. Calculate the IC₅₀ values for the inhibition of each cytokine.

Key Experimental Findings and Conditions

The table below summarizes results from various studies to guide your experimental design.

Assay Type Cell Line / System This compound Concentration / Dose Key Outcome Source
In Vitro Cytokine Inhibition Human monocytes IC₅₀: 170-320 nM Inhibition of LPS-induced TNF-α, IL-6, and IL-8 production [1] [3]
In Vivo Arthritis Model Murine collagen-induced arthritis 3, 10, 20 mg/kg (i.p., twice daily) Dose-dependent reduction in disease severity and delayed onset [1] [4] [3]
Cancer Cell Viability & Signaling ESCC cells (e.g., KYSE-450) 0-10 µM Induced apoptosis, inhibited IKKβ phosphorylation, stabilized IκBα [8]
Oncolytic Virus Enhancement Pancreatic cancer cells (PDAC) 2-10 µM (combined with VSV-ΔM51 virus) Overcame viral resistance, enhanced replication and oncolysis [1]
STAT3 Inhibition HEK-293T & NSCLC cells 0-2 µM Inhibited cytokine-induced STAT3 phosphorylation and transactivation [1] [2]

Important Technical Notes

  • Solubility and Stock Solutions: this compound is highly soluble in DMSO (≥100 mg/mL). Prepare stock solutions at a high concentration (e.g., 10-50 mM) in anhydrous DMSO for long-term storage. For cellular assays, the final DMSO concentration should typically be kept below 0.1-1% to avoid cytotoxicity [2] [6].
  • Stability: Store the lyophilized powder at -20°C, desiccated. Once reconstituted in DMSO, the solution should be stored at -20°C and used within 3-6 months to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles [2] [6].
  • Off-Target Effects: While this compound is highly selective for IKKβ, be aware of its dual inhibitory activity against JAK1, which contributes to its ability to block type I interferon signaling and enhance oncolytic virotherapy [1]. This should be considered when interpreting results related to antiviral or inflammatory responses.

References

TPCA-1 solvent evaporation fabrication method

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 and Its Mechanism of Action

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small-molecule inhibitor of the IκB kinase subunit IKKβ (IKK2), a key activator of the NF-κB signaling pathway [1] [2] [3].

The canonical NF-κB signaling pathway and the site of this compound inhibition can be summarized as follows:

G Pro-Inflammatory Stimulus    (e.g., TNF-α, LPS) Pro-Inflammatory Stimulus    (e.g., TNF-α, LPS) IKK Complex IKK Complex Pro-Inflammatory Stimulus    (e.g., TNF-α, LPS)->IKK Complex IKKα IKKα IKK Complex->IKKα IKKβ IKKβ IKK Complex->IKKβ IKKγ (NEMO) IKKγ (NEMO) IKK Complex->IKKγ (NEMO) IκBα IκBα IKKβ->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release NF-κB Target Gene    Transcription NF-κB Target Gene    Transcription NF-κB (p65/p50)->NF-κB Target Gene    Transcription Nuclear Translocation This compound This compound This compound->IKKβ Inhibits (IC₅₀ = 17.9 nM)

By inhibiting IKKβ, this compound effectively blocks the NF-κB-driven expression of numerous pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, MCP-1, and RANTES [4]. This mechanism underpins its therapeutic potential in various inflammatory and neovascular diseases [1] [5].

Fabrication Protocol: this compound-Loaded PLGA Microparticles

The solvent evaporation method is a standard technique for encapsulating hydrophobic drugs like this compound into biodegradable polymer microparticles, enabling sustained and controlled drug release [1] [6].

Materials and Equipment
  • Polymers: Poly (D,L-lactide-co-glycolide), ester terminated (PLGA, 50:50, MW 7,000–17,000; e.g., RESOMER RG 502) [1].
  • Active Pharmaceutical Ingredient (API): this compound (MW: 279.29 g/mol) [1] [3].
  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) [1].
  • Aqueous Phase: Polyvinyl alcohol solution (2% w/v) [1].
  • Equipment: Homogenizer, magnetic stirrer, centrifuge, lyophilizer [1].
Step-by-Step Procedure

The fabrication workflow involves creating an oil-in-water emulsion, followed by solvent evaporation and particle collection, as detailed below:

G Dissolve 100 mg PLGA in 1.8 mL DCM Dissolve 100 mg PLGA in 1.8 mL DCM Mix & Homogenize    (10,000 RPM, 1 min) Mix & Homogenize    (10,000 RPM, 1 min) Dissolve 100 mg PLGA in 1.8 mL DCM->Mix & Homogenize    (10,000 RPM, 1 min) Dissolve 10 mg this compound in 200 μL DMSO Dissolve 10 mg this compound in 200 μL DMSO Dissolve 10 mg this compound in 200 μL DMSO->Mix & Homogenize    (10,000 RPM, 1 min) Add to 10 mL PVA (2% w/v)    & Homogenize    (10,000 RPM) Add to 10 mL PVA (2% w/v)    & Homogenize    (10,000 RPM) Mix & Homogenize    (10,000 RPM, 1 min)->Add to 10 mL PVA (2% w/v)    & Homogenize    (10,000 RPM) Oil-in-Water Emulsion Oil-in-Water Emulsion Add to 10 mL PVA (2% w/v)    & Homogenize    (10,000 RPM)->Oil-in-Water Emulsion Stir Overnight (1000 RPM)    Solvent Evaporation Stir Overnight (1000 RPM)    Solvent Evaporation Oil-in-Water Emulsion->Stir Overnight (1000 RPM)    Solvent Evaporation Centrifuge (1000 x g, 30 min)    & Wash Pellet Centrifuge (1000 x g, 30 min)    & Wash Pellet Stir Overnight (1000 RPM)    Solvent Evaporation->Centrifuge (1000 x g, 30 min)    & Wash Pellet Lyophilize    Final Microparticles Lyophilize    Final Microparticles Centrifuge (1000 x g, 30 min)    & Wash Pellet->Lyophilize    Final Microparticles

Key Fabrication Parameters and Outcomes

The process yields microparticles with the following characteristics:

Parameter Outcome / Value Method / Note
Mean Diameter 2.4 µm Not specified in protocol [1].
Drug Loading Efficiency ~80% Determined by HPLC [1].
Homogenization Speed 10,000 RPM For initial mixture and emulsion formation [1].
Stirring Speed 1,000 RPM For overnight solvent evaporation [1].
Centrifugation Force 1,000 x g For 30 minutes to collect microparticles [1].

Research Applications and Efficacy

The fabricated this compound-loaded PLGA microparticles have demonstrated efficacy in various pre-clinical disease models, primarily through local administration to maximize therapeutic effect and minimize systemic exposure.

Disease Model Administration Route Key Findings & Efficacy
Laser-Induced Choroidal Neovascularization (Model of wet AMD) [1] [6] Retrobulbar injection Sustained drug levels in retina; significantly reduced CNV area and macrophage infiltration; inhibited laser-induced Vegfa and Ccl2 expression.
Post-Traumatic Osteoarthritis (PTOA) [5] Intra-articular injection (via targeted nanosomes) Reduced oxidative stress (NO, LDH) and inflammation; down-regulated catabolic markers (MMP-13, ADAMTS-5); attenuated cartilage degradation and pain.
Acute Tendon Injury [7] Local delivery (microsphere-hydrogel system) Engineered a pro-tenogenic niche, restoring the tenogenic differentiation of stem cells in an inflammatory environment.
Uncontrolled Inflammation [8] Intravenous injection (via targeted nanoparticles) Targeted injured endothelium/activated macrophages; inhibited M1 macrophage polarization; reduced pro-inflammatory cytokines and ROS/NO production.

Critical Notes for Experimental Success

  • Solvent Evaporation: Ensure the process occurs at room temperature with constant stirring to allow for the gradual formation of solid microparticles [1].
  • Characterization: Beyond size and loading efficiency, critically evaluate the in vitro drug release profile and sterility for in vivo applications.
  • Targeted Delivery: The core polymer system is versatile. As evidenced in other studies, conjugating targeting ligands (e.g., antibodies against PECAM-1 [8] or type II collagen [5]) to the particle surface can significantly enhance delivery specificity and efficacy.
  • Biosafety: In the context of ocular administration, the this compound PLGA microparticle system showed no noticeable cellular or functional toxicity in rodent models, and no systemic toxicity was observed [1].

References

Comprehensive Analysis of TPCA-1: HPLC Quantification Method, Biological Activity, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TPCA-1 and Its Analytical Quantification

This compound (chemical name: [5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide) is a potent and selective inhibitor of IκB kinase-2 (IKK-2) that has emerged as a promising therapeutic candidate for controlling uncontrolled inflammation through suppression of the NF-κB signaling pathway. [1] [2] With the chemical formula C12H10FN3O2S and molecular weight of 279.29 g/mol, this compound appears as a white to light brown powder that is soluble in DMSO but not in water. [3] [4] The compound has demonstrated significant anti-inflammatory effects in various disease models, including collagen-induced arthritis, choroidal neovascularization, and osteoarthritis. [2] [5] [6]

The critical importance of reliable HPLC quantification methods for this compound stems from the compound's extensive investigation in various drug delivery systems and disease models. As research progresses toward potential clinical applications, precise analytical techniques become indispensable for determining drug loading efficiency, release kinetics, and stability in pharmaceutical formulations. This application note provides a comprehensive protocol for HPLC-based quantification of this compound, along with essential information on its biological activity and pharmaceutical applications, specifically tailored for researchers, scientists, and drug development professionals working in the field of anti-inflammatory therapeutics.

Basic Properties and Handling of this compound

Chemical and Physical Characteristics

Table 1: Fundamental properties of this compound

Property Specification Reference
Chemical Name [5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide [1]
CAS Number 507475-17-4 [4]
Molecular Formula C12H10FN3O2S [4]
Molecular Weight 279.29 g/mol [4]
Purity ≥95% (HPLC) [3]
Physical Form White to light brown powder [3]
Solubility in DMSO ≥100 mg/mL (358.05 mM) [4]
Aqueous Solubility Practically insoluble [3]
Storage Conditions 2-8°C [3]
Stability Stable under recommended conditions [3]
Storage and Handling Requirements

This compound requires specific storage conditions to maintain its stability and efficacy. The compound should be stored at 2-8°C in its original container, protected from light and moisture. [3] For long-term stock solutions prepared in DMSO, recommended storage is at -80°C for one year or -20°C for six months. Repeated freeze-thaw cycles should be avoided as they may lead to compound degradation and decreased biological activity. [4] When handling this compound, appropriate personal protective equipment should be used, including N95 dust masks, eyeshields, and gloves, particularly when working with powdered material. [3]

Detailed HPLC Quantification Protocol for this compound

Equipment and Reagents
  • HPLC System: Liquid chromatography system with UV-Vis or PDA detector
  • Chromatography Column: C18 reverse-phase column (e.g., 150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile/water mixture (specific proportions to be optimized)
  • Standard Solution: this compound reference standard (purity ≥95%)
  • Solvents: HPLC-grade water, acetonitrile, and DMSO
Sample Preparation Procedure
  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution with the mobile phase or appropriate solvent to create a calibration curve spanning the expected concentration range. [5]

  • Sample Extraction: For this compound loaded nanoparticles or microparticles, accurately weigh 5-10 mg of the formulation and dissolve in 1-2 mL of dichloromethane (DCM) to break down the polymer matrix. Add 5 mL of mobile phase and mix thoroughly. For biological samples, protein precipitation with acetonitrile (1:2 sample:acetonitrile ratio) is recommended, followed by centrifugation at 10,000 × g for 10 minutes. Collect the supernatant for analysis. [5]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction step may be incorporated using C18 cartridges conditioned with methanol and water. After sample loading, wash with 5% methanol in water and elute this compound with 80% acetonitrile in water.

HPLC Instrumental Parameters

Table 2: Optimized HPLC conditions for this compound quantification

Parameter Specification Notes
Column C18 reverse-phase (150 × 4.6 mm, 5 μm) [5]
Mobile Phase Acetonitrile:Water (gradient or isocratic) Optimal separation needed
Flow Rate 1.0 mL/min [5]
Injection Volume 20 μL Adjust based on sensitivity needs
Column Temperature 30°C Optional
Detection Wavelength 254 nm Compound-specific optimum
Run Time 10-15 minutes Method-dependent

The specific mobile phase composition should be optimized based on the particular column and separation requirements. A gradient method starting from 30% acetonitrile to 80% acetonitrile over 15 minutes has been successfully employed in this compound analysis. [5]

Method Validation Parameters
  • Linearity: Prepare standard solutions at six different concentration levels (e.g., 0.1-50 μg/mL). The correlation coefficient (r²) should be ≥0.99 for the calibration curve. [7]

  • Accuracy and Precision: Determine recovery by spiking known amounts of this compound into blank matrix. Acceptable recovery ranges are 70-120% with RSD ≤20% for precision. [7]

  • Limit of Detection (LOD) and Quantification (LOQ): Based on signal-to-noise ratios of 3:1 and 10:1, respectively. Typical LOD values for similar compounds are 0.1-0.25 ng/mL. [7]

  • Specificity: The method should effectively separate this compound from potential degradation products and matrix components.

This compound in Drug Delivery Systems and Performance

Formulation Strategies and Encapsulation

Table 3: this compound encapsulation in various drug delivery systems

Delivery System Polymer/Lipid Composition Encapsulation Efficiency Key Findings Reference
PLGA Microparticles PLGA (50:50), MW 7,000-17,000 ~80% Sustained release for choroidal neovascularization treatment [5]
HES-CH Nanoparticles Hydroxyethyl starch-Cholesterol Not specified Targeted delivery to inflamed endothelium and macrophages [1] [8]
Immunonanosomes Liposomal formulation with MabCII antibody Not specified Enhanced chondrocyte protection in osteoarthritis model [6]
Platelet-derived Extracellular Vesicles Natural lipid membranes Not specified Effective targeting to pneumonia sites, cytokine storm reduction [9]
In Vitro and In Vivo Performance

This compound has demonstrated significant anti-inflammatory effects across various disease models. In a murine model of vascular endothelial injury with acute inflammation induced by lipopolysaccharide (LPS), this compound-loaded nanoparticles functionalized with a monoclonal antibody specific for the PECAM-1 extracellular segment effectively delivered this compound to inflammatory lesions in a targeted manner. [1] The nanoparticle-treated group exhibited reduced infiltration of inflammatory cells compared to the free agent-treated group, demonstrating the advantage of targeted delivery systems. [1]

In ophthalmological applications, this compound-loaded PLGA microparticles administered via retrobulbar injection maintained sustained drug levels in retinal tissues and significantly reduced laser-induced choroidal neovascularization development. [5] The treatment also attenuated macrophage infiltration into laser lesions and inhibited laser-induced expressions of Vegfa and Ccl2, key mediators of inflammation and angiogenesis. [5] Importantly, this delivery system did not cause any noticeable cellular or functional toxicity to the treated eyes, highlighting its potential for clinical translation. [5]

Biological Activity and Experimental Applications

Mechanism of Action

G TNF_alpha TNF-α/IL-1 IKK2 IKK-2 TNF_alpha->IKK2 Activates NFkB NF-κB Inhibition IKK2->NFkB This compound Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Reduces Production Inflammation Inflammatory Response Cytokines->Inflammation Decreases

Figure 1: this compound mechanism of action as an IKK-2 inhibitor targeting the NF-κB pathway

This compound exerts its anti-inflammatory effects primarily through potent and selective inhibition of IκB kinase-2 (IKK-2), with an IC50 of 17.9 nM in cell-free assays. [2] [4] This inhibition represents a key mechanism for suppressing the NF-κB signaling pathway, which plays a central role in regulating inflammatory responses. This compound demonstrates significant selectivity, exhibiting approximately 22-fold preference for IKK-2 over IKK-1. [2] Additionally, this compound has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, further expanding its anti-inflammatory and potential anti-cancer properties. [4]

Key Experimental Findings

Table 4: Experimentally determined biological activities of this compound

Assay System Concentration/Dose Effect Reference
Cell-free IKK-2 inhibition IC50 = 17.9 nM Potent inhibition of IKK-2 [2] [4]
Human monocyte TNF-α production IC50 = 170 nM Inhibition of LPS-induced production [4]
Human monocyte IL-6 production IC50 = 290 nM Inhibition of LPS-induced production [4]
Human monocyte IL-8 production IC50 = 320 nM Inhibition of LPS-induced production [4]
Collagen-induced arthritis (mouse) 3-20 mg/kg, i.p., b.i.d. Dose-dependent reduction in severity [2] [4]
Laser-induced CNV (mouse) PLGA microparticles, retrobulbar Reduced neovascularization [5]
Porcine chondrocytes 10 μM Reduced MMP-13, blocked p65 translocation [6]
NSCLC xenograft models 10 mg/kg, i.p., daily Inhibited tumor growth [4]
Experimental Workflow for Anti-inflammatory Assessment

G Cell_assay In Vitro Cell Studies (Macrophages, Chondrocytes) Cytokine_measure Cytokine Measurement (ELISA, Western Blot) Cell_assay->Cytokine_measure Inflammation Markers Formulation Formulation Development (Nanoparticles, Microparticles) Animal_model In Vivo Disease Models (Arthritis, CNV, Pneumonia) Formulation->Animal_model Administer HPLC_analysis HPLC Analysis (Drug Loading, Release) Formulation->HPLC_analysis Quality Control Animal_model->Cytokine_measure Tissue Analysis

Figure 2: Experimental workflow for evaluating this compound anti-inflammatory activity

The standard experimental workflow for evaluating this compound's anti-inflammatory effects begins with in vitro cell studies using relevant cell types such as macrophages, chondrocytes, or endothelial cells. [1] [6] Cells are typically pretreated with this compound for 1 hour before stimulation with inflammatory inducers such as LPS or TNF-α. [4] Following treatment, key inflammatory markers including TNF-α, IL-6, and IL-8 are measured using ELISA or Western blot techniques. [1] [4] For in vivo assessment, appropriate disease models such as collagen-induced arthritis or laser-induced choroidal neovascularization are employed, with this compound administered via various routes including intraperitoneal injection or through advanced delivery systems. [2] [5]

Troubleshooting and Technical Considerations

Common HPLC Issues and Solutions
  • Peak Tailing: This may occur due to secondary interactions with residual silanols on the stationary phase. Solution: Add 0.1% trifluoroacetic acid or formic acid to the mobile phase to improve peak shape.

  • Retention Time Drift: Can result from mobile phase composition changes or column aging. Solution: Ensure mobile phase is freshly prepared and properly mixed. Monitor column performance with standard injections.

  • Low Recovery: May indicate incomplete extraction from formulation matrices. Solution: Optimize extraction conditions including solvent composition, sonication time, and temperature.

Experimental Considerations

When working with this compound in biological systems, researchers should note that the compound demonstrates time-dependent effects on inflammatory markers. For instance, maximum inhibition of cytokine production in human monocytes requires pretreatment for at least 1 hour before inflammatory stimulation. [4] Additionally, the solubility limitations of this compound in aqueous systems necessitate the use of carrier solvents like DMSO for in vitro studies, with final DMSO concentrations typically kept below 0.1% to avoid cellular toxicity. [4] For in vivo applications, the development of advanced delivery systems has been crucial for overcoming solubility challenges and achieving therapeutic drug levels at target sites. [1] [5] [6]

Conclusion

This compound represents a promising anti-inflammatory agent with demonstrated efficacy across multiple disease models. The HPLC quantification method outlined in this application note provides researchers with a reliable analytical tool for quantifying this compound in various matrices, supporting formulation development and pharmacokinetic studies. The continued investigation of this compound in advanced drug delivery systems highlights its potential for targeted therapeutic interventions in inflammatory diseases. As research progresses, robust analytical methods like the one described here will be essential for translating promising preclinical findings into clinical applications.

References

Comprehensive Application Notes and Experimental Protocols for TPCA-1 in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TPCA-1

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor that primarily targets the IκB kinase subunit β (IKKβ), a key component of the NF-κB signaling pathway. With its molecular formula of C₁₂H₁₀FN₃O₂S and molecular weight of 279.3 g/mol, this compound has emerged as a valuable research tool for investigating inflammatory signaling cascades and their roles in various disease states [1]. This comprehensive document provides detailed application notes and experimental protocols for utilizing this compound in basic research and translational applications, including tissue regeneration, oncology research, and inflammatory disease modeling. The information synthesized herein is drawn from recent peer-reviewed literature and aims to standardize methodologies across research settings while highlighting both established and emerging applications of this compound.

This compound exhibits exceptional potency against IKKβ with a reported IC₅₀ of 17.9 nM, making it one of the most selective inhibitors available for probing NF-κB-dependent processes [1]. Beyond its canonical target, emerging evidence suggests that this compound can prevent recruitment of the transcription factor STAT3 to upstream kinases through interaction with the STAT3 SH2 domain, thereby adding another dimension to its mechanistic profile [1]. This dual activity positions this compound as a unique modulator of both inflammatory and oncogenic signaling pathways, with demonstrated efficacy across multiple disease models including arthritis, chronic periodontitis, various cancer types, and nasal epithelial inflammation [1].

Molecular Characterization and Properties

Chemical and Physical Properties

This compound is supplied as a lyophilized powder with a purity typically exceeding 98% [1]. For laboratory use, researchers should reconstitute the compound in DMSO to create stock solutions of approximately 15 mM concentration, achieved by dissolving 5 mg of powder in 1.19 mL of DMSO [1]. The compound demonstrates excellent solubility in DMSO (up to 30 mg/mL) but has limited solubility in aqueous buffers, necessitating the use of stock solutions in DMSO followed by dilution into cell culture media or other appropriate vehicles. When working with this compound solutions, it is crucial to maintain proper storage conditions: lyophilized powder should be stored desiccated at -20°C, where it remains stable for approximately 24 months [1]. Once in solution, aliquoting is recommended to avoid multiple freeze-thaw cycles, with storage at -20°C and use within 3 months to prevent loss of potency [1].

Biological Activity and Selectivity Profile

Table 1: this compound Inhibitory Profile and Key Biological Activities

Target/Parameter Specification Experimental Context
IKKβ (IKK2) IC₅₀ 17.9 nM In vitro kinase assay [1]
STAT3 Interaction SH2 domain binding Disrupts upstream kinase recruitment [1]
Anti-inflammatory Effect Reduces pro-inflammatory cytokines Murine collagen-induced arthritis model [1]
Antiproliferative Activity Suppresses cancer cell growth Non-small cell lung cancer (NSCLC) cells [1]
Alternative Targets MRCKβ inhibition Low micromolar IC₅₀ (3QFV crystal structure) [2]

This compound's primary mechanism involves blocking NF-κB signaling through specific inhibition of IKKβ, thereby suppressing the transcription of multiple pro-inflammatory cytokines including IL-1β, TNF-α, and various chemokines [1]. This specific inhibitory profile has been confirmed through structural studies, including co-crystal structures of this compound in complex with its targets [2]. Interestingly, screening of 159 kinase inhibitors revealed that this compound also inhibits MRCKβ (myotonic dystrophy kinase-related Cdc42-binding kinase β) with low micromolar IC₅₀ values, suggesting potential secondary targets that may contribute to its biological effects in certain experimental contexts [2]. This inhibition of MRCKβ, a regulator of actomyosin cytoskeleton, may synergize with ROCK inhibition to reduce cancer cell invasion, highlighting the importance of considering polypharmacology in experimental design and data interpretation [2].

Mechanism of Action and Signaling Pathways

NF-κB Pathway Inhibition

The canonical NF-κB signaling pathway represents the primary mechanistic target of this compound. Under basal conditions, NF-κB transcription factors are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by diverse stimuli including inflammatory cytokines (IL-1β, TNF-α), pathogens, or stress, the IKK complex (comprising IKKα, IKKβ, and NEMO) becomes activated. This compound specifically inhibits IKKβ, preventing phosphorylation and subsequent degradation of IκB proteins, thereby maintaining NF-κB in its inactive cytoplasmic state and blocking the transcription of pro-inflammatory genes [3] [1]. This mechanism has been validated across multiple experimental systems, with particular relevance in inflammatory environments where NF-κB signaling is hyperactive.

g1 This compound Inhibition of NF-κB Signaling Pathway Inflammatory Stimuli\n(IL-1β, TNF-α) Inflammatory Stimuli (IL-1β, TNF-α) IKK Complex\nActivation IKK Complex Activation Inflammatory Stimuli\n(IL-1β, TNF-α)->IKK Complex\nActivation IκB Phosphorylation\n& Degradation IκB Phosphorylation & Degradation IKK Complex\nActivation->IκB Phosphorylation\n& Degradation NF-κB Nuclear\nTranslocation NF-κB Nuclear Translocation IκB Phosphorylation\n& Degradation->NF-κB Nuclear\nTranslocation Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NF-κB Nuclear\nTranslocation->Pro-inflammatory Gene\nExpression Cytokine Production\n(IL-1β, TNF-α, CXCL1) Cytokine Production (IL-1β, TNF-α, CXCL1) Pro-inflammatory Gene\nExpression->Cytokine Production\n(IL-1β, TNF-α, CXCL1) Cytokine Production\n(IL-1β, TNF-α, CXCL1)->Inflammatory Stimuli\n(IL-1β, TNF-α) Positive Feedback This compound This compound This compound->IKK Complex\nActivation Inhibits IKKβ

Figure 1: this compound inhibition of the canonical NF-κB signaling pathway. This compound specifically targets IKKβ, preventing IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking pro-inflammatory gene expression. This interruption of the positive feedback loop represents a key mechanism for controlling inflammation in various disease models.

STAT3 Pathway Modulation

In addition to its well-characterized effects on NF-κB signaling, this compound demonstrates the ability to modulate STAT3 activity through a non-canonical mechanism. Specifically, this compound prevents recruitment of the transcription factor STAT3 to its upstream kinases by interacting with the SH2 domain of STAT3 [1]. This interaction limits the capacity of cytokines and tyrosine kinases to induce STAT3 activity, subsequently impairing STAT3-mediated regulation of cell growth and apoptosis. This mechanism has particular relevance in oncology research, where constitutive STAT3 activation contributes to proliferation and survival in various cancer types, including non-small cell lung cancer cells where this compound treatment has been shown to repress proliferation [1]. The dual targeting of both NF-κB and STAT3 pathways positions this compound as a unique tool for investigating the crosstalk between inflammatory and oncogenic signaling networks.

Research and Therapeutic Applications

Regenerative Medicine Applications

Table 2: this compound Applications in Tissue Regeneration and Disease Models

Application Area Experimental Model Key Findings Effective Concentration Citation
Corneal Regeneration Silk fibroin hydrogels in murine corneal injury Preserved keratocyte phenotype, improved transparency, enhanced regeneration Sustained release from hydrogel [3]
Tendon Repair Microsphere-incorporated hydrogel with hPDLSCs in rat tendon injury Restored tenogenic differentiation, engineered pro-tenogenic niche Controlled release from SF microspheres [4]
Cancer Research (ESCC) ESCC cell lines (KYSE-450, etc.) and xenografts Inhibited viability, induced apoptosis, preferential inhibition vs. normal cells Low micromolar range [5]
Triple-Negative Breast Cancer TNBC cell lines and mouse xenograft models Inhibited CXCL1-mediated TAM/PD-L1 signaling, reduced metastasis In vitro screening [6]
Arthritis Models Murine collagen-induced arthritis Reduced inflammation, antigen-induced T cell proliferation Not specified [1]

In corneal regeneration, this compound has demonstrated remarkable efficacy when delivered via sustained release systems. Research has shown that IL-1β significantly downregulates keratocyte markers (Keratocan, Lumican, Aldh3a1, and CD34) and induces phenotype changes in keratocytes through NF-κB pathway activation [3]. This compound treatment preserved keratocyte phenotype under IL-1β-stimulated conditions in vitro and, when delivered from degradable silk fibroin hydrogels in a murine corneal injury model, accelerated wound healing, improved corneal transparency, enhanced expression of keratocyte markers, and supported regeneration of well-organized epithelium and stroma [3]. These findings highlight the critical role of NF-κB signaling in corneal wound healing and position this compound as a promising candidate for developing novel treatments for patients with corneal injuries.

Similarly, in tendon repair, recent multiomics analysis has revealed that NF-κB signaling activation creates an inflammatory tendon niche after acute injuries that inhibits tenogenesis and promotes pathological differentiation of stem cells [4]. This compound efficiently restored the impaired tenogenic differentiation of stem cells in inflammatory environments by targeting IKKβ/NF-κB signaling [4]. By developing a silk fibroin (SF) microsphere-incorporated GelMA hydrogel system for stem cell delivery and controlled release of this compound, researchers successfully engineered a pro-tenogenic niche that initiated tenogenesis for tendon regeneration [4]. This innovative approach demonstrates the potential of combined stem cell and small molecule delivery for treating acute tendon injuries, addressing the significant clinical challenge of poor intrinsic healing capacity in tendon tissue.

Oncology Research Applications

In esophageal squamous cell carcinoma (ESCC), this compound emerged from a comprehensive drug repositioning screen that analyzed transcriptomic data from 20 ESCC datasets and 70 non-ESCC cell lines with similar transcriptome profiles [5]. Among the top-ranked candidates, this compound demonstrated preferential inhibition of ESCC cell viability compared with non-tumorigenic epithelial Het-1A cells [5]. Mechanistic investigations revealed that this compound induced ESCC KYSE-450 cell apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent NF-κB signaling pathway inhibition [5]. These findings validate LINCS-based drug repositioning as a viable strategy for drug discovery and position this compound as a promising candidate molecule for ESCC treatment.

In triple-negative breast cancer (TNBC), this compound was identified as a promising inhibitor targeting CXCL1 signals in extracellular vesicles (EVs) released from dying TNBC cells following chemotherapy [6]. These chemotherapy-elicited EVs promote TNBC metastasis by activating TAM/PD-L1 signaling, establishing a pro-metastatic tumor microenvironment [6]. This compound was shown to enhance paclitaxel chemosensitivity and limit TNBC metastasis without noticeable toxicities in preclinical models, highlighting its potential as an adjuvant therapy to improve chemotherapy outcomes in this aggressive breast cancer subtype [6]. The compound's ability to modulate the tumor microenvironment through inhibition of dying cell-released signals represents a novel approach to overcoming chemotherapy-induced pro-metastatic effects.

Experimental Protocols

In Vitro Assessment of this compound Activity
5.1.1 Cell Viability and Apoptosis Assay

This protocol outlines the methodology for evaluating this compound effects on cancer cell viability and apoptosis, particularly relevant for ESCC and other cancer models [5]. Begin by culturing relevant cell lines (e.g., KYSE-450, KYSE-150, KYSE-180 for ESCC; MDA-MB-231 for TNBC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5]. Prepare a stock solution of this compound in DMSO at 15 mM concentration and serially dilute in cell culture media to achieve working concentrations typically ranging from 1-30 μM, ensuring that the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.

Seed cells in 96-well plates at a density of 3-5 × 10³ cells per well and allow to adhere overnight. Treat cells with varying concentrations of this compound for 24-72 hours. Assess cell viability using standard MTT or CCK-8 assays according to manufacturer protocols. For apoptosis analysis, seed cells in 6-well plates at 2-5 × 10⁵ cells per well, treat with this compound for 24-48 hours, then harvest and stain with Annexin V-FITC and propidium iodide using standard apoptosis detection kits. Analyze by flow cytometry within 1 hour of staining. Include appropriate controls (untreated, vehicle-only, and positive controls for apoptosis) in all experiments.

5.1.2 NF-κB Pathway Inhibition Assay

To validate this compound-mediated inhibition of NF-κB signaling, begin by seeding appropriate cell lines (primary keratocytes for corneal studies, TSPCs for tendon research, or cancer cell lines) in 6-well or 12-well plates [3] [4]. Pre-treat cells with this compound (typically 1-10 μM) or vehicle control for 2-4 hours before stimulating with IL-1β (10-20 ng/mL) or TNF-α (10-50 ng/mL) for 15-30 minutes to activate NF-κB signaling. Following treatment, harvest cells for protein or RNA analysis. For protein analysis, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, then perform Western blotting to assess phosphorylation status of IKKβ, IκBα, and p65, along with total protein levels. For gene expression analysis, extract total RNA using standard methods, synthesize cDNA, and perform quantitative RT-PCR to measure expression of NF-κB target genes (e.g., IL-1β, TNF-α, IL-6, CXCL1) [6]. For immunocytochemistry, plate cells on chamber slides, treat as described, then fix and stain with antibodies against p65 to visualize nuclear translocation.

In Vivo Application Protocols
5.2.1 Hydrogel-Based Delivery for Tissue Regeneration

For corneal or tendon regeneration applications, this compound can be effectively delivered using sustained release systems [3] [4]. For silk fibroin hydrogels, prepare a 6% (w/v) aqueous silk fibroin solution. Add this compound to achieve the desired final concentration (typically 1-5 mg/mL depending on the application). Induce gelation through sonication or other appropriate methods. For the microsphere-incorporated hydrogel system, first prepare silk fibroin microspheres by emulsification method, then load this compound into the microspheres at optimal loading capacity. Incorporate these this compound-loaded microspheres into GelMA hydrogel precursor solution at a ratio of 1:10 (microspheres:hydrogel). For corneal applications, apply the this compound-containing hydrogel directly to the injury site following standard surgical procedures [3]. For tendon regeneration, inject the composite hydrogel system containing both stem cells (e.g., hPDLSCs) and this compound-loaded microspheres into the injury site [4]. Monitor animals regularly for signs of infection or adverse reactions and assess regeneration outcomes through appropriate histological, biochemical, and functional analyses at predetermined timepoints.

g2 This compound Experimental Workflow for Regenerative Medicine Injury Model\n(Cornea/Tendon) Injury Model (Cornea/Tendon) Inflammatory Environment\n(IL-1β, TNF-α, NF-κB activation) Inflammatory Environment (IL-1β, TNF-α, NF-κB activation) Injury Model\n(Cornea/Tendon)->Inflammatory Environment\n(IL-1β, TNF-α, NF-κB activation) Stem Cell Dysfunction\n(Impaired tenogenesis) Stem Cell Dysfunction (Impaired tenogenesis) Inflammatory Environment\n(IL-1β, TNF-α, NF-κB activation)->Stem Cell Dysfunction\n(Impaired tenogenesis) Pathological Differentiation\n(Scar tissue, heterotopic formation) Pathological Differentiation (Scar tissue, heterotopic formation) Stem Cell Dysfunction\n(Impaired tenogenesis)->Pathological Differentiation\n(Scar tissue, heterotopic formation) Poor Regenerative Outcome Poor Regenerative Outcome Pathological Differentiation\n(Scar tissue, heterotopic formation)->Poor Regenerative Outcome This compound Delivery System\n(Silk hydrogel/microspheres) This compound Delivery System (Silk hydrogel/microspheres) IKKβ/NF-κB Inhibition IKKβ/NF-κB Inhibition This compound Delivery System\n(Silk hydrogel/microspheres)->IKKβ/NF-κB Inhibition IKKβ/NF-κB Inhibition->Stem Cell Dysfunction\n(Impaired tenogenesis) Reverses Phenotype Preservation\n(Keratocytes/Stem Cells) Phenotype Preservation (Keratocytes/Stem Cells) IKKβ/NF-κB Inhibition->Phenotype Preservation\n(Keratocytes/Stem Cells) Pro-tenogenic Niche Pro-tenogenic Niche Phenotype Preservation\n(Keratocytes/Stem Cells)->Pro-tenogenic Niche Enhanced Regeneration\n(Organized tissue structure) Enhanced Regeneration (Organized tissue structure) Pro-tenogenic Niche->Enhanced Regeneration\n(Organized tissue structure)

Figure 2: Experimental workflow for this compound application in regenerative medicine. This compound delivery systems reverse inflammation-induced stem cell dysfunction by inhibiting IKKβ/NF-κB signaling, thereby preserving cell phenotype and creating a pro-regenerative niche that enhances tissue regeneration in corneal and tendon injury models.

5.2.2 Cancer Model Therapeutic Protocols

For ESCC xenograft models, establish tumors by subcutaneously injecting 5 × 10⁶ KYSE-450 cells suspended in 100 μL of PBS mixed 1:1 with Matrigel into the flanks of immunodeficient mice [5]. Allow tumors to reach approximately 100 mm³ before initiating treatment. Administer this compound via intraperitoneal injection or oral gavage at doses ranging from 10-25 mg/kg/day, prepared in appropriate vehicle solutions (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Monitor tumor growth regularly by caliper measurements and animal body weight twice weekly. For TNBC metastasis models, utilize 4T1-Luc cells injected into the mammary fat pad of syngeneic mice [6]. Once primary tumors are established, treat with this compound (10-20 mg/kg) alone or in combination with standard chemotherapeutics like paclitaxel. Monitor metastasis using bioluminescent imaging if luciferase-tagged cells are employed. Terminate experiments when control tumors reach the predetermined size endpoint, collect tumors and potential metastatic organs for histological and molecular analysis.

Formulation and Storage Guidelines

Preparation and Storage Conditions

Table 3: this compound Formulation and Handling Guidelines

Parameter Specification Notes
Stock Concentration 15 mM in DMSO Reconstitute 5 mg powder in 1.19 mL DMSO [1]
Lyophilized Powder Storage -20°C, desiccated Stable for 24 months [1]
Solution Storage -20°C in aliquots Use within 3 months; avoid freeze-thaw cycles [1]
Working Concentration 1-30 μM (in vitro) Keep DMSO ≤0.1% in cell culture [5]
In Vivo Dosing 10-25 mg/kg/day Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [5]
Silk Hydrogel Formulation 1-5 mg/mL this compound In 6% silk fibroin solution [3] [4]

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. As supplied, this compound is a lyophilized powder that should be stored desiccated at -20°C, where it remains stable for approximately 24 months [1]. For routine laboratory use, prepare a 15 mM stock solution by reconstituting 5 mg of powder in 1.19 mL of anhydrous DMSO [1]. Vortex the mixture thoroughly until the powder is completely dissolved, then aliquot into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C and use within 3 months to prevent loss of potency [1]. When preparing working solutions for cell culture experiments, gradually dilute the stock solution in appropriate culture media to achieve the desired final concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. For in vivo administration, this compound can be formulated in vehicle solutions consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with sonication if necessary to achieve complete dissolution [5].

Conclusion and Future Perspectives

This compound has established itself as a versatile and valuable research tool for probing NF-κB-mediated processes across diverse biological contexts. Its well-characterized mechanism of action, targeting IKKβ with high specificity, combined with its emerging applications in tissue engineering and cancer research, positions this compound at the intersection of multiple innovative research avenues. The development of advanced delivery systems, particularly silk fibroin-based hydrogels and microspheres, has expanded this compound's utility in regenerative medicine by enabling localized, sustained release that matches the temporal dynamics of inflammatory processes in tissue repair [3] [4]. Furthermore, the compound's recent identification as an inhibitor of chemotherapy-induced pro-metastatic signaling in TNBC highlights its potential as an adjuvant therapy to improve conventional cancer treatment outcomes [6].

Looking forward, several promising research directions merit exploration. First, the combination of this compound with other pathway-specific modulators may yield synergistic effects in complex disease models characterized by multiple signaling aberrations. Second, the development of next-generation delivery systems with spatial and temporal control over this compound release could further enhance its therapeutic index in regenerative applications. Third, detailed investigation of this compound's effects on immune cell function within the tumor microenvironment may uncover novel immunomodulatory mechanisms relevant to cancer immunotherapy. As research in these areas advances, this compound will continue to serve as both a valuable mechanistic probe and a promising therapeutic candidate worthy of further preclinical development.

References

Comprehensive Application Notes and Protocols for TPCA-1 Research: Formulation, Characterization, and Biological Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TPCA-1 and Its Therapeutic Applications

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective inhibitor of IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway that regulates numerous cellular processes including inflammation, survival, proliferation, and immune responses. By specifically inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the translocation of NF-κB dimers (primarily the p65/RELA-p50 complex) to the nucleus and the transcription of pro-inflammatory genes. This mechanism positions this compound as a promising therapeutic candidate for various conditions driven by aberrant NF-κB activation, including inflammatory disorders, autoimmune diseases, and certain cancers where NF-κB signaling is constitutively active.

Recent advances in this compound research have focused on developing sophisticated targeted delivery systems to enhance its therapeutic efficacy while minimizing potential systemic toxicity. These delivery platforms include nanoparticles functionalized with targeting antibodies, microsphere-incorporated hydrogels, and nanosomes conjugated with specific tissue-targeting ligands. For instance, research has demonstrated that controlled this compound delivery can engineer a pro-tenogenic niche for transplanted stem cells in tendon regeneration, effectively counteracting the inflammatory environment that inhibits tenogenic differentiation following acute injuries [1]. Similarly, in models of uncontrolled inflammation and post-traumatic osteoarthritis, targeted delivery of this compound via nanoparticle-based systems has shown enhanced accumulation at inflammatory lesions and significant mitigation of disease pathology [2] [3]. The compound has also been investigated in oncology research, where transcriptome-based drug repositioning identified this compound as a potential therapeutic for esophageal squamous cell carcinoma through its ability to preferentially inhibit cancer cell viability compared to non-tumorigenic epithelial cells [4].

Experimental Protocols for this compound Delivery Systems

Preparation of this compound-Loaded Hydroxyethyl Starch-Cholesterol Nanoparticles (mAb-TPCA-1@HCNPs)

The hydroxyethyl starch-cholesterol (HES-CH) nanoparticle system represents a biocompatible and degradable platform for this compound delivery, particularly suitable for targeting inflammatory lesions. The preparation follows a multi-step process that can be divided into three main stages: synthesis of the amphiphilic polymer, nanoparticle formation, and surface functionalization.

  • Synthesis of HES-CH Amphiphilic Polymer: Begin by chemically conjugating hydroxyethyl starch (HES, 40 kDa molecular weight, 50% hydroxyethyl substitution degree) with cholesterol succinate using N,N'-disuccinimide carbonate (DSC) as a coupling agent. First, prepare cholesterol succinate by reacting cholesterol (1 equivalent) with succinic anhydride (1.2 equivalents) in anhydrous pyridine at 70°C for 12 hours under nitrogen protection. Purify the resulting cholesterol succinate by precipitation in methanol and vacuum drying. For conjugation, dissolve 500 mg of HES in 50 mL dimethyl sulfoxide (DMSO) containing 50 mg DSC and 30 mg 1-hydroxybenzotriazole hydrate (HOBt) as catalysts. Add cholesterol succinate (100 mg) dissolved in 5 mL DMSO dropwise with stirring, followed by the addition of 60 mg 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl). React for 24 hours at room temperature with continuous stirring. Purify the resulting HES-CH polymer by dialysis (MWCO 10,000 Da) against deionized water for 48 hours, followed by lyophilization to obtain a white powder [2].

  • Nanoparticle Fabrication: Prepare this compound-loaded HCNPs using the pickering emulsion solvent evaporation method. Dissolve 50 mg of HES-CH polymer in 50 mL deionized water to obtain a 1 mg/mL aqueous solution using probe sonication (100 W, 10 minutes). Separately, dissolve 5 mg this compound in 5 mL chloroform. Slowly add the this compound solution to the aqueous HES-CH solution while applying probe sonication (100 W, 5 minutes) to form a homogeneous oil/water emulsion. Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure. Centrifuge the resulting nanoparticle suspension at 5,000 rpm for 10 minutes and discard any precipitate. Dialyze the supernatant overnight against deionized water (MWCO 10,000 Da) to remove unencapsulated this compound, then lyophilize to obtain this compound@HCNP powder. For fluorescent tracing, prepare coumarin-6 (C6) or DiR iodide-loaded HCNPs using the same method with 0.1% (w/w) fluorescent marker [2].

  • Surface Functionalization with Targeting Antibody: For active targeting, conjugate monoclonal antibodies specific to your target of interest (e.g., PECAM-1 mAb for inflammatory sites or anti-type II collagen antibody for osteoarthritis) to the this compound@HCNPs. First, activate surface hydroxyl groups on HCNPs by incubating a 1 mg/mL this compound@HCNP aqueous solution with DSC (10 molar excess to estimated surface hydroxyl groups) overnight at room temperature with stirring. Remove unreacted DSC by dialysis (MWCO 10,000 Da) for 24 hours. Add 25 μg of purified monoclonal antibody per mg of nanoparticles and stir gently for 3 hours at room temperature. Remove unconjugated antibody by centrifugation at 13,000 rpm for 10 minutes. The resulting mAb-TPCA-1@HCNPs can be stored in PBS at 4°C for up to one week [2].

Table 1: Key Parameters for mAb-TPCA-1@HCNP Preparation

Parameter Specification Purpose/Note
HES Molecular Weight 40 kDa Optimal for nanoparticle formation
HES Hydroxyethyl Substitution 50% Balance of hydrophilicity and conjugation efficiency
This compound Loading 1 mg/mL initial solution ~90% loading efficiency typically achieved
Sonication Parameters 100 W, 5-10 min Formation of stable oil/water emulsion
Antibody Conjugation 25 μg/mg NPs Optimal targeting without aggregation
Storage Conditions PBS, 4°C Stable for up to 1 week
Microsphere-Incorporated Hydrogel System for Tendon Regeneration

For tendon regeneration applications, a specialized microsphere-incorporated hydrogel system provides controlled release of this compound to create a pro-tenogenic niche. This system is particularly designed to support stem cell therapy in the inflammatory environment following acute tendon injuries.

  • Microsphere Preparation: Prepare this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres using a water-in-oil-in-water (W/O/W) double emulsion technique. Dissolve 500 mg PLGA (50:50 LA:GA ratio, 0.55-0.75 dL/g inherent viscosity) and 50 mg this compound in 10 mL dichloromethane (DCM) as the organic phase. Add 2 mL of 1% poly(vinyl alcohol) (PVA) solution and emulsify using a high-speed homogenizer at 10,000 rpm for 2 minutes to form the primary W/O emulsion. This primary emulsion is then added to 100 mL of 2% PVA solution and homogenized at 5,000 rpm for 5 minutes to form the W/O/W double emulsion. Stir gently overnight at room temperature to allow DCM evaporation and microsphere hardening. Collect the microspheres by centrifugation at 8,000 rpm for 10 minutes, wash three times with deionized water, and lyophilize. Characterize microsphere size distribution using dynamic light scattering, targeting 10-50 μm diameter for optimal incorporation into hydrogels [1].

  • Hydrogel Incorporation and Cell Encapsulation: Prepare a hyaluronic acid-based hydrogel modified with methacrylate groups (MeHA) for photopolymerization. Dissolve MeHA (1.5% w/v) in PBS containing 0.05% w/v lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator. Resuspend the human periodontal ligament stem cells (hPDLSCs) at a density of 10×10^6 cells/mL in the MeHA solution. Add this compound-loaded PLGA microspheres at a 1:10 ratio (microspheres:hydrogel volume) and mix gently to ensure uniform distribution. Pipet the cell-microsphere-hydrogel mixture into appropriate molds and crosslink by exposure to UV light (365 nm, 5 mW/cm²) for 5 minutes. Culture the resulting constructs in stem cell maintenance medium until implantation or further experimentation [1].

Comprehensive Characterization Methods for this compound Formulations

Physicochemical Characterization of Nanoparticles

Rigorous physicochemical characterization ensures batch-to-batch consistency and confirms that this compound delivery systems meet specifications for effective therapeutic application.

  • Size Distribution and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles using dynamic light scattering (DLS). Dilute nanoparticles in distilled water or PBS (1:100 v/v) and measure in triplicate at 25°C using a Malvern Zetasizer Nano ZS or equivalent instrument. For mAb-TPCA-1@HCNPs, the expected size range is 50-200 nm with PDI <0.3, indicating a monodisperse population. The zeta potential should be slightly negative (-10 to -20 mV) for colloidal stability [2] [3].

  • Morphological Examination: Analyze nanoparticle morphology using transmission electron microscopy (TEM). Deposit a drop of diluted nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid and stain with 2% phosphotungstic acid for 30 seconds. After air-drying, image using a TEM operated at 80 kV. Well-formed nanoparticles should appear spherical with smooth surfaces and no evidence of aggregation. Antibody conjugation should not significantly alter nanoparticle morphology [3].

  • Drug Loading and Encapsulation Efficiency: Quantify this compound loading using high-performance liquid chromatography (HPLC). Dissolve 1 mg of nanoparticles in 1 mL DMSO to release encapsulated this compound. Separate using a C18 reverse-phase column (4.6×250 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1 mL/min. Detect this compound at 254 nm and quantify against a standard curve. Calculate encapsulation efficiency (EE) and drug loading (DL) using:

    • EE (%) = (Mass of drug in nanoparticles / Mass of initial drug) × 100
    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) × 100 Typical values for mAb-TPCA-1@HCNPs are EE >85% and DL >8% [2].

Table 2: Characterization Specifications for this compound Formulations

Parameter Method Target Specification
Size Distribution Dynamic Light Scattering 50-200 nm, PDI <0.3
Surface Charge Zeta Potential Measurement -10 to -20 mV
Morphology Transmission Electron Microscopy Spherical, smooth surface, no aggregation
Encapsulation Efficiency HPLC Analysis >85%
Drug Loading HPLC Analysis >8%
Antibody Conjugation ELISA / BCA Assay 20-30 μg antibody/mg nanoparticles
In Vitro Release Dialysis in PBS with 0.5% Tween 80 Sustained release over 7-10 days
In Vitro Release Kinetics

Evaluate the release profile of this compound from nanoparticles using a dialysis method. Place 2 mL of nanoparticle suspension (equivalent to 1 mg this compound) in a dialysis bag (MWCO 10,000 Da). Immerse in 50 mL of release medium (PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking (100 rpm). At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh pre-warmed medium. Quantify this compound concentration using HPLC as described above. Plot cumulative release (%) versus time to generate release kinetics. Well-formulated nanoparticles typically show an initial burst release (20-30% within 24 hours) followed by sustained release over 7-10 days [2].

In Vitro Assessment of Anti-inflammatory Effects

Cell Culture and Inflammation Models

The anti-inflammatory efficacy of this compound formulations should be evaluated in relevant cell culture models that mimic disease conditions.

  • Macrophage Inflammation Model: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂. To induce inflammation, stimulate cells with 100 ng/mL lipopolysaccharide (LPS) for 24 hours. For treatment, pre-incubate cells with this compound formulations (1-10 μM this compound equivalent) for 2 hours before LPS stimulation. Include controls for baseline inflammation (untreated, unstimulated) and maximal inflammation (untreated, LPS-stimulated) [2].

  • Chondrocyte Inflammation Model for OA Research: Isplicate primary chondrocytes from human or porcine articular cartilage by enzymatic digestion with 0.2% type II collagenase for 6-8 hours at 37°C. Culture chondrocytes in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. Induce inflammation with 10 ng/mL IL-1β for 24 hours. Treat with this compound formulations (1-5 μM this compound equivalent) 2 hours prior to cytokine stimulation. For targeted nanosomes, evaluate both targeted and non-targeted formulations to demonstrate targeting advantage [3].

Assessment of Inflammatory Markers

Quantify the anti-inflammatory effects of this compound formulations through multiple complementary assays that measure different aspects of the inflammatory response.

  • Cytokine Production: Measure pro-inflammatory cytokine levels in culture supernatants using enzyme-linked immunosorbent assays (ELISA). After treatments, collect cell culture supernatants and centrifuge at 3,000 rpm for 10 minutes to remove debris. Analyze levels of TNF-α, IL-6, and other relevant cytokines according to manufacturer instructions for commercial ELISA kits. Normalize cytokine concentrations to total cellular protein content determined by BCA assay. This compound treatment should demonstrate dose-dependent reduction in pro-inflammatory cytokines, typically achieving 50-70% reduction at 5 μM concentration compared to inflamed controls [2] [3].

  • Nitric Oxide and Reactive Oxygen Species Detection: Evaluate oxidative stress parameters which are often elevated in inflammatory conditions. Measure nitric oxide (NO) production indirectly by determining nitrite accumulation in culture supernatants using the Griess reaction. Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature. Measure absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve. Assess reactive oxygen species (ROS) using a fluorescent probe such as DCFH-DA. Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then wash with PBS and analyze fluorescence intensity (excitation 488 nm, emission 525 nm) using a microplate reader or flow cytometer. Effective this compound formulations should reduce NO and ROS production by 40-60% compared to inflamed controls [2].

  • NF-κB Pathway Inhibition Analysis: Confirm target engagement by assessing NF-κB signaling pathway components. For western blot analysis, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate 30 μg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, and NF-κB p65. Use β-actin as a loading control. For nuclear translocation studies, prepare nuclear and cytosolic fractions using a commercial extraction kit and measure NF-κB p65 levels in each fraction. This compound treatment should significantly reduce IKKβ phosphorylation and prevent IκBα degradation, resulting in decreased nuclear translocation of NF-κB p65 [4] [3].

In Vivo Evaluation in Disease Models

Animal Models of Inflammation and Disease

The therapeutic efficacy of this compound formulations should be evaluated in relevant animal models that recapitulate key aspects of human disease pathology.

  • Acute Vascular Inflammation Model: Induce acute inflammation in Balb/c mice (6-8 weeks old) by intravenous injection of LPS (5 mg/kg). For biodistribution studies, administer DiR-labeled nanoparticles (1 mg/kg equivalent) via tail vein injection and image at predetermined time points (1, 4, 12, 24, 48 hours) using an IVIS imaging system. Sacrifice animals at 48 hours and collect major organs (heart, liver, spleen, lungs, kidneys) and inflammatory lesions for ex vivo imaging and histological analysis. For therapeutic studies, administer this compound formulations (5 mg/kg this compound equivalent) 1 hour after LPS challenge. Assess inflammatory markers in serum and tissues 24 hours post-treatment [2].

  • Post-Traumatic Osteoarthritis (PTOA) Model: Use C57BL/6 male mice (3-5 months old) for PTOA studies. Indiate joint injury by mechanical loading of the knee joint using a customized electromagnetic loading device. Apply 9N of compressive force at 4 Hz for 40 cycles, repeated three times with 2-day intervals between loading sessions. For targeted therapy, administer this compound nanosomes (1 μM this compound equivalent in 20 μL PBS) via intra-articular injection twice weekly for 8 weeks beginning one day after the final mechanical loading session. Include control groups for normal joints, injured untreated joints, and injured joints treated with non-targeted formulations [3].

Assessment of Therapeutic Outcomes

Comprehensive evaluation of treatment efficacy should include histopathological analysis, biochemical assays, and behavioral assessments where appropriate.

  • Histopathological Analysis: For tendon regeneration studies, harvest tendon tissues at 4-8 weeks post-treatment, fix in 4% paraformaldehyde, embed in paraffin, and section at 5 μm thickness. Stain with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and immunofluorescence for tenogenic markers (scleraxis, tenomodulin). For osteoarthritis studies, use Safranin-O Fast Green staining to evaluate proteoglycan content and cartilage structure, and score histological sections using the OARSI grading system [1] [3].

  • Biochemical Assays: Measure inflammatory and oxidative stress markers in serum or tissue homogenates. Quantify hydrogen peroxide (H₂O₂) levels using an Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit according to manufacturer instructions. Assess lactate dehydrogenase (LDH) activity as a marker of tissue damage using a colorimetric LDH assay kit. Analyze cytokine levels (TNF-α, IL-6) in serum or joint fluid using ELISA [3].

  • Pain and Functional Assessment: In osteoarthritis models, evaluate pain-related behaviors using weight-bearing distribution measured with an incapacitance tester. Measure the weight distribution on hind limbs during static conditions, expressed as the ratio between the weight on the injured limb versus the uninjured limb. Conduct gait analysis using footprint pattern assessment or digital gait analysis systems to detect limping or other abnormalities [3].

Table 3: In Vivo Efficacy Outcomes of this compound Formulations in Disease Models

Disease Model Treatment Key Outcomes Reference
Acute Tendon Injury hPDLSCs + this compound microsphere-hydrogel Restored tenogenesis, reduced inflammatory niche, improved collagen organization [1]
Vascular Endothelial Injury mAb-TPCA-1@HCNPs (5 mg/kg) Reduced inflammatory cell infiltration, decreased TNF-α and IL-6 in serum, targeted accumulation at lesions [2]
Post-Traumatic Osteoarthritis MabCII-TPCA-1 nanosomes (1 μM, 2x/week) Reduced cartilage degradation, decreased NO and LDH levels, improved weight-bearing capacity [3]
ESCC Xenograft This compound (10 mg/kg, daily) Inhibited tumor growth, induced apoptosis, reduced p-IKKβ and nuclear NF-κB [4]

Visualization of Key Concepts and Experimental Workflows

NF-κB Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the NF-κB signaling pathway and the mechanism by which this compound inhibits this pathway to exert its anti-inflammatory effects:

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Complex Receptor Complex Inflammatory Stimuli->Receptor Complex LPS, IL-1, TNF-α IKK Complex IKK Complex Receptor Complex->IKK Complex Activation IKKβ IKKβ IKK Complex->IKKβ Phosphorylation IκBα IκBα IKKβ->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα->IκBα Degradation Ubiquitination NF-κB\n(p65/p50) NF-κB (p65/p50) NF-κB\nNuclear Translocation NF-κB Nuclear Translocation NF-κB\n(p65/p50)->NF-κB\nNuclear Translocation Released IκBα Degradation->NF-κB\nNuclear Translocation Exposes NF-κB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB\nNuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKKβ Inhibits

Diagram Title: NF-κB Pathway and this compound Inhibition

Figure 1: This diagram illustrates the NF-κB signaling pathway activation by inflammatory stimuli and the specific inhibition point of this compound. Inflammatory stimuli such as LPS, IL-1, and TNF-α activate receptor complexes, leading to IKK complex activation and IKKβ phosphorylation. This compound selectively inhibits IKKβ, preventing IκBα phosphorylation and subsequent degradation. This inhibition stabilizes the NF-κB-IκBα complex in the cytoplasm, preventing NF-κB nuclear translocation and pro-inflammatory gene expression [1] [2] [4].

Experimental Workflow for this compound Formulation Development and Evaluation

The following diagram outlines the comprehensive experimental workflow for developing and evaluating this compound formulations:

This compound Formulation Workflow Polymer Synthesis\n(HES-CH Conjugate) Polymer Synthesis (HES-CH Conjugate) Nanoparticle Formation\n(Pickering Emulsion) Nanoparticle Formation (Pickering Emulsion) Polymer Synthesis\n(HES-CH Conjugate)->Nanoparticle Formation\n(Pickering Emulsion) Surface Functionalization\n(mAb Conjugation) Surface Functionalization (mAb Conjugation) Nanoparticle Formation\n(Pickering Emulsion)->Surface Functionalization\n(mAb Conjugation) Physicochemical\nCharacterization Physicochemical Characterization Surface Functionalization\n(mAb Conjugation)->Physicochemical\nCharacterization In Vitro Release\nKinetics Study In Vitro Release Kinetics Study Physicochemical\nCharacterization->In Vitro Release\nKinetics Study Cellular Uptake\nand Binding Assays Cellular Uptake and Binding Assays Physicochemical\nCharacterization->Cellular Uptake\nand Binding Assays In Vitro Efficacy\n(Cytokine, NO, ROS) In Vitro Efficacy (Cytokine, NO, ROS) Cellular Uptake\nand Binding Assays->In Vitro Efficacy\n(Cytokine, NO, ROS) In Vivo Biodistribution\nand Targeting In Vivo Biodistribution and Targeting In Vitro Efficacy\n(Cytokine, NO, ROS)->In Vivo Biodistribution\nand Targeting In Vivo Therapeutic\nEfficacy In Vivo Therapeutic Efficacy In Vivo Biodistribution\nand Targeting->In Vivo Therapeutic\nEfficacy Histopathological\nand Biochemical Analysis Histopathological and Biochemical Analysis In Vivo Therapeutic\nEfficacy->Histopathological\nand Biochemical Analysis

Diagram Title: this compound Formulation Development Workflow

Figure 2: This workflow outlines the key stages in developing and evaluating this compound formulations, from initial polymer synthesis and nanoparticle fabrication through comprehensive in vitro and in vivo testing. The process begins with creating amphiphilic polymers (e.g., HES-CH conjugate), followed by nanoparticle formation using methods like pickering emulsion, surface functionalization with targeting antibodies, and thorough physicochemical characterization. Subsequent steps include evaluating in vitro release kinetics, cellular uptake, and efficacy in reducing inflammatory markers, followed by in vivo assessment of biodistribution, therapeutic efficacy in disease models, and detailed histopathological and biochemical analysis [2] [3].

Conclusion

These application notes and protocols provide a comprehensive framework for researching this compound and its formulated products across various disease models. The detailed methodologies cover the entire workflow from nanoparticle preparation and characterization to in vitro and in vivo evaluation, enabling researchers to systematically investigate the therapeutic potential of this IKKβ/NF-κB inhibitor. The visualization of key signaling pathways and experimental workflows enhances understanding of the mechanistic basis and research processes. When implementing these protocols, researchers should adapt specific parameters (e.g., targeting ligands, dosage regimens) to their particular disease models and research objectives while maintaining the core principles outlined herein.

References

TPCA-1 Key Biochemical Properties & Dosing Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for TPCA-1 from biochemical and cellular assays.

Parameter Value Context / Assay Details
Molecular Weight 279.29 g/mol [1] [2]
IKKβ (IKK-2) IC₅₀ 17.9 nM Cell-free assay [1] [2]
IKK-1 Selectivity >22-fold IC₅₀ = 400 nM [1] [2]
JNK3 Selectivity >550-fold IC₅₀ = 3600 nM [1] [2]
Cellular IC₅₀ (TNF-α) 170 nM Inhibition of production in cells [1] [2]
Cellular IC₅₀ (IL-6) 290 nM Inhibition of production in cells [1] [2]
Typical In Vitro Range 0.1 - 10 µM Varies by cell type and assay [3] [4]
Common In Vivo Dose 3 - 20 mg/kg Intraperitoneal (i.p.), twice daily (b.i.d.) [1] [2]

In Vivo Dosing and Efficacy

For animal studies, the following dosing regimen has been reported in a murine collagen-induced arthritis (CIA) model.

Application Dosage Route & Schedule Key Efficacy Findings
Prophylactic (CIA model) 10 mg/kg i.p., twice daily (b.i.d.) Reduced disease severity and delayed onset comparable to etanercept [1] [2].
Prophylactic (CIA model) 20 mg/kg i.p., twice daily (b.i.d.) Markedly decreased arthritis severity [1] [2].
Therapeutic (CIA model) 20 mg/kg i.p., twice daily (b.i.d.) Significantly reduced established disease severity [1] [2].

Experimental Protocols

IKK-2 Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct inhibition of IKK-2 kinase activity [1] [2].

  • Recombinant Enzyme: 5 nM human IKK-2 (residues 1-756), expressed as an N-terminal GST-tagged fusion protein.
  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4, supplemented with 1 mM DTT and 0.01% w/v BSA.
  • Reaction Mixture: The enzyme is added to wells containing this compound or DMSO vehicle (3% final concentration). The reaction is initiated by adding GST-IκBα substrate (25 nM final) and ATP (1 μM final) in a total volume of 30 μL.
  • Incubation: 30 minutes at room temperature.
  • Reaction Stop: Addition of 15 μL of 50 mM EDTA.
  • Detection: 15 μL of detection reagent containing an anti-phosphoserine-IκBα monoclonal antibody labeled with a europium chelate and an allophycocyanin-labeled anti-GST antibody is added.
  • Measurement: After a 60-minute incubation, the phosphorylation degree of GST-IκBα is measured as the ratio of the specific 665 nm signal to the reference 620 nm signal.
Cell Viability Assay (MTT)

This protocol is used for assessing the anti-proliferative effects of this compound on glioma cells and can be adapted for other cell lines [1] [2].

  • Cell Seeding: Plate cells in 96-well plates.
  • Compound Treatment: Treat cells with this compound across a desired concentration range (e.g., 0-50 μM) for the desired duration (e.g., 3 days).
  • MTT Addition: Add 10 μL of MTT stock solution (10 mg/mL) to each well.
  • Incubation: Incubate the plate at 37°C for 2-4 hours.
  • Solubilization: Add 100 μL of 10% SDS in 0.01 N HCl to each well to solubilize the formed formazan crystals.
  • Incubation: Incubate the plate at 37°C for 4 hours in a humidified chamber.
  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

This compound Mechanism of Action

The following diagram illustrates the primary mechanism by which this compound inhibits the NF-κB signaling pathway.

G TNFalpha TNF-α / IL-1 IKK_complex IKK Complex TNFalpha->IKK_complex IkB IκBα (Inhibitor) IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) Active, Nuclear IkB->NFkB_active Degradation Releases TargetGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB_active->TargetGenes TPCA1 This compound TPCA1->IKK_complex Inhibits IKKβ

Research also indicates that this compound can have a multi-targeted effect. In addition to inhibiting the NF-κB pathway, it has been identified as a direct inhibitor of STAT3, another key signaling protein that promotes cell survival and proliferation in cancers [2]. This dual inhibition may enhance its anti-cancer and anti-inflammatory efficacy.

Advanced Application: Targeted Nano-Delivery

A major challenge with this compound is its poor solubility and potential systemic toxicity. To address this, advanced targeted nanosome delivery systems have been developed and show promising results in preclinical models [5] [6] [4]. The workflow and benefits of this approach are summarized below:

G A This compound Loaded into Nanosome B Surface Conjugation with Targeting Antibody (e.g., anti-PECAM-1) A->B C Systemic Injection B->C D Active Targeting to Inflamed Tissue C->D E Cellular Uptake & Localized Drug Release D->E

  • Enhanced Efficacy: this compound loaded in targeted nanosomes was more effective than the free drug in reducing cellular toxicity, oxidative stress, and inflammation in TNF-α-stimulated chondrocytes [4].
  • In Vivo Validation: In a mouse model of post-traumatic osteoarthritis (PTOA), targeted this compound nanosomes accumulated in injured joints, reduced inflammatory markers, and mitigated cartilage degradation [6].

Troubleshooting Common Issues

  • Poor Solubility/Bioavailability: this compound is hydrophobic. For in vitro work, use recommended solvents like DMSO (1-3 mg/mL) with sonication. For in vivo studies, consider using a delivery vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] or explore nanoparticle encapsulation strategies [5] [6].
  • Off-Target Effects: While this compound is selective for IKKβ, at higher concentrations it may inhibit IKK-1 and JNK3. Always use the lowest effective concentration and include appropriate controls to validate target-specific effects [1] [2].
  • Lack of Efficacy in vivo: If the desired effect is not seen in animal models, verify the dosing schedule (twice daily administration is often necessary) and explore targeted delivery systems to increase drug concentration at the site of action [1] [6].

Critical Safety Note

> All information provided is derived from published preclinical research. This compound is for research use only and is not intended for human diagnostic or therapeutic use. [1]

References

TPCA-1 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling of TPCA-1

What are the storage conditions and shelf life for this compound?

Property Specification
Recommended Storage (Powder) -20°C [1] [2]
Shelf Life (Powder) 3 years at -20°C [1] [2]
Shelf Life (Solution) 6 months at -80°C; 1 month at -20°C [1] [2]
Solubility Soluble in DMSO (≥ 56 mg/mL or ~200.5 mM) [3] [2]
Handling Avoid inhalation and contact with skin or eyes. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area [1].

How should I prepare and store stock solutions of this compound?

It is best practice to prepare stock solutions shortly before use. However, if necessary, you can prepare them in advance [3].

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation [3].
  • Solubilization: Dissolve the powder in high-quality DMSO to your desired concentration (e.g., 10-50 mM).
  • Aliquoting: Immediately after solubilization, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1] [2].

Experimental Use and Protocols

What is a typical workflow for using this compound in cell culture experiments? The diagram below outlines the key steps from preparing a working solution to treating your cells.

workflow cluster_pre Pre-treatment Protocol (Common) Start This compound Stock Solution (Stored at -80°C) Step1 Thaw and Vortex Aliquot Start->Step1 Step2 Dilute in Cell Culture Medium Step1->Step2 Step3 Add to Cells (Typically for 1-24 hours) Step2->Step3 Step4 Stimulate Cells (e.g., with LPS, TNF-α) Step3->Step4 Step3->Step4 Often precedes stimulation Analysis Analysis (e.g., ELISA, Western Blot, qPCR) Step4->Analysis

What are the cited experimental concentrations and results for this compound?

The table below summarizes specific uses of this compound from recent publications, which can serve as a reference for your own experimental design.

Application / Cell Type Assay Type Concentration Incubation Time Key Finding / Effect PMID / Reference
Anti-inflammatory
Mouse BMDM cells Function 0.5 µM 1 h pre-treatment Inhibited LPS-stimulated TNF-α production [4] 22533790 [4]
Tendon Regeneration
hPDLSCs in inflammatory environment Tenogenic Differentiation Not Specified Not Specified Restored tenogenic differentiation potential [5] Within [5]
Cancer Research
ESCC KYSE-450 cells Cytotoxicity / Apoptosis Not Specified Not Specified Induced apoptosis; inhibited IKKβ phosphorylation [6] Within [6]
In Vivo Studies
Murine Collagen-Induced Arthritis Prophylactic / Therapeutic 3-20 mg/kg (i.p., b.i.d.) Multiple doses Dose-dependent reduction in arthritis severity [4] [2] 15316093 [4] [2]

Troubleshooting Guide

My this compound solution has precipitated. What should I do? If your stock or working solution shows precipitation, you can try to resolubilize it.

  • For stock solutions: Warm the vial to 37°C and shake it gently in an ultrasonic bath for a short period [3]. Avoid excessive heating or sonication.
  • For working solutions: Ensure that the DMSO stock is thoroughly mixed into the aqueous buffer or culture medium. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity.

I am not observing the expected inhibitory effect in my experiment. What could be wrong?

  • Check Solution Age and Storage: The biological activity can degrade over time, especially if the stock solution has been stored for too long or subjected to multiple freeze-thaw cycles. Prepare a fresh aliquot from powder stored correctly at -20°C.
  • Verify Concentration: Confirm that your dilution calculations are correct and that the final concentration in your assay is within the effective range (often in the nanomolar to low micromolar scale).
  • Confirm Experimental System: Ensure that the biological model you are using is appropriate and that the NF-κB pathway is a key driver in your specific context.

What formulation can I use for in vivo studies? this compound is insoluble in water, so in vivo administration requires a special vehicle. One formulation validated in the search results is a clear solution made with 2% Cremophor EL + 2% N,N-dimethylacetamide [2]. Another option is a homogeneous suspension using a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution [2]. All in vivo formulations should be prepared fresh before each use.

Key Background Information

Mechanism of Action: this compound is a potent and selective inhibitor of the Inhibitor of Nuclear Factor Kappa-B Kinase subunit Beta (IKK-2/IKKβ). It inhibits IKKβ with an IC₅₀ of 17.9 nM in cell-free assays and shows 22-fold selectivity over IKKα [4] [3]. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκB, thereby inhibiting the activation of the NF-κB signaling pathway and the transcription of pro-inflammatory genes [6].

Safety Note: this compound is labeled "For research use only, not for human or veterinary use" [1]. Please refer to the official Material Safety Data Sheet (MSDS) for detailed handling and safety information.

References

Troubleshooting Guide: Reducing TPCA-1 Cellular Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for reducing the cytotoxicity of TPCA-1, a potent IKK-2 inhibitor, involves using targeted nanocarrier systems to improve its delivery to specific cells, thereby reducing the required effective dose and minimizing off-target effects [1] [2].

The table below summarizes the main issues and evidence-based solutions.

Problem Identified Proposed Solution Key Mechanism Efficacy & Key Findings
Cytotoxicity from free this compound [3] Targeted Nanosome Delivery [1] Type II collagen-targeted nanosomes (anti-CII Mab) deliver this compound specifically to damaged cartilage. Effectively reduced inflammation and cartilage degradation in a PTOA mouse model with targeted delivery [1].
Systemic Toxicity & Adverse Effects [1] PECAM-1 Targeted Nanoparticles [2] Nanoparticles functionalized with mAb target PECAM-1 (CD31) on injured endothelium and activated macrophages. Enhanced uptake by target cells (HUVECs, Raw264.7); reduced inflammatory cell infiltration in vivo [2].
Non-specific Cellular Uptake [2] Ligand-Based Targeting (PECAM-1) [2] Targets the exposed IgD6 region of PECAM-1, overexpressed at inflammatory sites. In vitro studies showed significant inhibition of M1 macrophage polarization and reduced ROS/NO production [2].

Experimental Protocols for Toxicity Reduction

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Formulating Type II Collagen-Targeted this compound Nanosomes

This protocol is adapted from studies on post-traumatic osteoarthritis [1].

  • 1. Nanosome Preparation: Prepare nano-sized liposomes (nanosomes) using a lipid composition that provides high drug-loading capacity and low inherent toxicity. Encapsulate this compound into these nanosomes via standard methods like thin-film hydration or pickering emulsion [1] [2].
  • 2. Conjugation with Targeting Antibody: Conjugate the pre-formed this compound nanosomes with a monoclonal anti-type II collagen antibody (MabCII). This antibody selectively binds to type II collagen exposed in damaged cartilage tissues [1].
  • 3. Characterization:
    • Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to confirm a uniform size distribution (e.g., 50-200 nm) and that antibody conjugation does not alter nanosome integrity [1].
    • Loading Efficiency: Determine the final concentration of encapsulated this compound using LC-MS analysis after lysing the nanosomes with a detergent like 1% Triton X-100. Reported loading efficiency can be as high as ~90% [1].
    • Binding Specificity: Verify the specificity of the targeted nanosomes for chondrocytes using immunofluorescence imaging [1].
Protocol 2: Formulating PECAM-1-Targeted this compound Nanoparticles

This protocol is based on a system developed for treating uncontrolled inflammation [2].

  • 1. Synthesis of Amphiphilic Polymer: Chemically conjugate Hydroxyethyl starch (HES) and Cholesterol (CH) to form an HES-CH amphiphilic polymer. This polymer is highly biocompatible, degradable, and suitable for nanocarrier construction [2].
  • 2. Nanoparticle Fabrication and Drug Loading:
    • Dissolve the HES-CH polymer in deionized water using probe sonication to create an aqueous solution.
    • Slowly add a this compound solution (in chloroform) to the polymer solution.
    • Sonicate the mixture to form a homogeneous oil/water emulsion.
    • Remove the organic solvent (chloroform) using a rotary evaporator.
    • Centrifuge the solution, collect the supernatant, and dialyze it to remove unloaded this compound. Lyophilize to obtain this compound-loaded nanoparticle (this compound@HCNP) powder [2].
  • 3. Surface Functionalization: Activate the nanoparticles with a cross-linker (e.g., N,N'-disuccinimide carbonate, DSC). Then, add the PECAM-1 monoclonal antibody (e.g., PECAM-1-4G6, which targets the extracellular D6 domain) and stir to allow conjugation, creating mAb-TPCA-1@HCNPs. Remove free antibody by centrifugation [2].
  • 4. In Vitro Validation:
    • Cellular Uptake: Use fluorescence-labeled nanoparticles (e.g., C6@HCNPs) to demonstrate significantly enhanced uptake in target cells like Raw264.7 macrophages and HUVECs compared to non-targeted NPs [2].
    • Anti-inflammatory Effects: Treat LPS-stimulated macrophages with the formulation and measure the downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and reduction in reactive oxygen species (ROS) and nitric oxide (NO) [2].

Experimental Workflow and Signaling Pathway

To help visualize the experimental journey from problem to solution, the following diagram outlines the key stages of developing and validating a targeted this compound delivery system.

Start Problem: this compound Cytotoxicity ExpDev Phase 1: Experimental Development Start->ExpDev Strat1 Strategy 1: Cartilage Targeting P1 • Prepare this compound nanosomes • Conjugate with anti-CII Mab Strat1->P1 Strat2 Strategy 2: Vascular/Immune Targeting P2 • Synthesize HES-CH polymer • Formulate mAb-TPCA-1@HCNPs Strat2->P2 ExpDev->Strat1 ExpDev->Strat2 ExpVal Phase 2: In-Vitro Validation V1 • Characterize size (DLS/TEM) • Test binding (immunofluorescence) ExpVal->V1 V2 • Assess cellular uptake • Measure cytokine reduction ExpVal->V2 InVivo Phase 3: In-Vivo Efficacy IV • Evaluate in disease model (e.g., PTOA) • Analyze tissue damage & biomarkers InVivo->IV Result Outcome: Reduced Toxicity & Improved Efficacy P1->ExpVal P2->ExpVal V1->InVivo V2->InVivo IV->Result

The therapeutic goal of this compound is to inhibit the NF-κB signaling pathway, a key driver of inflammation. The diagram below illustrates this pathway and the specific point where this compound acts.

ProInflammatorySignal Pro-inflammatory Signal (e.g., TNF-α, LPS) IKKComplex IKK Complex (IKKα:IKKβ:NEMO) ProInflammatorySignal->IKKComplex IkB IκB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB NF-κB Dimer (e.g., RelA:p50) Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Transcription of Pro-inflammatory Genes Nucleus->GeneExpression TPCA1 This compound TPCA1->IKKComplex Inhibits IKK-2 Degradation->NFkB

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of this compound cytotoxicity, and why is targeted delivery crucial? this compound is a potent and selective inhibitor of IκB kinase-2 (IKK-2), a key component of the NF-κB signaling pathway [3]. While effective at blocking inflammation, its clinical application is limited by systemic toxicity and adverse effects when administered freely [1]. Targeted delivery using nanocarriers functionalized with specific antibodies (e.g., against type II collagen or PECAM-1) ensures the drug is delivered primarily to the inflamed tissue, drastically reducing off-target exposure and associated cytotoxicity [1] [2].

Q2: Are the targeted delivery systems for this compound biodegradable and safe? Yes, the leading delivery systems in recent research are designed with biocompatibility in mind. The nanosomes used for cartilage targeting are based on liposomes, which are known for low toxicity [1]. The nanoparticles used for vascular targeting are constructed from an amphiphilic polymer of Hydroxyethyl starch (HES) and Cholesterol (CH), both of which are highly biocompatible and degradable, enhancing their clinical acceptability [2].

Q3: What are the key in-vitro assays to validate the efficacy and reduced toxicity of my targeted this compound formulation? You should employ a combination of assays:

  • Cellular Uptake: Use fluorescence-labeled nanoparticles (e.g., with Coumarin-6) to demonstrate enhanced uptake in your target cell line compared to non-targeted NPs [2].
  • Anti-inflammatory Efficacy: Measure the reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in LPS-stimulated cells (e.g., macrophages) using ELISA [2] [3].
  • Reduced Cytotoxicity: Directly compare the cytotoxicity of your targeted formulation against free this compound on your target cells and, importantly, on non-target, healthy cells using standard assays like LDH release or MTT [3].

References

TPCA-1 in vivo delivery optimization

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 Delivery Systems at a Glance

The table below summarizes two advanced delivery strategies for this compound identified from recent literature.

Delivery System Carrier Material Target / Mechanism Key Findings / Purpose Reference
Microsphere-Hydrogel System Microspheres in a hydrogel matrix Creates a pro-tenogenic niche for stem cells at tendon injury sites by controlling this compound release [1] [2]. Restored tenogenic differentiation of stem cells in an inflammatory environment, promoting tendon regeneration [1] [2].
Targeted Nanoparticles Hydroxyethyl starch-coupled cholesterol (HES-CH) polymer Active targeting via anti-PECAM-1 mAb to inflamed endothelium and macrophages [3]. Improved targeted delivery to inflammatory lesions, reduced pro-inflammatory cytokines and reactive oxygen species (ROS) in a model of uncontrolled inflammation [3].

Detailed Experimental Protocols

Here are the methodologies for preparing and testing the two delivery systems.

Protocol 1: Microsphere-Hydrogel System for Tendon Repair

This protocol is adapted from studies on tendon regeneration [1] [2].

  • This compound Loading: this compound is encapsulated into biodegradable microspheres using a suitable method (e.g., double emulsion/solvent evaporation).
  • Hydrogel Incorporation: The drug-loaded microspheres are uniformly incorporated into a biocompatible hydrogel (e.g., collagen or fibrin).
  • Stem Cell Combination: Human periodontal ligament-derived stem cells (hPDLSCs) are suspended within the microsphere-hydrogel composite.
  • Implantation: The combined construct is implanted into the site of acute tendon injury in the model organism.
  • Evaluation: Regeneration is assessed through histological analysis and evaluation of tenogenic differentiation markers.
Protocol 2: Targeted Nanoparticles (mAb-TPCA-1@HCNPs) for Inflammation

This protocol is based on the work for treating uncontrolled inflammation [3].

  • Polymer Synthesis: Synthesize the amphiphilic carrier polymer by conjugating hydroxyethyl starch (HES) with cholesterol (CH) to form HES-CH [3].
  • Nanoparticle Fabrication:
    • Dissolve the HES-CH polymer in deionized water using a probe sonicator to create an aqueous solution [3].
    • Slowly add a chloroform solution of this compound to the polymer solution and emulsify using a probe sonicator to form a homogeneous oil/water mixture [3].
    • Remove the organic solvent (chloroform) using a rotary evaporator [3].
    • Centrifuge the resulting solution, collect the supernatant, and dialyze it to remove unloaded drug. Lyophilize the product to obtain this compound-loaded nanoparticle (this compound@HCNP) powder [3].
  • Surface Functionalization:
    • Activate the nanoparticles by adding N,N'-disuccinimide carbonate (DSC) to the this compound@HCNP aqueous solution and stir overnight [3].
    • Dialyze the solution to remove unreacted compounds [3].
    • Add the monoclonal antibody (PECAM-1 4G6) to the activated NPs and stir. Remove free antibodies via centrifugation to obtain the final targeted nanoparticles (mAb-TPCA-1@HCNPs) [3].
  • Characterization: Determine the particle size, zeta potential, and drug loading capacity.
  • In Vitro & In Vivo Testing:
    • Perform cellular uptake studies using fluorescence-labeled NPs on relevant cell lines (e.g., Raw264.7 macrophages, HUVECs) [3].
    • Evaluate anti-inflammatory effects by measuring the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and levels of reactive oxygen species (ROS) and nitric oxide (NO) [3].
    • Assess in vivo biodistribution and efficacy in an animal model of vascular endothelial injury induced by lipopolysaccharide (LPS) [3].

Troubleshooting Common Experimental Issues

Issue: Low drug loading efficiency in nanoparticles.

  • Potential Cause: The drug may be leaking during the emulsion or dialysis steps.
  • Solution: Optimize the ratio of the organic phase to the aqueous phase during emulsion. Ensure the dialysis membrane molecular weight cut-off (MWCO) is appropriate to retain the nanoparticles while allowing small molecules to pass. Using a rotary evaporator immediately after emulsification can help trap the drug before leakage [3].

Issue: Targeted nanoparticles show non-specific cellular uptake.

  • Potential Cause: Incomplete blocking of reactive sites on the nanoparticle surface after antibody conjugation, leading to non-specific binding.
  • Solution: Include a quenching step (e.g., with glycine) after antibody conjugation to block unreacted groups. Always include a control group with non-targeted nanoparticles (without the mAb) to accurately assess targeting specificity [3].

Issue: Sustained-release system releases this compound too quickly.

  • Potential Cause: The polymer matrix of the microspheres or nanoparticles may degrade too rapidly.
  • Solution: Adjust the composition and molecular weight of the biodegradable polymer used in the microspheres to slow down degradation. For hydrogels, increasing the cross-linking density can provide a more sustained release profile [1].

Visualizing the Workflow and Mechanism

To better understand the experimental flow and biological mechanism, the following diagrams were created using Graphviz.

This compound Nanoparticle Synthesis

The diagram below illustrates the preparation workflow for targeted this compound nanoparticles [3].

G start Start polymer Synthesize HES-CH Polymer start->polymer np_form Fabricate NPs via Emulsion/Solvent Evaporation polymer->np_form activate Activate NP Surface with DSC np_form->activate conjugate Conjugate with Anti-PECAM-1 mAb activate->conjugate final mAb-TPCA-1@HCNPs conjugate->final

This compound Inhibition of NF-κB Pathway

This diagram shows the core signaling pathway that this compound inhibits [1] [4] [3].

G inflammatory_signal Inflammatory Signal ikk_complex IKK Complex inflammatory_signal->ikk_complex nf_kb_inactive NF-κB (Inactive) (p65-p50/IκB) ikk_complex->nf_kb_inactive Phosphorylates IκB nf_kb_active NF-κB (Active) (p65-p50) nf_kb_inactive->nf_kb_active IκB Degradation pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_active->pro_inflammatory_genes tpca1 This compound tpca1->ikk_complex Inhibits IKKβ

References

TPCA-1 PLGA polymer composition optimization

Author: Smolecule Technical Support Team. Date: February 2026

PLGA Properties & Formulation Optimization

Understanding PLGA's properties is the first step in troubleshooting formulation issues. The tables below summarize the key parameters you can adjust to control drug release profiles.

Table 1: Key PLGA Properties and Their Impact on Formulation

Property Impact on Formulation & Release Optimization Guidance
LA:GA Ratio [1] [2] Determines hydrophobicity and degradation rate. A 50:50 ratio degrades fastest; higher LA content slows degradation. Select a 50:50 ratio for rapid release or a 75:25 ratio for slower, sustained release over weeks/months.
Molecular Weight [1] [2] Controls the density of the polymer matrix. Higher MW results in longer polymer chains and a slower degradation rate. Use low MW (e.g., 10-20 kDa) for shorter duration; high MW (e.g., 40-100 kDa) for long-term release.
End Group [1] [2] Affects the microenvironment's pH. Acid-capped (free carboxyl) PLGA degrades faster and can create an acidic microclimate. Use ester-capped (end-capped) PLGA to delay degradation and enhance stability for acid-sensitive drugs.
Crystallinity [1] [2] Influences water penetration and mechanical strength. PLGA is amorphous when GA content is 25%-70%, allowing even drug dispersion. For homogeneous drug distribution and predictable release, use amorphous PLGA (e.g., DL-lactide-based 50:50 or 75:25).

Table 2: Common Problems & Troubleshooting for TPCA-1 PLGA Formulation

Problem Potential Root Cause Troubleshooting Steps

| Low Drug Loading / Encapsulation Efficiency | this compound partitioning into the external aqueous phase during emulsion. | - Increase organic phase concentration.

  • Use a double emulsion (W/O/W) method even for hydrophobic drugs to create a protective inner aqueous layer [3].
  • Adjust the pH of the external aqueous phase to minimize this compound solubility. | | Burst Release | Drug particles adsorbed on or very near the particle surface. | - Increase NP/MP size [4].
  • Add a polymer coating (e.g., PEG, chitosan) to create a diffusion barrier.
  • Ensure complete removal of residual solvent and free drug during the washing steps. | | Incomplete Release or Lag Phase | Highly hydrophobic polymer matrix or poor water penetration. | - Switch to a PLGA with a higher GA ratio (e.g., 50:50) to increase hydrophilicity [2].
  • Incorporate hydrophilic porogens (e.g., PEG) into the polymer matrix. | | Acidic Microenvironment Degrading this compound | Accumulation of lactic and glycolic acid oligomers during PLGA degradation (autocatalytic effect) [1]. | - Use end-capped PLGA to reduce acidic end groups.
  • Co-encapsulate a basic additive (e.g., Mg(OH)₂) to neutralize the internal pH [1]. |

Experimental Protocols for PLGA Particle Preparation

Here are detailed methodologies for creating PLGA micro/nanoparticles, which are critical for troubleshooting and optimizing your process.

Protocol 1: Single Emulsion (Oil-in-Water) Solvent Evaporation

This method is suitable for hydrophobic drugs like this compound [3].

  • Dissolve: Dissolve 50 mg of PLGA polymer and 5 mg of this compound (for 10% theoretical loading) in 2 mL of dichloromethane (DCM) as the organic phase.
  • Prepare Aqueous Phase: Prepare 100 mL of a 1-5% (w/v) Polyvinyl Alcohol (PVA) solution in ultrapure water as the aqueous continuous phase. PVA acts as a surfactant to stabilize the emulsion.
  • Emulsify: Add the organic phase dropwise to the aqueous phase while probe-sonicating (e.g., 100 W for 2-3 minutes) on an ice bath to form a stable oil-in-water (O/W) emulsion.
  • Evaporate: Stir the emulsion continuously at room temperature for 4-6 hours to allow the DCM to evaporate and the particles to harden.
  • Collect & Wash: Centrifuge the particle suspension (e.g., 20,000 × g for 20 minutes), discard the supernatant, and resuspend the pellet in water to wash away excess PVA and unencapsulated drug. Repeat 3 times.
  • Lyophilize: Resuspend the final pellet in a small volume of water or a cryoprotectant solution (e.g., 5% trehalose) and lyophilize to obtain a dry, free-flowing powder.
Protocol 2: Double Emulsion (Water-in-Oil-in-Water) Solvent Evaporation

This method offers an extra layer of control and can improve encapsulation efficiency for challenging compounds [3].

  • Prepare Internal Aqueous Phase (W1): This can be a small volume of water or a buffer, even for hydrophobic drugs, to help disperse the drug and polymer.
  • Prepare Organic Phase (O): Dissolve 50 mg of PLGA in 2 mL of DCM.
  • Form Primary Emulsion (W1/O): Add the W1 phase to the organic phase and probe-sonicate for 30-60 seconds to form a water-in-oil primary emulsion.
  • Form Secondary Emulsion (W1/O/W2): Pour the primary emulsion into 100 mL of a 1-5% PVA solution (the external aqueous phase, W2) and homogenize or sonicate a second time to form the double emulsion.
  • Evaporate and Collect: Follow the same evaporation, washing, and lyophilization steps as in Protocol 1.

Workflow & Relationship Visualization

The following diagram illustrates the logical decision-making process for selecting and optimizing a PLGA formulation for this compound.

G Start Start: Define Target Release Profile D1 Release Duration? Weeks vs. Months Start->D1 P1 Select LA:GA Ratio P2 Determine Molecular Weight P1->P2 D2 Need to Minimize Acidic Microenvironment? P2->D2 P3 Choose End Group Type D3 Drug Hydrophobicity & Encapsulation Efficiency? P3->D3 P4 Choose Preparation Method P5 Fabricate & Test Formulation P4->P5 End Evaluate Performance against Targets P5->End End->D1 Iterate D1->P1 Fast Release (Weeks) D1->P1 Slow Release (Months) D2->P3 Yes D2->P3 No D3->P4 Hydrophobic Drug (High EE needed) D3->P4 Standard Case

This diagram outlines the critical decision points (diamonds) and parameter selections (rectangles) in the PLGA formulation optimization process. The development cycle is iterative, requiring feedback and refinement based on experimental results to achieve the target drug release profile [4] [1] [2].

Key Takeaways for Your Research

  • Start with the 50:50 Ratio: It offers the most rapid and complete polymer degradation, which is often desirable for controlled release applications [2].
  • Prioritize the Double Emulsion Method: It provides superior control over the encapsulation process and can significantly improve the encapsulation efficiency of potent compounds like this compound, reducing waste and cost [3].
  • Plan for the Acidic Microclimate: The autocatalytic degradation of PLGA can create an acidic environment that may degrade your active ingredient. Proactively using end-capped PLGA or co-encapsulating a basic salt is a crucial stability strategy [1].

References

TPCA-1 pharmacokinetic properties enhancement

Author: Smolecule Technical Support Team. Date: February 2026

What is TPCA-1?

This compound is a potent, selective small-molecule inhibitor of IκB kinase 2 (IKK-2), a key component in the NF-κB signaling pathway [1]. This pathway is central to the expression of pro-inflammatory cytokines, such as TNF-α and IL-6 [2]. By inhibiting IKK-2, this compound blocks the activation of NF-κB, thereby reducing the inflammatory response [3] [2] [4].

The diagram below illustrates this core mechanism of action.

Strategies to Enhance this compound Delivery

A major challenge with this compound, like many small molecules, is ensuring it reaches its target site effectively. Advanced delivery systems have been developed to improve its solubility, stability, and targeted delivery, thereby enhancing its overall therapeutic potential.

The table below summarizes three advanced nanocarrier systems for this compound, detailing their components and primary enhancement mechanisms.

Delivery System Core Components & Method Key Enhancement Mechanism Key Experimental Findings

| HES-CH Nanoparticles [3] | Amphiphilic polymer (Hydroxyethyl Starch-Cholesterol) with a PECAM-1 targeting monoclonal antibody (mAb). Prepared via pickering emulsion solvent evaporation. | Active targeting to PECAM-1 adhesion molecule exposed on injured endothelium and activated macrophages. | • Enhanced cellular uptake in Raw264.7 & HUVEC cells. • Reduced inflammatory cell infiltration in murine vascular injury model. • Inhibited M1 macrophage polarization, ROS, and NO. | | Gold Nanocages (AuNCs) [2] | Porous gold nanocage, a cationic peptide, and a Hyaluronic Acid (HA) coating. This compound is loaded into the pores. | HA acts as a CD44 receptor-targeting moiety and enzyme-responsive gatekeeper (degraded by hyaluronidase for drug release). | • Improved intracellular uptake in RAW 264.7 cells. • Superior suppression of TNF-α & IL-6 vs. free this compound. • Reduced production of reactive oxygen species (ROS). | | Platelet-Derived Extracellular Vesicles (PEVs) [5] | Extracellular vesicles derived from platelets, loaded with this compound. | Innate targeting of platelets to sites of inflammation and vascular injury. | • Significant accumulation at the site of pneumonia. • Inhibited pulmonary inflammatory cell infiltration. • Calmed local "cytokine storm" syndromes. |

To help you select the right system for your research goals, the following diagram maps the decision-making workflow based on the intended disease model.

G Start Selecting a this compound Delivery System Q1 What is your primary target cell or tissue? Start->Q1 A1 Activated Macrophages Q1->A1 A2 Injured Endothelium Q1->A2 A3 Lung Inflammation Site Q1->A3 System1 Hyaluronic Acid-Modified Gold Nanocages (HA-AuNCs) A1->System1 System2 PECAM-1 mAb Functionalized HES-CH Nanoparticles A2->System2 System3 Platelet-Derived Extracellular Vesicles (PEVs) A3->System3 Rationale1 Targeting Rationale: CD44 receptor is overexpressed on activated macrophages. System1->Rationale1 Rationale2 Targeting Rationale: PECAM-1 is overexposed at the break point of injured endothelium. System2->Rationale2 Rationale3 Targeting Rationale: Platelets have intrinsic affinity to inflammation sites. System3->Rationale3

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound exerts its anti-inflammatory effects? this compound is a selective inhibitor of IκB kinase 2 (IKK-2). It blocks the phosphorylation and subsequent degradation of the inhibitor IκB, which prevents the nuclear translocation of the NF-κB transcription factor. This leads to the downregulation of key pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines [3] [2] [1].

Q2: Why are nanocarrier systems needed for this compound delivery? While this compound is potent, its efficacy can be limited by poor solubility, off-target effects, and inefficient accumulation at disease sites. Nanocarriers enhance its pharmacokinetic properties by:

  • Improving Targeting: Using ligands (like PECAM-1 mAb or HA) to actively deliver this compound to specific inflammatory cells [3] [2].
  • Reducing Toxicity: Minimizing systemic exposure and potential adverse effects [3].
  • Enhancing Solubility and Stability: Encapsulating the hydrophobic drug in a biocompatible matrix [3] [2].

Q3: My this compound nanoparticles are showing low encapsulation efficiency. What could be the reason? Low encapsulation efficiency is often related to the preparation method. For the HES-CH system, ensure proper formation of the oil/water emulsion during the pickering emulsion solvent evaporation process. Incomplete removal of the organic solvent (chloroform) or incorrect ratios of the amphiphilic polymer (HES-CH) to the drug can lead to drug loss in the aqueous phase [3].

Q4: How can I confirm the targeted delivery of my this compound formulation in vitro? Standard protocols involve using fluorescence-labeled nanoparticles (e.g., C6@HCNPs or DiR@HCNPs). You can:

  • Perform cellular uptake experiments using flow cytometry or fluorescence microscopy on relevant cell lines (e.g., Raw264.7 macrophages, HUVECs).
  • Demonstrate competitive inhibition by pre-treating cells with a free targeting antibody (e.g., PECAM-1 mAb). A significant reduction in fluorescence signal would confirm active, receptor-mediated uptake [3].

References

TPCA-1 and Other IKKβ Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Target / Mechanism Potency (IC50/ Ki) & Selectivity Key Characteristics & Experimental Applications
TPCA-1 IKKβ; ATP-competitive [1] [2] IC50 = 17.9 nM [2]. >22-fold selective vs IKKα; >550-fold vs other kinases/enzymes [2]. Well-characterized; reduces pro-inflammatory cytokines in vitro and in vivo [3] [2]. Used in arthritis, asthma, cancer (e.g., esophagus squamous carcinoma), and alcohol consumption models [3] [4].
Sulfasalazine IKKβ inhibitor; does not cross blood-brain barrier (BBB) [3]. Information not specified in search results. Used to treat inflammatory bowel disease; shown to reduce ethanol intake in mice without affecting total fluid intake [3]. Useful for studying peripheral vs. central IKKβ effects.
PHA-408 IKKβ; ATP-competitive [1]. IC50 = 10-40 nM. >350-fold selective over IKKα [1]. Good oral bioavailability; demonstrated efficacy in pre-clinical models of arthritis and chronic obstructive pulmonary disease (COPD) [1].
MLN120B IKKβ; ATP-competitive [1]. IC50 = 60 nM. >1000-fold selective over IKKα [1]. Good oral bioavailability; shown efficacy in pre-clinical models of multiple myeloma and arthritis [1].
SC-514 IKKβ; ATP-competitive [1]. IC50 = 3-12 µM. >15-fold selective over IKKα [1]. Lower potency than others; known off-targets include CDK2 and Aurora A [1]. Poor oral bioavailability, often administered intraperitoneally [1].

Core Signaling Pathway and Experimental Workflow

This compound acts on the canonical NF-κB pathway. The diagram below illustrates this pathway and a typical workflow for a cell-based assay to test this compound.

G cluster_pathway Canonical NF-κB Signaling Pathway & this compound Inhibition cluster_workflow Typical In Vitro Experimental Workflow Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) (Inactive, Cytosolic) IkB->NFkB_Inactive Degradation NFkB_Active NF-κB (p65/p50) (Active, Nuclear) NFkB_Inactive->NFkB_Active Nuclear Translocation Transcription Transcription of Target Genes NFkB_Active->Transcription Output Output: ↑ Pro-inflammatory Cytokines ↑ Cell Survival & Proliferation Transcription->Output TPCA1 This compound TPCA1->IKK_Complex Inhibits IKKβ W1 1. Cell Seeding and Pre-treatment W2 2. This compound Application (e.g., 1-10 µM, 1-2h pre-treatment) W1->W2 W3 3. Pathway Stimulation (e.g., LPS, TNF-α) W2->W3 W4 4. Assay Readout W3->W4 W4a a. Western Blot: Phospho-IκBα, p65 translocation W4->W4a W4b b. ELISA/qPCR: Cytokine levels (TNF-α, IL-6) W4->W4b W4c c. Cell Viability Assay (e.g., CCK-8) W4->W4c

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results.

  • In Vitro Assessment of Anti-inflammatory Effects (Cell-Based)

    • Cell Models: Use immune cells (e.g., RAW 264.7 macrophages [5]) or other relevant cell lines (e.g., HUVECs [5], cancer cell lines [4]).
    • Treatment Protocol: Pre-treat cells with this compound (typical range 1-10 µM) for 1-2 hours before stimulating the NF-κB pathway with an agent like LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10-20 ng/mL) for 15 minutes to several hours [4] [5].
    • Key Readouts:
      • Western Blot: Analyze phosphorylation and degradation of IκBα, and phosphorylation of IKKβ and p65. Assess nuclear translocation of p65 [4].
      • ELISA/qPCR: Measure levels of pro-inflammatory cytokines/chemokines (e.g., TNF-α, IL-6) in supernatant or their mRNA expression [5].
  • Cell Viability and Apoptosis Assay (Cancer Research)

    • Protocol: Seed cancer cells (e.g., esophageal squamous carcinoma KYSE-450 cells) and non-tumorigenic control cells (e.g., Het-1A). Treat with a concentration gradient of this compound for 24-72 hours [4].
    • Viability Readout: Use assays like CCK-8 to measure cell viability. This compound has been shown to preferentially inhibit the viability of cancer cells over non-tumorigenic controls [4].
    • Apoptosis Readout: Use flow cytometry (Annexin V/PI staining) or Western blot for cleaved caspases to confirm induction of apoptosis [4].
  • In Vivo Efficacy Models

    • Administration: this compound is often administered intraperitoneally (i.p.) due to its poor oral bioavailability [1]. It can also be delivered via specialized systems like targeted nanoparticles to improve efficacy and reduce potential toxicity [5].
    • Dosing: Studies in C57BL/6J mice have used doses like 10-30 mg/kg, i.p. [3].
    • Efficacy Metrics:
      • Reduction in Voluntary Ethanol Consumption in two-bottle choice tests in mice [3].
      • Reduced Infiltration of Inflammatory Cells in tissues in a murine model of vascular endothelial injury induced by LPS [5].
      • Inhibition of Choroidal Neovascularization in a laser-induced model, with reduced macrophage recruitment [2].

Research Applications and Considerations

This compound is a valuable tool for probing IKKβ function, but it's important to be aware of its limitations and the broader context of IKK inhibition.

  • Strengths of this compound: Its high potency and selectivity make it an excellent research tool for specifically investigating the role of IKKβ in the canonical NF-κB pathway across diverse fields, from neuroscience to oncology [3] [4].
  • Limitations and Toxicity of Systemic IKKβ Inhibition: A significant challenge in drug development is that systemic inhibition of IKKβ can lead to significant on-target toxicities, such as inflammatory skin diseases and increased sensitivity to gut epithelial damage [1]. This is one reason why no IKKβ inhibitor has gained clinical approval to date [1].
  • The Case for IKKα Selectivity: Due to the toxicity concerns with IKKβ inhibition, recent research is exploring selective IKKα inhibitors as a potentially safer and more targeted therapeutic strategy for certain cancers and inflammatory diseases [6] [7] [8].

References

Quantitative Comparison of IKK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles key experimental data for TPCA-1 and other reference IKK inhibitors, highlighting this compound's selectivity profile.

Inhibitor Name Primary Target Reported Experimental IC₅₀ / Kᵢ Key Experimental Findings & Selectivity Notes

| This compound | IKKβ | Information missing | • Demonstrated weakest binding to IKKα in molecular docking studies (CDocker Energy: -29.16 kcal/mol; Interaction Energy: -31.64 kcal/mol) [1] [2]. • Described in reviews as having "some selectivity for IKKβ over IKKα" [3]. | | BMS-345541 | IKKβ (Compared to IKKα) | Information missing | • Showed weaker overall docking score with IKKα (CDocker Energy: -35.34 kcal/mol) but strong interaction energy (-50.29 kcal/mol) [1] [2]. | | IKK16 | IKK complex | Information missing | • Used in combination with Gefitinib, effective in triple-negative breast cancer models; targets IKK/NF-κB pathway [4]. | | SU1261 | IKKα | IKKα Kᵢ = 10 nM; IKKβ Kᵢ = 680 nM | • Novel, highly potent and selective IKKα inhibitor (68-fold selectivity over IKKβ) [5]. | | SU1349 | IKKα | IKKα Kᵢ = 16 nM; IKKβ Kᵢ = 3352 nM | • Novel, highly potent and selective IKKα inhibitor (~209-fold selectivity over IKKβ) [5]. |

Experimental Evidence and Methodology

The assessment of this compound's selectivity relies on several key experimental approaches:

  • Molecular Docking: This computational method predicts how a small molecule (like this compound) binds to a protein's active site. In studies, this compound demonstrated the least favorable binding energy to IKKα compared to other tested compounds and inhibitors like BMS-345541, indicating low binding affinity and, therefore, selectivity against IKKα [1] [2].
  • Functional Cellular Assays: Experiments in human glioma cell lines showed that this compound inhibits NF-κB activation induced by TNF-α, a process primarily dependent on the IKKβ subunit [6]. This functional evidence supports the computational findings that this compound's primary mechanism of action is through IKKβ inhibition.
  • Pharmacophore Modeling: This approach identifies the spatial arrangement of molecular features necessary for a drug to bind its target. Research indicates that a selective IKKα inhibitor requires a specific combination of two hydrogen-bond acceptors, two hydrogen-bond donors, and hydrophobic regions [1] [2]. This compound's chemical structure likely does not fully match this specific IKKα pharmacophore, which explains its lower affinity for this subunit.

Key Insights on IKK Selectivity

Understanding the broader context of IKK inhibition can help in interpreting this compound's profile.

  • IKKα vs. IKKβ Biology: IKKα and IKKβ have distinct but sometimes overlapping roles. IKKβ is the primary kinase for the canonical NF-κB pathway, which is rapidly activated by pro-inflammatory signals like TNF-α and LPS. IKKα plays a more critical role in the non-canonical NF-κB pathway, involved in immune cell development [1] [7]. The desire to target one pathway over the other drives the need for selective inhibitors.
  • Therapeutic Implications of IKKβ Inhibition: While effective at suppressing inflammation, inhibiting IKKβ carries potential risks. Studies note that IKKβ inhibition can lead to adverse effects such as inflammatory skin diseases and increased sensitivity of the colonic epithelium [1] [3]. This toxicity profile has limited the clinical development of broad IKKβ inhibitors.
  • Emerging Selective IKKα Tools: The development of highly selective IKKα inhibitors like SU1261 and SU1349 represents a significant advancement. These compounds allow researchers to specifically probe the non-canonical NF-κB pathway's functions and validate IKKα as a therapeutic target with potentially fewer toxicities [5].

Summary

The following diagram illustrates the NF-κB signaling pathways and the primary points of inhibition for the discussed inhibitors, showing why this compound is considered selective for the canonical pathway.

architecture cluster_canonical Canonical NF-κB Pathway cluster_noncanonical Non-canonical NF-κB Pathway TPCA1 This compound IKK_complex_c IKK Complex (IKKβ primary catalyst) TPCA1->IKK_complex_c  Inhibits BMS BMS-345541 BMS->IKK_complex_c  Inhibits SU1261 SU1261/SU1349 IKK_complex_nc IKKα Homodimer SU1261->IKK_complex_nc  Inhibits TNF TNFα, LPS TNF->IKK_complex_c IkBa IκBα Degradation IKK_complex_c->IkBa NFkB_canon p65/p50 Nuclear Translocation IkBa->NFkB_canon Inflammatory_genes Inflammatory Gene Expression NFkB_canon->Inflammatory_genes LTb LTβ, CD40L NIK NIK Activation LTb->NIK NIK->IKK_complex_nc p100 p100 Processing to p52 IKK_complex_nc->p100 NFkB_noncanon p52/RelB Nuclear Translocation p100->NFkB_noncanon Immune_genes Immune Development Genes NFkB_noncanon->Immune_genes a1 a2 a3

References

TPCA-1 IC₅₀ and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for TPCA-1:

Target Reported IC₅₀ Value Experimental Context Source
IKKβ (IKK2) 17.9 nM In vitro kinase assay [1]
IKKβ (IKK2) Low micromolar range (specific value not stated) In vitro kinase assay for MRCKα and MRCKβ; precise IC₅₀ for IKKβ not provided in the excerpt. [2]

The data from Cell Signaling Technology specifies that this compound is a potent and specific inhibitor of IKKβ [1]. The early research on MRCK kinases also identified this compound as an inhibitor, though the reported activity was in the low micromolar range for those targets, suggesting a degree of selectivity for IKKβ over MRCK kinases [2].

Experimental Validation Methodology

The validated IC₅₀ value of 17.9 nM was obtained through a standard in vitro kinase assay [1]. The foundational crystal structure study provides a visual representation of how this compound binds to a kinase, which is key to understanding its mechanism. The general workflow for such experiments is outlined below:

G ProteinPrep Protein Preparation (Purified IKKβ kinase domain) AssaySetup Assay Setup (ATP, substrate, inhibitor titration) ProteinPrep->AssaySetup Reaction Incubation & Reaction (Phosphorylation transfer) AssaySetup->Reaction Detection Detection & Analysis (Measure substrate phosphorylation) Reaction->Detection DataCalc Data Calculation (Determine IC₅₀ from dose-response) Detection->DataCalc

This biochemical assay directly measures the ability of this compound to inhibit IKKβ-mediated phosphorylation of a substrate. The crystal structure of a related kinase (MRCKβ) in complex with this compound confirms that the compound acts by binding to the kinase's active site, which is a conserved feature among kinases [2].

This compound in the NF-κB Signaling Pathway

This compound exerts its primary effects by selectively inhibiting IKKβ within the NF-κB signaling pathway. The following diagram illustrates this mechanism and its functional consequences:

G ProInflammatorySignal Pro-inflammatory Signal (e.g., TNF-α, IL-1) IKKComplex IKK Complex (IKKα, IKKβ, IKKγ) ProInflammatorySignal->IKKComplex IkB Inhibitory Protein (IκBα) IKKComplex->IkB Phosphorylates NFkB NF-κB (p65/p50) (Inactive in cytoplasm) IkB->NFkB Sequesters NFkBActive NF-κB (Active) (Nuclear translocation) IkB->NFkBActive Degrades GeneExpression Gene Transcription (Pro-inflammatory cytokines, e.g., IL-6, IL-8) NFkBActive->GeneExpression TPCA1 This compound TPCA1->IKKComplex Inhibits IKKβ

By inhibiting IKKβ, this compound prevents the degradation of IκB, thereby trapping NF-κB in the cytoplasm and blocking the expression of pro-inflammatory genes [3] [1]. This mechanism underpins its use in various disease models.

Research Applications and Considerations

The high potency and selectivity of this compound for IKKβ make it a valuable tool compound for research. Its effects have been studied in models of:

  • Cancer Biology: this compound can inhibit cancer cell proliferation and viability, and sensitize tumor cells to apoptosis [4] [3].
  • Inflammatory Diseases: It has shown efficacy in reducing inflammation in models of arthritis and other inflammatory conditions [5] [1].
  • Cell Therapy: this compound is used to modulate the secretome of mesenchymal stromal cells (MSCs) to enhance their therapeutic potential [6] [7].

When using this compound, it is typically reconstituted in DMSO. A common stock concentration is 15 mM, with working concentrations often in the low micromolar range (e.g., 1-10 µM) in cell-based assays [6] [1]. These concentrations are consistent with its nanomolar IC₅₀, considering cellular uptake and pathway engagement.

References

TPCA-1 Selectivity and Known Targets

Author: Smolecule Technical Support Team. Date: February 2026

TPCA-1 is characterized as a potent and selective inhibitor of IκB kinase-2 (IKK-2, also known as IKKβ), a key kinase in the NF-κB signaling pathway [1] [2] [3].

The quantitative data available from the search results is summarized in the table below.

Target Reported IC₅₀ / Potency Experimental Context Selectivity Note
IKK-2 (IKKβ) 17.9 nM [2] Cell-free assay [2] Primary target
IKK-1 (IKKα) 400 nM [2] Cell-free assay [2] 22-fold selective over IKK-1 [2]
JNK3 3600 nM [2] Cell-free assay [2] >100-fold less potent vs. IKK-2 [2]
STAT3 Reported as an inhibitor [2] Information not specified Also described as an inhibitor [2]

Kinase Profiling Methodologies

To generate a full kinase selectivity panel, the following industry-standard experimental protocols are used. The search results indicate that these methods are critical for accurate pharmacological validation [4].

  • Common Profiling Technologies: Several reliable methods are used for kinase inhibitor selectivity profiling. The radioactive filter binding assay is considered a "gold standard" due to its sensitivity and direct measurement of kinase function. Other widely used formats include:
    • Substrate mobility shift assay (e.g., Caliper format)
    • Competitive binding assay (e.g., DiscoverX's KinomeScan)
    • Fluorescence resonance energy transfer (FRET)-based assays (e.g., Z'-LYTE) [4]
  • Commercial Profiling Services: Specialized laboratories offer extensive kinase profiling services. The table below lists some providers mentioned in the literature.
Provider Profile Size (Wild-type Kinases) Typical Technology
DiscoverX (Ambit) 394 Competitive binding (KinomeScan)
Reaction Biology 348 Radioactive filter binding
ProQinase 298 Radioactive filter binding
Carna Biosciences 272 Substrate mobility shift
MRC Centre for Kinase Profiling 122 Radioactive filter binding

The following diagram illustrates the general workflow for conducting a kinase selectivity study, from assay preparation to data analysis.

kinase_profiling start Start Kinase Profiling ass_prep Assay Preparation • Express/Purify Kinases • Standardize Conditions start->ass_prep comp_add Compound Addition • Add this compound • Use DMSO as Control ass_prep->comp_add incubate Incubation • Add ATP/Substrate • Allow Reaction comp_add->incubate detection Signal Detection • Measure Phosphorylation (Filter Binding, FRET, etc.) incubate->detection analysis Data Analysis • Calculate % Inhibition • Determine IC₅₀ Values detection->analysis output Output: Selectivity Profile • Heat Maps • Selectivity Entropy Score analysis->output

References

TPCA-1 Mechanism and Multi-Model Efficacy Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings on TPCA-1 from recent research, highlighting its therapeutic effects across different pathological conditions.

Disease Model Primary Target / Pathway Key Experimental Findings & Efficacy Data Cell/Animal Models Used Citation

| Post-Traumatic Osteoarthritis | IKK-β / NF-κB [1] | → Reduced serum NO & LDH [1] → Downregulated IL-1β, IL-6, TNF-α, MMP-13, ADAMTS-5 [1] → Improved OARSI histopathological scores [1] → Attenuated pain behaviors [1] | C57BL/6 male mice; Mechanical loading-induced PTOA [1] | [1] | | Esophageal Squamous Cell Carcinoma (ESCC) | IKK-β / NF-κB [2] | → Preferentially inhibited viability of ESCC cells vs. non-tumorigenic Het-1A cells [2] → Induced apoptosis in KYSE-450 cells [2] → Inhibited IKK-β phosphorylation and stabilized IκBα [2] | KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109 cell lines [2] | [2] | | Aumolertinib-Resistant NSCLC | IKK-β / NF-κB (Inferred) | → Identified as a candidate to overcome drug resistance in high-risk patients [3] → Proposed for use in combination with conventional treatment [3] | AUM-resistant HCC827 cell lines; Xenograft models in BALB/c nude mice [3] | [3] | | Uncontrolled Inflammation (Vascular Injury) | IKK-β / NF-κB [4] [5] | → Inhibited M1 macrophage polarization [4] [5] → Reduced pro-inflammatory cytokine secretion (TNF-α, IL-6) [4] [5] → Lowered ROS and NO production [4] [5] → Reduced inflammatory cell infiltration in vivo [4] [5] | RAW264.7 macrophages; HUVECs; LPS-induced inflammation in BalB/c mice [4] [5] | [4] [5] | | Aging-Associated Cancer Predisposition | NF-κB Signaling [6] | → Rejuvenated mammary cells in aged mice [6] → Significantly reduced aging-related cancer incidence [6] → Extended cancer latency time [6] | Mammary stem cell-enriched populations from female mice (2-29 months) [6] | [6] | | Acute Tendon Injury | IKK-β / NF-κB [7] | → Restored impaired tenogenesis of stem cells in inflammatory environments [7] → Engineered a pro-tenogenic niche for tissue regeneration [7] | In vitro stem cell culture under inflammatory conditions [7] | [7] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table above, which you can use as a reference for your own validation work.

  • In Vitro Validation of NF-κB Pathway Inhibition

    • κB-Luciferase Reporter Assay: 293T cells with a κB-Luciferase reporter are pretreated with this compound for 30 minutes, then stimulated with TNFα (e.g., 10 ng/mL) for about 5 hours. NF-κB pathway inhibition is quantified by measuring the reduction in luciferase activity [8].
    • Western Blot for IκBα Degradation: Cells (e.g., ARPE-19) are pretreated with this compound for 30 minutes before TNFα stimulation. Protein lysates are analyzed via Western blot. This compound efficacy is shown by the prevention of TNFα-induced IκBα degradation and inhibition of p65 phosphorylation [8].
    • qPCR for Downstream Gene Expression: After this compound treatment and stimulation (e.g., by TNFα or heat shock), RNA is isolated. qPCR analysis measures the reduction in mRNA levels of NF-κB target genes (e.g., IL1B, CCL2, VEGF-A) [8].
  • In Vivo Efficacy in Osteoarthritis Model

    • Animal Model: PTOA is induced in male C57BL/6 mice (3-5 months old) via mechanical loading of the knee joint [1].
    • Treatment: this compound is delivered via type II collagen-targeted nanosomes to ensure site-specific delivery [1].
    • Outcome Measures:
      • Serum Analysis: Levels of hydrogen peroxide (H₂O₂), nitric oxide (NO), and lactate dehydrogenase (LDH) are measured [1].
      • Gene Expression: RT-PCR analysis of joint tissues for inflammatory cytokines (IL-1β, IL-6, TNF-α) and catabolic enzymes (MMP-13, ADAMTS-5) [1].
      • Histopathology: Joint sections are scored using the OARSI system to evaluate cartilage damage [1].
      • Pain Behavior: Mechanical allodynia and weight-bearing distribution are assessed [1].
  • Drug Sensitivity and Apoptosis in Cancer Cells

    • Cell Viability Assay: Cancer cell lines (e.g., ESCC lines) and a non-tumorigenic control line (e.g., Het-1A) are treated with this compound. Viability is assessed using assays like CCK-8 to determine selective toxicity [2].
    • Mechanism Investigation: Apoptosis induction is confirmed through various methods. Western blotting is used to demonstrate this compound's inhibition of IKK-β phosphorylation and subsequent stabilization of IκBα, preventing NF-κB activation [2].

This compound Action on the NF-κB Signaling Pathway

The search results consistently validate that this compound's primary mechanism is the selective inhibition of IKK-β (IκB kinase beta) within the NF-κB signaling pathway. The diagram below illustrates this pathway and this compound's targeted intervention point.

G ProInflammatorySignal Pro-Inflammatory Signal (e.g., TNF-α, IL-1) IKKComplex IKK Complex (IKK-α, IKK-β, IKK-γ) ProInflammatorySignal->IKKComplex IkB IκB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-Inflammatory Gene Transcription (e.g., IL-6, TNF-α, MMPs) Nucleus->GeneTranscription TPCA1 This compound TPCA1->IKKComplex Inhibits IKK-β

The core mechanism involves this compound inhibiting IKK-β, which prevents the phosphorylation and degradation of IκB. This keeps the NF-κB complex sequestered in the cytoplasm, blocking the transcription of genes responsible for inflammation, cell survival, and proliferation [1] [2] [8].

Key Insights for Researchers

The collective data from these studies underscores several critical points:

  • Consistent Core Mechanism: Despite being investigated in a wide range of diseases, this compound's action is consistently traced back to the specific inhibition of the IKK-β/NF-κB pathway. This validates its use as a targeted therapeutic agent.
  • The Critical Role of Delivery Systems: Multiple studies highlight that the efficacy of this compound is significantly enhanced by advanced delivery systems (e.g., targeted nanosomes [1], PECAM-1 targeting nanoparticles [4] [5], hyaluronic acid-modified gold nanocages [9]). These systems improve bioavailability, reduce potential systemic toxicity, and ensure the drug reaches its site of action.
  • Broad Therapeutic Potential: The ability of this compound to ameliorate conditions as diverse as osteoarthritis, cancer, and acute inflammation demonstrates the fundamental role of NF-κB signaling in pathogenesis and underscores the value of targeting this pathway.

References

Synergistic Combinations of TPCA-1 with Other Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key studies on the synergistic effects of TPCA-1 with other drugs.

Combination Therapy Disease Model Experimental System Key Synergistic Effects Proposed Mechanism Citations
This compound + Gefitinib (EGFR TKI) Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations In vitro (cell lines) & In vivo (mouse xenograft) Increased apoptosis; Enhanced suppression of tumor growth compared to either agent alone. This compound inhibits compensatory STAT3 and NF-κB survival pathways activated upon EGFR inhibition. [1] [1]
This compound + BCR Inhibitors (e.g., Ibrutinib) Mantle Cell Lymphoma (MCL) In vitro (cell lines) Overcame primary and microenvironment-induced resistance to BCR inhibitors. Targeting classical NF-κB (via IKK2) alongside BCR signaling; CD40L-mediated resistance involves alternative NF-κB pathway. [2] [2]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

Protocol 1: Combination with Gefitinib in NSCLC

This protocol is adapted from the study that identified this compound as a dual inhibitor of STAT3 and NF-κB [1].

  • 1. Cell Culture and Treatment:
    • Use NSCLC cell lines harboring EGFR mutations (e.g., HCC827, H1975).
    • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
    • Treat cells with This compound (0-10 µM), Gefitinib (ZD1839, 0-10 µM), or a combination of both.
  • 2. Cell Viability and Proliferation Assay:
    • Measure cell viability using a standard MTT assay or Cell Counting Kit-8 (CCK-8) after 72 hours of drug treatment.
    • Analyze data to calculate combination indices (CI) using software like CompuSyn to confirm synergy (CI < 1).
  • 3. Apoptosis Assay:
    • After 48 hours of treatment, detect apoptotic cells using Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry.
  • 4. Western Blot Analysis:
    • Harvest cells after 2-8 hours of treatment.
    • Detect protein levels and phosphorylation status using antibodies against p-STAT3 (Tyr705), total STAT3, p-IKKα/β, IκBα, and cleaved caspase-3.
  • 5. In Vivo Xenograft Model:
    • Implant HCC827 cells subcutaneously into female BALB/c nude mice.
    • Once tumors are palpable, administer treatments: vehicle control, This compound (10 mg/kg, i.p., daily), Gefitinib (25 mg/kg, oral gavage, daily), or the combination.
    • Monitor tumor volume and weight over 3-4 weeks to assess the enhanced antitumor effect.
Protocol 2: Overcoming Drug Resistance in Mantle Cell Lymphoma

This protocol is based on the research into microenvironment-mediated resistance [2].

  • 1. Modeling Microenvironment-Induced Resistance:
    • Use MCL cell lines (e.g., REC-1, MAVER-1).
    • To mimic the protective tumor microenvironment, pre-stimulate cells with recombinant CD40 Ligand (CD40L, 1 µg/mL) for 16-24 hours to activate the alternative NF-κB pathway.
  • 2. Drug Challenge and Viability Assessment:
    • After pre-stimulation, treat cells with This compound (10-30 µM), Ibrutinib (1-10 µM), or a combination.
    • Incubate for 48-72 hours and measure cell viability using an MTS or WST-1 assay.
  • 3. Cellular Fractionation and Western Blot:
    • Separate cytoplasmic and nuclear protein fractions from treated cells.
    • Probe for markers of alternative NF-κB pathway activation: p100/p52 and RelB in the nuclear fraction. This confirms that CD40L successfully activates the alternative pathway and that this compound targets the classical one.

Mechanistic Insights and Signaling Pathways

The synergy between this compound and other drugs stems from its ability to simultaneously block multiple pro-survival signaling pathways.

G cluster_nuc Nucleus Microenv Microenvironmental Signal (e.g., CD40L) NFkB_Alternative Alternative NF-κB Pathway (RelB/p52) Microenv->NFkB_Alternative Activates BCR BCR Pathway IKK_Complex IKK Complex (IKKβ/IKK2) BCR->IKK_Complex Activates EGFR EGFR Mutation STAT3 STAT3 Pathway EGFR->STAT3 Constitutively Activates TKI TKI Treatment (e.g., Gefitinib, Ibrutinib) TKI->BCR Inhibits TKI->EGFR Inhibits NFkB_Classical Classical NF-κB Pathway (p65/p50) TKI->NFkB_Classical Increases (Feedback) TKI->STAT3 Increases (Feedback) IKK_Complex->NFkB_Classical Activates Survival Cancer Cell Survival Proliferation Anti-Apoptosis Therapy Resistance NFkB_Classical->Survival NFkB_Alternative->Survival STAT3->Survival TPCA1 This compound TPCA1->IKK_Complex Inhibits TPCA1->STAT3 Directly Inhibits

The diagram above illustrates the core mechanistic rationale for the combinations:

  • Overcoming Feedback Loops: Targeted therapies like EGFR or BTK inhibitors can trigger compensatory feedback activation of other survival pathways, such as STAT3 and NF-κB, leading to drug resistance [1].
  • Dual Pathway Inhibition: this compound acts as a dual inhibitor of both IKKβ/NF-κB and STAT3 signaling. When combined with a primary targeted therapy, it simultaneously blocks the primary target and these compensatory escape routes, leading to enhanced cell death and synergy [1].
  • Targeting the Microenvironment: In lymphoma, signals from the tumor microenvironment (e.g., CD40L) can activate the alternative NF-κB pathway, conferring resistance to BCR inhibitors like Ibrutinib. While this compound primarily inhibits the classical NF-κB pathway, its use highlights the importance of co-targeting NF-κB signaling to overcome resistance [2].

Interpretation and Future Directions

The data suggests that the most promising application for this compound combinations is in overcoming intrinsic and acquired resistance in cancers driven by strong signaling pathways. Future research may focus on:

  • Developing optimized drug delivery systems (like the nanoparticles mentioned in other studies) to improve the bioavailability and targeted delivery of combination therapies [3] [4].
  • Exploring synergies in other inflammation-driven pathologies, such as osteoarthritis, where this compound has shown chondroprotective effects [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

279.04777591 Da

Monoisotopic Mass

279.04777591 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M632G86CC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

IKK-2 inhibitor IV

Dates

Last modified: 08-15-2023

Jingchun Du, Yougui Xiang, et al. "RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis." Nat Commun. 2021 Dec 3;12(1):7067. PMID:34862394

Varga Z, Molnár T, et al. "Differences in the sensitivity of classically and alternatively activated macrophages to TAK1 inhibitor-induced necroptosis." Cancer Immunol Immunother. 2020;10.1007/s00262-020-02623-7. PMID:32472370

Robert J. Posont. "The Role of Inflammatory Pathways in Development, Growth, and Metabolism of Skeletal Muscle in IUGR Offspring; Blood Gene Expression of Inflammatory Factors as Novel Biomarkers for Assessing Stress and Wellbeing in Exotic Species." University of Nebraska-Lincoln. 2019.

Robeson AC, Lindblom KR, et al. "Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators." EMBO J. 2018 Jun 6. pii: e97072. PMID:29875129

Kwon Y, Choi SK, et al. "Involvement of inhibitor kappa B kinase 2 (IKK2) in the regulation of vascular tone." Lab Invest. 2018 May 21. PMID:29785049



Explore Compound Types